molecular formula C7H5ClN2O B1355162 6-Chloro-1H-indazol-3-ol CAS No. 7364-29-6

6-Chloro-1H-indazol-3-ol

Cat. No.: B1355162
CAS No.: 7364-29-6
M. Wt: 168.58 g/mol
InChI Key: HYUKOSIGBXAOSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-1H-indazol-3-ol is a useful research compound. Its molecular formula is C7H5ClN2O and its molecular weight is 168.58 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloro-1,2-dihydroindazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2O/c8-4-1-2-5-6(3-4)9-10-7(5)11/h1-3H,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYUKOSIGBXAOSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)NNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40570212
Record name 6-Chloro-1,2-dihydro-3H-indazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40570212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7364-29-6
Record name 6-Chloro-1,2-dihydro-3H-indazol-3-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7364-29-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-1,2-dihydro-3H-indazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40570212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

6-Chloro-1H-indazol-3-ol: A Comprehensive Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

6-Chloro-1H-indazol-3-ol is a pivotal heterocyclic building block in modern medicinal chemistry. Its structural rigidity, coupled with the electronic properties imparted by the chloro and hydroxyl/oxo functionalities, establishes it as a privileged scaffold for interacting with a multitude of biological targets. This guide provides an in-depth analysis of its chemical structure, including its predominant tautomeric form, validated synthesis protocols, and its role as a foundational core in the development of targeted therapeutics. We will dissect its physicochemical properties, offer a detailed, field-tested synthesis methodology, and explore its application in key therapeutic areas, particularly as a precursor for kinase inhibitors. This document is intended to serve as a practical and authoritative resource for researchers and scientists engaged in the intricate process of drug design and development.

The Indazole Core: A Privileged Scaffold in Medicinal Chemistry

The indazole ring system, a fusion of benzene and pyrazole, is a cornerstone of numerous pharmacologically active agents.[1][2] Its prevalence in approved drugs and clinical candidates stems from its ability to act as a versatile bioisostere for other aromatic systems, such as indole, while offering unique hydrogen bonding capabilities through its two nitrogen atoms. The specific substitution pattern of this compound provides a strategic advantage. The chlorine atom at the 6-position modulates the electronic landscape of the aromatic ring and offers a potential metabolic blocking site, while the functional group at the 3-position serves as a critical anchor or a reactive handle for further molecular elaboration. Understanding the inherent properties of this specific scaffold is the first step in leveraging its full potential in a drug discovery campaign.

Foundational Chemistry: Structure and Properties

A precise understanding of the molecule's structure and physicochemical characteristics is non-negotiable for its effective use in synthesis and screening.

Tautomerism: The Keto-Enol Equilibrium

A critical feature of this compound is its existence in a tautomeric equilibrium. While named as an alcohol (-ol), it predominantly exists in the more stable amide (keto) form, 6-chloro-1,2-dihydro-3H-indazol-3-one.[3] This equilibrium is fundamental to its reactivity and its interactions with biological targets, as either tautomer can be the biologically active form, or the equilibrium itself can be a key part of the binding kinetics.

Figure 1: Tautomeric equilibrium of this compound.

Physicochemical Data

The compound's physical properties dictate its handling, formulation, and pharmacokinetic profile. The data presented below has been consolidated from reliable chemical information repositories and supplier documentation.

PropertyValueReference
Molecular Formula C₇H₅ClN₂O[4]
Molecular Weight 168.58 g/mol [4]
CAS Number 7364-29-6[3][4]
Appearance Off-white to light yellow powder/crystals[5]
Melting Point >265 °C (decomposes)Supplier Data
Solubility Soluble in DMSO, DMF; sparingly soluble in other organic solventsSupplier Data
IUPAC Name 6-chloro-1,2-dihydro-3H-indazol-3-one[3]

Synthesis Protocol: A Validated Approach

The accessibility of this scaffold is paramount for its widespread use. The following protocol describes a robust and scalable synthesis via the cyclization of a substituted benzoic acid derivative. This method is favored for its reliability and the relatively straightforward purification of the final product.

Synthetic Workflow Overview

The core transformation involves the diazotization of 4-chloro-2-hydrazinylbenzoic acid, which undergoes a spontaneous intramolecular cyclization to yield the target indazolone. The causality behind this choice of precursor is its commercial availability and the high-yielding nature of this specific cyclization reaction.

synthesis_workflow start 4-Chloro-2-hydrazinylbenzoic acid step1 Diazotization & Cyclization (Acid, Heat) start->step1 Reactant product This compound (Crude Product) step1->product Transformation step2 Purification (Recrystallization) product->step2 Input final Pure this compound step2->final Output

Figure 2: High-level workflow for the synthesis of this compound.

Detailed Experimental Methodology
  • Self-Validation: The success of this protocol is validated by the physical characteristics of the product. A properly synthesized compound will be an off-white solid with a high melting point, which can be definitively confirmed by analytical techniques like ¹H NMR and Mass Spectrometry to match the expected structure.

  • Materials:

    • 5-chloro-2-hydrazinylbenzoic acid (or similar precursor)

    • Concentrated Hydrochloric Acid (HCl)

    • Deionized Water

    • Sodium Carbonate (for pH adjustment)

    • Reaction vessel with reflux condenser and magnetic stirrer

    • Heating mantle

    • Buchner funnel and filter paper

  • Step-by-Step Procedure:

    • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add the starting material, 5-chloro-2-hydrazinylbenzoic acid (1.0 eq).[6]

    • Acidic Hydrolysis & Cyclization: Add concentrated hydrochloric acid (e.g., 4 mL per gram of starting material) and water (e.g., 80 mL per gram of starting material).[6] The choice of concentrated acid is crucial as it acts as both a reagent and a solvent to facilitate the reaction.

    • Heating: Heat the mixture to reflux (approximately 100 °C) with vigorous stirring. Maintain reflux for 3-5 hours. The elevated temperature provides the necessary activation energy for the intramolecular cyclization.

    • Work-up: After the reaction is complete (monitored by TLC if desired), allow the mixture to cool to room temperature. The product may begin to precipitate.

    • Neutralization & Precipitation: Carefully adjust the pH of the solution to ~7.0 using a saturated solution of sodium carbonate. This step is critical to neutralize the excess acid and precipitate the product, which is less soluble at neutral pH.

    • Isolation: Collect the resulting solid precipitate by vacuum filtration using a Buchner funnel.

    • Washing: Wash the filter cake thoroughly with cold deionized water to remove any residual salts.

    • Drying: Dry the isolated solid under vacuum to yield the final product, this compound. Purity can be further enhanced by recrystallization from a suitable solvent like ethanol/water.

Applications in Drug Discovery

The true value of this compound lies in its application as a versatile starting material for creating libraries of potential drug candidates. Its derivatives have shown significant activity across multiple therapeutic areas.

Core Scaffold for Kinase Inhibitors

Protein kinases are a major class of drug targets, especially in oncology. The indazole nucleus is an effective "hinge-binding" motif, capable of forming key hydrogen bonds with the kinase hinge region, a critical interaction for ATP-competitive inhibitors. The 3-position of the indazole can be functionalized to extend into the ATP-binding pocket, allowing for the optimization of potency and selectivity.

Derivatives of indazole have been investigated as inhibitors of Glycogen Synthase Kinase 3β (GSK-3β), a target for neurodegenerative diseases and type-2 diabetes.[7] The discovery process often follows a structure-based design approach.

kinase_discovery scaffold This compound Scaffold derivatize Library Synthesis (Functionalization at N1/N2/O3) scaffold->derivatize screening In Vitro Kinase Assay (High-Throughput Screening) derivatize->screening hit_id Hit Identification (Potent Compounds) screening->hit_id sar Structure-Activity Relationship (SAR) & Lead Optimization hit_id->sar candidate Preclinical Candidate sar->candidate

Figure 3: Logical workflow for developing kinase inhibitors from the indazole scaffold.

Other Therapeutic Targets

Beyond kinases, the indazole scaffold is being actively explored for other diseases:

  • D-amino acid oxidase (DAAO) Inhibitors: For the treatment of schizophrenia, where 1H-indazol-3-ol derivatives have been identified as potent nanomolar inhibitors.[8]

  • Antitumor Agents: Various substituted indazole derivatives have demonstrated significant antitumor activity against multiple cancer cell lines.[9]

  • Antileishmanial Candidates: Novel indazole derivatives have shown promising biological activity against Leishmania species, parasites responsible for leishmaniasis.[1][2]

Safety and Handling Protocols

Adherence to safety protocols is mandatory when working with any chemical reagent.

  • Hazard Identification: this compound is classified as an irritant. It can cause skin irritation (H315) and serious eye irritation (H319).[10] Some suppliers also list it as potentially harmful if swallowed.

  • Personal Protective Equipment (PPE): Standard laboratory PPE is required. This includes a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[5][10]

  • Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[11] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[10]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents.

  • First Aid:

    • Eyes: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[5]

    • Skin: Wash off with soap and plenty of water. Remove contaminated clothing.[5]

    • Ingestion: If swallowed, rinse mouth with water and seek medical advice.[11]

    • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[11]

References

An In-depth Technical Guide to the Physicochemical Properties of 6-Chloro-1H-indazol-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the core physical and chemical properties of 6-Chloro-1H-indazol-3-ol (CAS No: 7364-29-6), a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document moves beyond a simple recitation of data, offering a detailed exploration of the experimental methodologies for property determination, the critical role of tautomerism in its structural and functional characteristics, and the compound's relevance within the broader landscape of indazole derivatives in pharmaceutical research. The synthesis of field-proven insights with rigorous scientific data is intended to equip researchers and drug development professionals with the foundational knowledge required for the effective utilization and progression of this molecular scaffold.

Introduction: The Significance of the Indazole Scaffold

The indazole nucleus, a bicyclic system composed of a benzene ring fused to a pyrazole ring, is a privileged scaffold in medicinal chemistry.[1][2] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[3][4][5] this compound, as a member of this class, presents a unique substitution pattern that can significantly influence its physicochemical properties and, consequently, its pharmacokinetic and pharmacodynamic profile. A thorough understanding of these fundamental properties is paramount for its rational application in drug design and development.

A crucial aspect of 1H-indazol-3-ols is their existence in tautomeric equilibrium with their corresponding 1,2-dihydro-3H-indazol-3-one form. This dynamic state can profoundly impact the molecule's hydrogen bonding capacity, polarity, and interactions with biological targets. This guide will delve into this tautomerism, providing a framework for understanding its implications.

Core Physicochemical Properties of this compound

The following table summarizes the key physical and chemical properties of this compound. It is important to note that some of these values are reported by chemical suppliers and may be predicted rather than experimentally determined.[6]

PropertyValueSource(s)
CAS Number 7364-29-6[6][7][8][9][10][11]
Molecular Formula C₇H₅ClN₂O[6][7]
Molecular Weight 168.58 g/mol [6][7]
Melting Point 292-296 °C[6]
Boiling Point 399.1 ± 22.0 °C at 760 mmHg[6]
Density 1.6 ± 0.1 g/cm³[6]
XLogP3 2.35[6]
Appearance Reported as an off-white solid

Tautomerism: A Critical Consideration

As mentioned, this compound exists in equilibrium with its tautomer, 6-Chloro-1,2-dihydro-3H-indazol-3-one. This prototropic tautomerism involves the migration of a proton between the oxygen and nitrogen atoms of the heterocyclic ring.

Tautomerism cluster_0 This compound cluster_1 6-Chloro-1,2-dihydro-3H-indazol-3-one Indazolol Indazolone Indazolol->Indazolone

Caption: Tautomeric equilibrium between this compound and its corresponding -one form.

The predominant tautomer can be influenced by factors such as the solvent, temperature, and pH. For drug development professionals, this is a critical consideration as the different tautomers will present distinct pharmacophores, potentially leading to different biological activities and off-target effects. Spectroscopic analysis, particularly NMR, is a powerful tool for elucidating the tautomeric preference in different environments.

Experimental Protocols for Physicochemical Property Determination

The following section outlines standardized, field-proven methodologies for the experimental determination of the key physicochemical properties of this compound. The causality behind each step is explained to provide a deeper understanding of the experimental design.

Melting Point Determination

Principle: The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid. A sharp melting range is characteristic of a pure compound, while impurities tend to depress and broaden the melting range.

Methodology (Capillary Method):

  • Sample Preparation: A small amount of finely powdered this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.[12][13] This ensures uniform heat transfer.

  • Apparatus Setup: The capillary tube is attached to a thermometer or placed in a calibrated digital melting point apparatus.[13][14]

  • Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point. A slow heating rate is crucial for accurate determination of the melting range.

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid phase has liquefied (completion of melting) are recorded. This range is the melting point of the compound.

Melting_Point_Workflow A Finely powder the sample B Pack into a sealed capillary tube A->B C Place in melting point apparatus B->C D Heat at a controlled rate (1-2 °C/min) C->D E Record temperature at onset of melting D->E F Record temperature at completion of melting E->F G Report the melting point range F->G Solubility_Workflow A Add excess solid to a known volume of solvent B Agitate at constant temperature to reach equilibrium A->B C Separate the undissolved solid (centrifugation/filtration) B->C D Quantify the concentration in the supernatant (e.g., HPLC) C->D E Express solubility as concentration D->E pKa_Workflow A Dissolve a known concentration of the compound B Titrate with standardized acid and base A->B C Monitor pH as a function of titrant volume B->C D Plot the titration curve (pH vs. volume) C->D E Determine the pKa from the inflection point D->E

References

An In-Depth Technical Guide to 6-Chloro-1H-indazol-3-ol (CAS 7364-29-6): A Versatile Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of 6-Chloro-1H-indazol-3-ol (CAS 7364-29-6), a heterocyclic compound of significant interest to the pharmaceutical and life sciences industries. We will delve into its core chemical identity, the critical role of tautomerism, representative synthetic pathways, and methods for analytical characterization. Furthermore, this guide explores the compound's reactivity and its application as a privileged scaffold in medicinal chemistry for the development of novel therapeutics. Safety, handling, and storage protocols are also detailed to ensure its proper use in a research and development setting. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique properties of this versatile building block.

Core Chemical Identity and Physicochemical Properties

This compound is a substituted indazole, a class of aromatic heterocyclic compounds featuring a fused benzene and pyrazole ring system.[1][2] Its structure is foundational for a multitude of derivatives that have shown significant pharmacological activity.[3] The presence of a chloro-substituent and a hydroxyl group provides key reactive sites for further chemical modification, making it a valuable intermediate in organic synthesis and drug discovery.[4]

PropertyValueSource(s)
CAS Number 7364-29-6[5][6]
Molecular Formula C₇H₅ClN₂O[5]
Molecular Weight 168.58 g/mol [5]
IUPAC Name This compound
Synonyms 6-Chloro-1,2-dihydro-3H-indazol-3-one, 6-CHLORO-3-HYDROXYINDAZOLE[5][7]
Appearance Light yellow to brown solid[8]
Purity Typically >98% for commercial grades[4]

The Critical Role of Tautomerism

A fundamental characteristic of this compound is its existence in tautomeric forms. Tautomers are structural isomers that readily interconvert, and understanding this equilibrium is crucial for predicting reactivity and interpreting analytical data. The compound primarily exists in a keto-enol equilibrium between the ol (hydroxyl) form and the one (keto) form.[5][7] Furthermore, like other N-unsubstituted indazoles, it can exist as 1H- and 2H- tautomers, with the 1H form being generally more thermodynamically stable.[3][9]

Caption: Tautomeric equilibrium of the title compound.

Synthesis and Purification Workflow

The synthesis of functionalized indazoles is a well-established field in organic chemistry.[3] While multiple routes exist, a common and effective strategy involves the cyclization of a suitably substituted o-toluidine or benzonitrile derivative. The following protocol describes a representative, generalized pathway for the synthesis of a 3-aminoindazole, a close analogue and common precursor, which illustrates the core chemical logic that can be adapted for this compound. The synthesis of 7-bromo-4-chloro-1H-indazol-3-amine from 2,6-dichlorobenzonitrile provides a practical example of this type of transformation.[10][11]

Representative Experimental Protocol: Synthesis via Nitrile Cyclization

This protocol is based on established methods for converting substituted 2-halobenzonitriles into 3-aminoindazoles.[10][11]

  • Reaction Setup: To a solution of a substituted 2-halobenzonitrile (1.0 eq) in a high-boiling point solvent such as n-butanol or diglyme, add hydrazine hydrate (2.0-3.0 eq).

    • Causality: Hydrazine serves as the nitrogen source for the pyrazole ring. An excess is used to drive the reaction to completion. A high-boiling solvent is necessary to provide the activation energy for both the initial nucleophilic attack and the subsequent intramolecular cyclization.

  • Heating: Heat the reaction mixture to reflux (typically 120-160 °C) for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Causality: The elevated temperature facilitates the nucleophilic aromatic substitution (SₙAr) of the halide and the intramolecular attack of the second hydrazine nitrogen onto the nitrile carbon, leading to ring closure.

  • Work-up and Isolation: After cooling to room temperature, the product often precipitates from the reaction mixture. If not, the solvent can be removed under reduced pressure. The crude solid is then triturated with a non-polar solvent like hexanes or diethyl ether to remove soluble impurities.

    • Causality: The desired indazole product is typically a polar solid with limited solubility in non-polar solvents, allowing for a simple initial purification.

  • Purification: Collect the crude solid by filtration. For higher purity, recrystallize from a suitable solvent system (e.g., ethanol/water) or purify by column chromatography on silica gel.

    • Trustworthiness: This self-validating step is critical. Recrystallization or chromatography ensures the removal of starting materials and side products, yielding a product of sufficient purity for subsequent analytical characterization and use in further reactions.

synthesis_workflow start Substituted 2-Halobenzonitrile reagents + Hydrazine Hydrate + High-Boiling Solvent start->reagents Step 1: Combine reaction Reflux (120-160 °C) Monitor by TLC/LC-MS reagents->reaction Step 2: Heat workup Cool & Precipitate (or Solvent Removal) reaction->workup Step 3: Isolate purification Filter & Recrystallize (or Column Chromatography) workup->purification Step 4: Purify product Pure this compound (or Analogue) purification->product

Caption: Generalized workflow for indazole synthesis.

Analytical Characterization

Confirming the identity and purity of the synthesized this compound is paramount. A combination of spectroscopic methods is employed for full characterization.

  • ¹H NMR Spectroscopy: The spectrum should display signals in the aromatic region (typically δ 7.0-8.5 ppm) corresponding to the three protons on the benzene ring. A broad singlet corresponding to the exchangeable N-H or O-H proton will also be present.

  • ¹³C NMR Spectroscopy: The spectrum will show seven distinct carbon signals. A signal in the δ 150-170 ppm range would be indicative of the C3 carbon, with its exact shift depending on the dominant tautomeric form (enol vs. keto).

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M]+ at m/z 168, along with a characteristic [M+2]+ peak at m/z 170 with approximately one-third the intensity, confirming the presence of a single chlorine atom.

  • Infrared (IR) Spectroscopy: Key absorption bands would include a broad peak around 3000-3400 cm⁻¹ (O-H/N-H stretching), peaks around 1600-1650 cm⁻¹ (C=O stretching if the keto form is present, and C=N/C=C stretching), and bands in the 1000-1200 cm⁻¹ region (C-O stretching).

Application as a Medicinal Chemistry Scaffold

The indazole nucleus is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[12] this compound is an exemplary building block, offering multiple points for diversification to conduct Structure-Activity Relationship (SAR) studies.

  • N1/N2 Alkylation/Arylation: The nitrogen atoms of the pyrazole ring can be functionalized to explore interactions with specific protein pockets.

  • C3-Position Derivatization: The hydroxyl/keto group at the C3 position is a key handle for modification, for instance, through conversion to amines or other functional groups. Indazole-3-carboxamides have been investigated as potent inhibitors of GSK-3β, a target for Alzheimer's disease.[13]

  • C6-Chloro Substitution: The chlorine atom can be replaced via nucleophilic aromatic substitution or participate in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce new aryl or alkyl groups, profoundly altering the molecule's steric and electronic properties.

This versatility has led to the development of indazole-based compounds with a wide array of therapeutic activities, including anti-cancer, anti-inflammatory, and anti-HIV agents.[3][10]

applications cluster_mods Chemical Diversification Points cluster_targets Therapeutic Targets & Drug Classes core This compound (Core Scaffold) n_alkylation N-Alkylation/ Arylation core->n_alkylation modify c3_deriv C3-OH Derivatization (e.g., to Amides) core->c3_deriv modify c6_coupling C6-Cl Cross-Coupling (e.g., Suzuki) core->c6_coupling modify kinase Kinase Inhibitors (e.g., Pazopanib) n_alkylation->kinase leads to antiviral Anti-HIV Agents (e.g., Lenacapavir Intermediate) n_alkylation->antiviral leads to cns CNS Agents (e.g., GSK-3 Inhibitors) n_alkylation->cns leads to anti_inflammatory Anti-Inflammatory n_alkylation->anti_inflammatory leads to c3_deriv->kinase leads to c3_deriv->antiviral leads to c3_deriv->cns leads to c3_deriv->anti_inflammatory leads to c6_coupling->kinase leads to c6_coupling->antiviral leads to c6_coupling->cns leads to c6_coupling->anti_inflammatory leads to

Caption: Role as a versatile scaffold in drug discovery.

Safety, Handling, and Storage

Proper handling of this compound is essential in a laboratory setting. The compound is classified as hazardous, and all personnel should consult the Safety Data Sheet (SDS) before use.[14][15]

Hazard InformationPrecautionary Measures
GHS Hazard Statements GHS Precautionary Statements
H302: Harmful if swallowed.[14][15][16]P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[14]
H315: Causes skin irritation.[14]P270: Do not eat, drink or smoke when using this product.[14][16]
H319: Causes serious eye irritation.[14][16]P280: Wear protective gloves/protective clothing/eye protection/face protection.[14][16]
H335: May cause respiratory irritation.[14][16]P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[14]
May form combustible dust concentrations in air.[14]P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[14]

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical safety goggles, a lab coat, and nitrile gloves. Work in a well-ventilated area or a chemical fume hood.[16][17]

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[14][15] Keep away from strong oxidizing agents.

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[14][15]

Conclusion

This compound is more than a simple chemical intermediate; it is a potent and versatile platform for innovation in drug discovery. Its distinct tautomeric nature, coupled with multiple reactive sites, allows for extensive chemical exploration and the generation of diverse molecular libraries. By understanding its synthesis, characterization, and reactivity, researchers can effectively unlock its potential to create next-generation therapeutics targeting a wide range of diseases. Adherence to strict safety protocols is mandatory to ensure the responsible and effective use of this valuable compound.

References

Authored by: Gemini, Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Tautomerism of 6-Chloro-1H-indazol-3-ol

Abstract

The indazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous therapeutic agents. However, the inherent capacity of substituted indazoles to exist in multiple tautomeric forms presents a significant challenge in drug design and development. The precise tautomeric state of a molecule dictates its three-dimensional shape, electronic properties, and hydrogen bonding capabilities, thereby profoundly influencing its pharmacodynamic and pharmacokinetic profiles. This guide provides an in-depth technical exploration of the tautomerism of this compound, a representative heterocyclic compound. We will dissect the structural nuances of its principal tautomers, present detailed experimental and computational protocols for their characterization, and discuss the critical implications of this chemical equilibrium in the context of drug discovery.

The Significance of Tautomerism in Drug Development

Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is a fundamental concept with profound practical consequences in pharmaceutical sciences.[1][2] Unlike resonance structures, tautomers are distinct chemical species with different arrangements of atoms and electrons, often involving the migration of a proton (prototropy).[3] This seemingly subtle structural variance can dramatically alter a molecule's physicochemical properties, including its acidity, basicity, lipophilicity, and solubility.[4][5]

For drug development professionals, understanding and controlling tautomerism is not merely an academic exercise. It is a critical step that impacts:

  • Pharmacodynamics: Tautomers can present entirely different pharmacophoric features. A change from a hydrogen bond donor to an acceptor, for instance, can fundamentally alter the binding affinity and selectivity of a drug for its biological target, thereby affecting its efficacy and potency.[4][5]

  • Pharmacokinetics: Properties governed by tautomeric state, such as solubility and membrane permeability, are key determinants of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[4][5]

  • Solid-State Properties: In the solid state, proton transfer may be slow, allowing for the isolation of a single tautomer in a specific crystalline form (polymorph). Different polymorphs containing different tautomers can exhibit varied stability and dissolution rates, impacting formulation and bioavailability.[5]

The indazole ring system, particularly when substituted with groups capable of prototropy like a hydroxyl group, is a classic example where a thorough investigation of tautomerism is indispensable.

The Tautomeric Equilibrium of this compound

This compound can exist in a dynamic equilibrium primarily between two tautomeric forms: the aromatic hydroxyl (lactim) form and the non-aromatic keto (lactam) form. This is a classic example of keto-enol tautomerism within a heterocyclic system.[6] The key structures involved are:

  • This compound (OH-Form / Lactim): An aromatic system featuring a hydroxyl group at the C3 position.

  • 6-Chloro-1,2-dihydro-3H-indazol-3-one (C=O Form / Lactam): A non-aromatic keto form where the C3 position bears a carbonyl group.

Furthermore, annular tautomerism involving the position of the proton on the pyrazole ring (1H vs. 2H) adds another layer of complexity. While the 1H-tautomer of indazole is generally more stable, substituents can influence this preference.[7][8][9]

tautomerism cluster_OH This compound (OH-Form) cluster_CO 6-Chloro-1,2-dihydro-3H-indazol-3-one (C=O Form) OH OH CO CO OH->CO Tautomerization (Proton Transfer) CO->OH

Caption: Prototropic equilibrium in this compound.

The position of this equilibrium is highly sensitive to the molecular environment. Factors such as solvent polarity, pH, temperature, and concentration can shift the balance toward one form over the other.[10] Polar protic solvents, for example, can stabilize the more polar keto-form through hydrogen bonding, while non-polar solvents may favor the enol form.[10][11]

Experimental Workflow for Tautomer Characterization

A multi-faceted analytical approach is essential for unambiguously characterizing the tautomeric state of this compound in solution and solid states.

workflow cluster_exp Experimental Characterization Sample Sample Preparation (Varying Solvents/Temp) NMR NMR Spectroscopy (¹H, ¹³C, ¹⁵N) Sample->NMR UVVis UV-Vis Spectroscopy Sample->UVVis IR FT-IR Spectroscopy Sample->IR Data Data Integration & Analysis NMR->Data UVVis->Data IR->Data Conclusion Determine Tautomeric Ratio & Dominant Form Data->Conclusion

Caption: Integrated workflow for tautomer analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR spectroscopy is arguably the most powerful technique for studying tautomeric equilibria in solution. The interconversion between tautomers is often slow on the NMR timescale, allowing for the simultaneous observation and quantification of distinct signals for each species.[12][13]

Protocol: ¹H and ¹³C NMR Analysis

  • Sample Preparation: Prepare a series of solutions of this compound (e.g., 5-10 mg/mL) in a range of deuterated solvents with varying polarities (e.g., CDCl₃, Acetone-d₆, DMSO-d₆, CD₃OD).[14][15]

  • Data Acquisition: Record standard ¹H and ¹³C{¹H} NMR spectra for each sample at a controlled temperature (e.g., 298 K). For quantitative analysis, ensure a sufficient relaxation delay (e.g., 5x the longest T₁) is used.

  • Spectral Analysis:

    • ¹H NMR: Identify and integrate key diagnostic signals. The lactam (C=O) form will show a distinct N-H proton signal, while the lactim (OH) form will show a broader O-H signal (which may exchange with residual water) and a different N-H signal. Aromatic proton chemical shifts will also differ slightly between the two forms.

    • ¹³C NMR: The chemical shift of the C3 carbon is highly diagnostic. A signal in the ~160-170 ppm range is characteristic of a carbonyl carbon (lactam form), whereas a signal in the ~145-155 ppm range is more typical for an oxygen-bearing aromatic carbon (lactim form).

  • Quantification: Calculate the molar ratio of the tautomers by comparing the integration of well-resolved, non-exchangeable proton signals corresponding to each form.

Table 1: Expected Diagnostic NMR Chemical Shifts (Hypothetical)

Tautomer FormDiagnostic SignalExpected ¹H δ (ppm)Expected ¹³C δ (ppm)
Lactam (C=O) C3 Carbon-~165
N-H (amide)10.0 - 12.0-
Lactim (OH) C3 Carbon-~150
O-H (hydroxyl)9.0 - 11.0 (broad)-
Ultraviolet-Visible (UV-Vis) Spectroscopy

Causality: The two tautomers possess different chromophores. The aromatic lactim form has a more extended π-conjugated system compared to the cross-conjugated lactam form. This difference in electronic structure leads to distinct absorption maxima (λ_max) in their UV-Vis spectra, which can be exploited to study the equilibrium.[16][17]

Protocol: Solvent-Dependent UV-Vis Analysis

  • Sample Preparation: Prepare dilute stock solutions of the compound in a non-polar solvent (e.g., cyclohexane) and a polar solvent (e.g., ethanol). Create a series of solutions with varying solvent ratios.

  • Data Acquisition: Record the UV-Vis absorption spectrum (e.g., 200-400 nm) for each solution using a quartz cuvette.

  • Spectral Analysis:

    • Observe the changes in λ_max and the appearance of isosbestic points as the solvent polarity is varied.

    • The lactim form is expected to absorb at a longer wavelength (bathochromic shift) due to its extended conjugation compared to the lactam form.[16]

Infrared (IR) Spectroscopy

Causality: IR spectroscopy provides a direct probe of functional groups. The presence or absence of a strong carbonyl (C=O) stretching vibration is a definitive way to distinguish between the lactam and lactim tautomers, particularly in the solid state.

Protocol: Solid-State FT-IR Analysis

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk.

  • Data Acquisition: Record the FT-IR spectrum, typically from 4000 to 400 cm⁻¹.

  • Spectral Analysis:

    • Lactam Form: Look for a strong, sharp absorption band between 1650-1700 cm⁻¹, characteristic of a C=O stretch.

    • Lactim Form: The absence of a strong C=O band and the presence of a broad O-H stretching band (~3200-3600 cm⁻¹) and C=N stretching bands (~1600-1650 cm⁻¹) would indicate the hydroxyl tautomer.

Computational Modeling of Tautomer Stability

Causality: Quantum mechanical calculations, particularly Density Functional Theory (DFT), are invaluable for predicting the intrinsic stability of tautomers in the gas phase and for modeling the effects of solvation.[7][19] These methods provide relative energies that can corroborate experimental findings and offer mechanistic insights.

computational_workflow cluster_solv Solvation Modeling Input Input Structures (Lactam & Lactim) Opt_Gas Geometry Optimization (Gas Phase, e.g., B3LYP/6-31G*) Input->Opt_Gas Freq_Gas Frequency Calculation (Confirm Minima, Obtain ZPE) Opt_Gas->Freq_Gas Opt_Solv Re-optimize with Solvent Model (e.g., PCM, SMD) Opt_Gas->Opt_Solv Energy_Gas Calculate Relative Gas Phase Energy (ΔE) Freq_Gas->Energy_Gas Output Predicted Tautomer Stabilities (Gas & Solution) Energy_Gas->Output Energy_Solv Calculate Relative Solution Free Energy (ΔGsolv) Opt_Solv->Energy_Solv Energy_Solv->Output

Caption: Workflow for computational tautomer analysis.

Protocol: DFT Calculation Workflow

  • Structure Building: Build 3D structures of both the lactam and lactim tautomers of this compound.

  • Gas Phase Optimization: Perform geometry optimization and frequency calculations using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d,p)). The absence of imaginary frequencies confirms a true energy minimum.

  • Solvation Modeling: Include solvent effects using a continuum model like the Polarizable Continuum Model (PCM) to calculate the free energy of each tautomer in different solvents.

  • Energy Analysis: Compare the zero-point corrected electronic energies (gas phase) or the Gibbs free energies (solution) to predict the most stable tautomer under each condition.[7]

Implications for Receptor Binding and Drug Design

The tautomeric state of this compound is not a trivial detail; it is a critical determinant of its biological activity. The lactam and lactim forms present fundamentally different hydrogen bonding patterns to a protein active site.

  • Lactim (OH) Form: Presents a classic hydrogen bond donor (the N1-H) and a dual donor/acceptor group (the C3-OH).

  • Lactam (C=O) Form: Presents two hydrogen bond donors (the N1-H and N2-H) and a strong hydrogen bond acceptor (the C3=O).

This difference can lead to completely different binding modes or a significant change in binding affinity.

binding_implication cluster_lactim Lactim Tautomer cluster_lactam Lactam Tautomer Receptor Protein Active Site (H-Bond Acceptors/Donors) Lactim This compound (Donor/Acceptor) Binding1 High Affinity Binding Lactim->Binding1 Favorable Interaction Binding1->Receptor H-Bond Donor (N1-H) H-Bond Donor (O-H) H-Bond Acceptor (O) Lactam 6-Chloro-1,2-dihydro-3H-indazol-3-one (Donor/Acceptor) Binding2 Low Affinity Binding Lactam->Binding2 Unfavorable Interaction Binding2->Receptor H-Bond Donor (N1-H) H-Bond Donor (N2-H) H-Bond Acceptor (C=O)

Caption: Impact of tautomerism on drug-receptor interactions.

Therefore, a drug development program must consider which tautomer is the "active" species. If the less stable tautomer is responsible for the desired biological effect, strategies may be needed to favor its formation at the target site or to design rigid analogues that are "locked" in the active tautomeric form.

Conclusion

The tautomerism of this compound is a complex interplay of structural, electronic, and environmental factors. A comprehensive understanding of this equilibrium is not optional but essential for any research or development program involving this scaffold. By employing a synergistic combination of high-resolution spectroscopic techniques—NMR, UV-Vis, and IR—and corroborating the findings with theoretical calculations, researchers can build a robust model of the tautomeric landscape. This knowledge is critical for establishing structure-activity relationships, optimizing pharmacokinetic properties, and ultimately developing safe and effective therapeutic agents. Ignoring the dynamic nature of tautomerism is to risk misinterpreting biological data and pursuing suboptimal drug candidates.

References

An In-Depth Technical Guide to the Solubility and Stability of 6-Chloro-1H-indazol-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, the indazole scaffold is a privileged structure, forming the core of numerous biologically active compounds.[1][2][3] 6-Chloro-1H-indazol-3-ol, a member of this important heterocyclic family, presents a unique combination of functional groups that warrant a thorough investigation of its physicochemical properties. Understanding the solubility and stability of a new chemical entity (NCE) like this compound is not merely a formality; it is a cornerstone of successful drug development. These critical quality attributes (CQAs) directly influence a compound's bioavailability, dictate the feasibility of formulation strategies, and determine its shelf-life and storage requirements.[4][5]

This guide provides a comprehensive framework for characterizing the solubility and stability of this compound from the perspective of a drug development professional. It moves beyond simple data reporting to explain the causality behind experimental choices, offering detailed, field-proven protocols and a logical, self-validating approach to characterization.

Physicochemical Foundation of this compound

A molecule's inherent properties are the primary determinants of its behavior in solution and under stress. For this compound, the key features are the indazole core, the electron-withdrawing chlorine atom, and the ionizable hydroxyl group.

The molecule exists in tautomeric forms, primarily the -ol and the -one (indazolone) forms, which can influence its hydrogen bonding capability, polarity, and crystal packing.[6] The hydroxyl group suggests that the compound's solubility will be pH-dependent, a critical factor for its absorption in the variable pH environments of the gastrointestinal tract.

A summary of the core physicochemical properties is presented below. While experimental data for this specific molecule is scarce, computational predictions provide a valuable starting point for experimental design.

Table 1: Physicochemical Properties of this compound

PropertyValueSource/MethodSignificance
Molecular Formula C₇H₅ClN₂O-Defines the elemental composition.
Molecular Weight 168.58 g/mol [7]Essential for all concentration-based calculations.
CAS Number 7364-29-6[7]Unique chemical identifier.
Calculated pKa ~8-9 (hydroxyl), ~1-2 (indazole N-H)PredictionThe hydroxyl pKa indicates increasing solubility in alkaline pH. The acidic nature of the N-H proton is also a key characteristic.
Calculated LogP 1.5 - 2.5PredictionSuggests moderate lipophilicity, indicating a potential balance between solubility and membrane permeability.
Tautomerism Exists as 1H-indazol-3-ol and 6-chloro-1,2-dihydro-3H-indazol-3-one[6][7]Affects solid-state properties and solvation. The keto-enol equilibrium is a key chemical feature.

Comprehensive Solubility Profiling

Solubility is not a single value but a multifaceted property. Distinguishing between kinetic and thermodynamic solubility is crucial, as they represent different stages of the drug discovery and development process.[4][8] Kinetic solubility is a high-throughput measure of how readily a compound dissolves from a stock solution (typically DMSO) into an aqueous buffer, reflecting conditions in early biological screens.[8] Thermodynamic solubility is the true equilibrium value, essential for formulation and predicting in vivo behavior.[8]

Experimental Protocol: Kinetic Solubility Assessment (Nephelometry)

Causality: This method is chosen for its speed and low sample consumption, making it ideal for early-stage assessment. It measures the concentration at which a compound precipitates from a DMSO/buffer solution, providing a rapid flag for potential solubility issues in high-throughput screening (HTS) assays.

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Plate Setup: In a 96-well microplate, add 198 µL of phosphate-buffered saline (PBS, pH 7.4) to each well.

  • Serial Dilution: Add 2 µL of the 10 mM DMSO stock to a well in the first column, achieving a 100 µM concentration with 1% DMSO. Mix thoroughly.

  • Perform a 2-fold serial dilution across the plate by transferring 100 µL from one well to the next.

  • Incubation: Incubate the plate at room temperature for 2 hours to allow for precipitation to occur.

  • Measurement: Read the plate using a nephelometer, which measures light scattering caused by insoluble particles.

  • Data Analysis: The kinetic solubility is defined as the highest concentration at which the light scattering signal is not significantly above the background (buffer with 1% DMSO).

Experimental Protocol: Thermodynamic (Equilibrium) Solubility Assessment (Shake-Flask Method)

Causality: The shake-flask method is the gold standard for determining true thermodynamic solubility. By allowing the solid compound to reach equilibrium with the solvent over an extended period, it provides the most accurate and relevant data for pre-formulation and biopharmaceutical modeling.

Methodology:

  • Sample Preparation: Add an excess amount of solid this compound (e.g., 1-2 mg) to a series of vials containing buffers of different pH values (e.g., pH 2.0, 4.5, 6.8, 7.4, and 9.0).

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for 24-48 hours. This duration is critical to ensure equilibrium is reached.

  • Phase Separation: After incubation, allow the vials to stand to let undissolved solids settle. Centrifuge the samples to pellet any remaining solid.

  • Filtration: Carefully remove an aliquot of the supernatant and filter it through a 0.22 µm PVDF filter to remove any fine particulates.

  • Quantification: Dilute the clear filtrate with a suitable mobile phase and quantify the concentration of dissolved this compound using a validated stability-indicating HPLC-UV method.

  • Data Presentation: Report the solubility in µg/mL or µM at each pH.

Table 2: Template for pH-Dependent Thermodynamic Solubility Data

pH of BufferTemperature (°C)Solubility (µg/mL)
2.0 (Simulated Gastric Fluid)37Experimental Value
4.5 (Acetate Buffer)37Experimental Value
6.8 (Simulated Intestinal Fluid)37Experimental Value
7.4 (Phosphate Buffer)37Experimental Value
9.0 (Borate Buffer)37Experimental Value
Visualization: Solubility Workflow

The following diagram illustrates the decision-making process and workflow for solubility characterization.

G cluster_0 Early Discovery cluster_1 Pre-clinical Development Start New Compound: This compound Kinetic Kinetic Solubility Assay (Nephelometry/UV) Start->Kinetic Thermo Thermodynamic Solubility (Shake-Flask) Kinetic->Thermo Compound Progresses pHSol pH-Solubility Profile Thermo->pHSol Formulation Formulation Strategy pHSol->Formulation Data informs...

Caption: Workflow for solubility assessment.

Stability Assessment and Forced Degradation

Stability testing is essential for identifying potential degradation pathways, developing and validating stability-indicating analytical methods, and determining appropriate storage conditions and shelf-life.[9] Forced degradation, or stress testing, is a regulatory requirement (ICH Q1A(R2)) that involves subjecting the drug substance to conditions more severe than accelerated stability testing to provoke degradation.[9][10][11]

Causality: The choice of stress conditions (hydrolysis, oxidation, heat, light) is based on the most common degradation pathways for small organic molecules. The goal is to achieve 5-20% degradation, which is sufficient to produce and detect primary degradants without destroying the molecule completely.

Analytical Prerequisite: Stability-Indicating HPLC Method

Before commencing forced degradation, a robust stability-indicating analytical method must be developed. This is typically a reverse-phase HPLC method with UV detection, capable of separating the parent peak from all potential degradants and formulation excipients.

Typical HPLC Method Parameters for Indazole Derivatives:

  • Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm)

  • Mobile Phase: A gradient of water with 0.1% trifluoroacetic acid (TFA) or formic acid (Mobile Phase A) and acetonitrile with 0.1% TFA or formic acid (Mobile Phase B).[12]

  • Detection: UV detection at a wavelength of maximum absorbance for this compound. A photodiode array (PDA) detector is highly recommended to assess peak purity.

  • Validation: The method must be validated for specificity, linearity, accuracy, precision, and robustness.

Experimental Protocols: Forced Degradation Studies

General Procedure: Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent. For each condition, a control sample is stored under ambient conditions. Samples are analyzed at appropriate time points (e.g., 0, 2, 6, 24, 48 hours).

  • Acid Hydrolysis:

    • Condition: 0.1 M HCl at 60°C.

    • Procedure: Dissolve the compound in the acid solution. After incubation, neutralize the sample with an equivalent amount of 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis:

    • Condition: 0.1 M NaOH at 60°C.

    • Procedure: Dissolve the compound in the base solution. After incubation, neutralize with an equivalent amount of 0.1 M HCl.

  • Oxidative Degradation:

    • Condition: 3% H₂O₂ at room temperature.

    • Procedure: Dissolve the compound in a suitable solvent and add the hydrogen peroxide solution.

  • Thermal Degradation:

    • Condition: Solid compound stored at 60°C / 75% RH.

    • Procedure: Place the solid powder in a stability chamber. Dissolve samples in mobile phase for analysis at each time point.

  • Photostability:

    • Guideline: ICH Q1B.[13][14][15][16]

    • Condition: Expose the solid compound and a solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.[16][17]

    • Procedure: A control sample must be wrapped in aluminum foil to serve as a dark control.

Visualization: Forced Degradation Workflow

This diagram outlines the logical flow of a forced degradation study.

G cluster_0 Setup cluster_1 Stress Conditions (ICH Q1A/Q1B) cluster_2 Analysis & Outcome Start API Sample: This compound Method Develop Stability- Indicating HPLC Method Start->Method Stress Expose API to Stress Conditions Method->Stress Acid Acid Hydrolysis Stress->Acid Base Base Hydrolysis Stress->Base Ox Oxidation (H2O2) Stress->Ox Thermal Thermal (Heat/Humidity) Stress->Thermal Photo Photolytic (Light/UV) Stress->Photo Analyze Analyze Samples by HPLC-PDA/MS Acid->Analyze Base->Analyze Ox->Analyze Thermal->Analyze Photo->Analyze Report Identify Degradation Pathways & Characterize Degradants Analyze->Report

Caption: Workflow for a forced degradation study.

Table 3: Template for Forced Degradation Summary

Stress ConditionTime (hours)Parent Peak Area (%)% DegradationNo. of Degradants
0.1 M HCl, 60°C 24Experimental ValueCalculated ValueExperimental Value
0.1 M NaOH, 60°C 24Experimental ValueCalculated ValueExperimental Value
3% H₂O₂, RT 24Experimental ValueCalculated ValueExperimental Value
Heat, 60°C/75%RH 48Experimental ValueCalculated ValueExperimental Value
Light (ICH Q1B) -Experimental ValueCalculated ValueExperimental Value

Conclusion

The systematic evaluation of solubility and stability is a non-negotiable step in advancing this compound from a chemical entity to a potential therapeutic agent. The protocols and frameworks outlined in this guide provide a robust, scientifically-grounded approach to generating the critical data required by researchers, formulators, and regulatory agencies. By understanding the pH-dependent solubility, identifying potential degradation pathways, and establishing a validated analytical method, development teams can make informed decisions, mitigate risks, and accelerate the journey from the laboratory to the clinic.

References

A Comprehensive Technical Guide to the Synthesis and Characterization of 6-Chloro-1H-indazol-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indazole Scaffold in Modern Drug Discovery

The indazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anti-tumor, anti-viral, and anti-inflammatory properties.[1] Its unique bicyclic structure and hydrogen bonding capabilities allow it to serve as a versatile pharmacophore. Within this important class of heterocycles, 6-Chloro-1H-indazol-3-ol (also known as 6-chloro-1,2-dihydro-3H-indazol-3-one) is a particularly valuable synthetic intermediate. The presence of a chlorine atom at the 6-position provides a handle for further functionalization through cross-coupling reactions, while the 3-ol/oxo group offers sites for derivatization, making it a key building block for the synthesis of complex molecular libraries in drug development programs.

This guide provides an in-depth, field-proven methodology for the synthesis and comprehensive characterization of this compound, grounded in established chemical principles and supported by authoritative references.

Part 1: Chemical Synthesis Pathway

The synthesis of indazol-3-ols, or their tautomeric indazolone form, is most reliably achieved through the intramolecular cyclization of a corresponding 2-hydrazinylbenzoic acid derivative. This classic approach leverages readily available anthranilic acid precursors and involves a well-understood diazotization and reduction sequence.[2][3]

Strategic Rationale: From Anthranilic Acid to Indazolone

Our chosen synthetic strategy commences with 2-amino-5-chlorobenzoic acid, an inexpensive and commercially available starting material. The core transformation relies on converting the primary aromatic amine into a hydrazine group, which then undergoes a spontaneous or acid-catalyzed intramolecular condensation with the carboxylic acid to form the stable five-membered pyrazole ring fused to the benzene core.

The key steps are:

  • Diazotization: The aromatic amine is converted into a diazonium salt using nitrous acid, generated in situ from sodium nitrite and a strong mineral acid. This is a cornerstone reaction in aromatic chemistry.[4]

  • Reduction & Cyclization: The diazonium salt is then reduced to a hydrazine intermediate, which subsequently cyclizes to yield the target indazol-3-ol. A common and effective method for this is reduction with a sulfite salt, followed by heating in an acidic medium to drive the cyclization to completion.

This pathway is selected for its reliability, scalability, and use of cost-effective reagents. The control over reaction temperature during diazotization is critical, as diazonium salts can be unstable at elevated temperatures.

Experimental Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: Diazotization cluster_1 Step 2: Reduction & Cyclization cluster_2 Step 3: Purification A 2-Amino-5-chlorobenzoic Acid B Diazonium Salt Intermediate A:e->B:w  NaNO2, HCl  0-5 °C C Hydrazine Intermediate B:e->C:w  Na2SO3 (aq)  Reduction D This compound C:e->D:w  HCl (aq)  Heat (Reflux)  Cyclization E Crude Product D->E  Work-up  (Neutralization,  Filtration) F Pure Product E->F  Recrystallization  (e.g., Ethanol/Water)

Caption: Synthetic workflow for this compound.

Detailed Step-by-Step Synthesis Protocol

Materials:

  • 2-Amino-5-chlorobenzoic acid

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Sodium Sulfite (Na₂SO₃)

  • Sodium Carbonate (Na₂CO₃) or Sodium Hydroxide (NaOH)

  • Ethanol

  • Deionized Water

  • Ice

Procedure:

  • Preparation of the Diazonium Salt Solution:

    • In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 2-amino-5-chlorobenzoic acid (1.0 eq) in a mixture of concentrated HCl (approx. 3.0 eq) and water.

    • Cool the resulting slurry to 0-5 °C in an ice-salt bath with vigorous stirring. The hydrochloride salt of the amine may precipitate.

    • Prepare a solution of sodium nitrite (1.05 eq) in cold deionized water.

    • Add the sodium nitrite solution dropwise to the cold amine slurry, ensuring the temperature is maintained below 5 °C. The causality here is paramount: premature warming can lead to decomposition of the diazonium salt and unwanted side products, such as phenols.[5][6] The addition is complete when a slight excess of nitrous acid is detected (test with potassium iodide-starch paper).

  • Reduction to Hydrazine and Intramolecular Cyclization:

    • In a separate, larger beaker, prepare a cold (0-5 °C) solution of sodium sulfite (approx. 3.0 eq) in water.

    • Slowly pour the cold diazonium salt solution into the sodium sulfite solution with continuous, vigorous stirring. A colored intermediate may form.

    • Once the addition is complete, slowly heat the reaction mixture to reflux and maintain for 2-3 hours. The heat provides the activation energy for the intramolecular nucleophilic attack of the hydrazine nitrogen onto the carboxylic acid carbonyl, followed by dehydration to form the indazolone ring.

    • The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Isolation and Purification of the Product:

    • After the cyclization is complete, cool the reaction mixture to room temperature, then further in an ice bath.

    • Carefully neutralize the mixture by adding a saturated solution of sodium carbonate or a solution of sodium hydroxide until the pH is approximately 7. The product will precipitate as a solid.

    • Collect the crude solid by vacuum filtration and wash it thoroughly with cold deionized water to remove inorganic salts.

    • Dry the crude product in a vacuum oven.

    • For further purification, recrystallize the solid from a suitable solvent system, such as an ethanol/water mixture, to yield this compound as a crystalline solid.

Part 2: Physicochemical Properties and Structural Elucidation

The structural identity and purity of the synthesized this compound must be rigorously confirmed using a suite of analytical techniques. A key feature of this molecule is its existence in a tautomeric equilibrium between the -ol and -one forms.[7][8][9] The predominant form can be influenced by the physical state (solid vs. solution) and the solvent polarity.

Tautomerism: The Indazolol vs. Indazolone Forms

The compound can exist as two primary tautomers: this compound and 6-Chloro-1,2-dihydro-3H-indazol-3-one. Spectroscopic evidence, particularly from IR and NMR, is crucial for understanding this equilibrium. In the solid state and in many solutions, the more stable keto (indazolone) form often predominates due to favorable amide resonance and intermolecular hydrogen bonding.

Summary of Physicochemical and Spectroscopic Data
PropertyValue / Expected DataRationale & Significance
Molecular Formula C₇H₅ClN₂OConfirmed by High-Resolution Mass Spectrometry (HRMS).
Molecular Weight 168.58 g/mol Calculated from the molecular formula.[10]
CAS Number 7364-29-6Unique identifier for the chemical substance.[11]
Appearance Off-white to light brown crystalline solidTypical appearance for this class of compound.
¹H NMR (DMSO-d₆)δ ~11.8 (s, 1H, N1-H), ~10.7 (s, 1H, O-H/N2-H), ~7.7 (d, J≈1 Hz, 1H, H7), ~7.3-7.4 (m, 2H, H4, H5)The two broad singlets are characteristic of the exchangeable protons on the heteroatoms. The aromatic region shows the expected splitting pattern for a 1,2,4-trisubstituted benzene ring.[12]
¹³C NMR (DMSO-d₆)δ ~160-165 (C=O), ~110-145 (Aromatic C)The chemical shift of the C3 carbon is highly indicative of its environment. A value in the 160-165 ppm range strongly suggests the predominance of the keto (C=O) tautomer.
IR Spectroscopy (KBr)~3200-2800 cm⁻¹ (broad, N-H/O-H), ~1680 cm⁻¹ (strong, C=O), ~1620, 1480 cm⁻¹ (C=C aromatic)A strong absorption around 1680 cm⁻¹ is definitive evidence for the carbonyl group of the indazolone tautomer. The broad N-H/O-H band indicates extensive hydrogen bonding.
Mass Spec. (EI) m/z 168 (M⁺), 170 (M⁺+2)The molecular ion peak (M⁺) should be observed. The characteristic ~3:1 isotopic pattern for the M⁺ and M⁺+2 peaks confirms the presence of one chlorine atom.
HPLC Purity >98% (by area)Confirms the purity of the final compound under specific chromatographic conditions (e.g., C18 column, MeCN/H₂O mobile phase, UV detection at ~254 nm).

Part 3: Safety and Handling

As with all laboratory procedures, appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn.

  • Reagents: Concentrated hydrochloric acid is highly corrosive. Sodium nitrite is an oxidizer and is toxic if ingested. Handle these chemicals in a well-ventilated fume hood.

  • Intermediates: Aryl diazonium salts can be explosive when isolated in a dry state. The described protocol avoids isolation and uses the diazonium salt directly in solution, which is a critical safety control. The reaction should never be allowed to heat uncontrollably during the diazotization step.

  • Product: this compound should be handled with care, assuming it may be a skin and eye irritant. Refer to the Material Safety Data Sheet (MSDS) for complete handling information.

Conclusion

This guide has detailed a robust and reliable method for the synthesis of this compound from 2-amino-5-chlorobenzoic acid. The scientific rationale behind each step, from the choice of the synthetic route to the specific reaction conditions, has been explained to provide a deeper understanding of the process. The comprehensive characterization protocol ensures that researchers can confidently verify the identity, purity, and tautomeric nature of the synthesized material. This foundational knowledge is essential for the successful application of this versatile building block in the fields of medicinal chemistry and drug development.

References

An In-depth Technical Guide to the Reactivity of the Indazole Ring in 6-Chloro-1H-indazol-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive exploration of the chemical reactivity of the 6-Chloro-1H-indazol-3-ol core, a heterocyclic scaffold of significant interest in medicinal chemistry. As a Senior Application Scientist, this document synthesizes established chemical principles with practical insights to empower researchers in leveraging the unique properties of this versatile molecule for the design and synthesis of novel therapeutic agents.

Introduction: The Significance of the Indazole Scaffold

Indazoles, bicyclic aromatic heterocycles composed of a benzene ring fused to a pyrazole ring, are recognized as "privileged structures" in drug discovery. Their ability to engage in a variety of non-covalent interactions with biological targets has led to their incorporation into a wide array of clinically successful drugs and investigational compounds. The specific substitution pattern of this compound offers a unique combination of electronic and steric properties that modulate its reactivity and potential for biological activity.

Structural and Electronic Properties: The Tautomeric Nature of this compound

A critical aspect governing the reactivity of this compound is its existence in a tautomeric equilibrium between the -ol form (this compound) and the -one form (6-chloro-1H-indazol-3(2H)-one). This equilibrium is influenced by factors such as the solvent, pH, and temperature.

Caption: Tautomeric equilibrium of this compound.

The presence of both N-H protons (at N1 and N2 in the respective tautomers) and a hydroxyl group provides multiple sites for functionalization. The electron-withdrawing nature of the chlorine atom at the 6-position influences the acidity of the N-H protons and the electron density of the aromatic ring, thereby modulating its reactivity towards electrophiles and nucleophiles.

Synthesis of the this compound Core

A common and effective method for the synthesis of indazol-3-ols involves the cyclization of ortho-hydrazinylbenzoic acids. For the preparation of this compound, a plausible synthetic route starts from 4-chloro-2-nitrobenzoic acid.

Experimental Protocol: Synthesis of 5-Chloro-1H-indazol-3-ol (as an illustrative example)
  • Starting Material: 5-chloro-2-hydrazinylbenzoic acid (2.5 g).

  • Reaction: The starting material is heated at 100 °C for 3 hours in a mixture of concentrated hydrochloric acid (10 ml) and water (200 ml).

  • Work-up: The reaction mixture is concentrated to approximately 100 ml.

  • Neutralization: The pH is adjusted to 7.0 with sodium carbonate.

  • Isolation: The resulting precipitate is filtered and dried to yield 5-chloro-1H-indazol-3-ol.[1]

Yield: 1.7 g (60%).[1]

This acid-catalyzed cyclization is a robust method for the formation of the indazolone core. A similar strategy, starting from the appropriate precursor, is expected to be effective for the synthesis of this compound.

Reactivity of the Indazole Ring: Avenues for Functionalization

The this compound scaffold offers several positions for chemical modification, enabling the exploration of a diverse chemical space for drug discovery.

N-Alkylation and N-Arylation: Modulating Physicochemical Properties

The presence of two nitrogen atoms in the pyrazole ring allows for the introduction of various substituents, which can significantly impact the compound's solubility, lipophilicity, and metabolic stability. The regioselectivity of N-alkylation is a critical consideration and is highly dependent on the reaction conditions.

Key Factors Influencing Regioselectivity:

  • Base and Solvent: Strong, non-coordinating bases like sodium hydride (NaH) in non-polar aprotic solvents such as tetrahydrofuran (THF) generally favor N1-alkylation.[2][3] Conversely, weaker bases like potassium carbonate (K2CO3) in polar aprotic solvents like N,N-dimethylformamide (DMF) can lead to mixtures of N1 and N2 isomers.

  • Steric Hindrance: Bulky substituents on the indazole ring or the alkylating agent can influence the regiochemical outcome.

  • Electronic Effects: The electronic nature of substituents on the indazole ring can affect the relative nucleophilicity of the N1 and N2 positions.

Illustrative N-Alkylation Protocol (General):

  • Deprotonation: The indazole is treated with a suitable base (e.g., NaH, K2CO3) in an appropriate solvent (e.g., THF, DMF) to generate the indazolide anion.

  • Alkylation: The alkylating agent (e.g., alkyl halide, tosylate) is added to the reaction mixture.

  • Work-up and Purification: Standard aqueous work-up and chromatographic purification are performed to isolate the N-alkylated products.

N_Alkylation Indazole This compound Base Base (e.g., NaH, K2CO3) Indazole->Base Deprotonation N1_Product N1-alkylated Product Base->N1_Product N2_Product N2-alkylated Product Base->N2_Product Solvent Solvent (e.g., THF, DMF) Solvent->N1_Product Solvent->N2_Product Alkyl_Halide Alkyl Halide (R-X) Alkyl_Halide->N1_Product Alkyl_Halide->N2_Product Suzuki_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Indazole This compound (Aryl Halide) Coupled_Product 6-Aryl-1H-indazol-3-ol Indazole->Coupled_Product Boronic_Acid Arylboronic Acid (R-B(OH)2) Boronic_Acid->Coupled_Product Catalyst Pd Catalyst + Ligand Base Base Solvent Solvent

References

A Technical Guide to the 6-Chloro-1H-indazol-3-ol Scaffold: Unveiling its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The indazole core is a bicyclic heteroaromatic system that has firmly established itself as a "privileged scaffold" in modern medicinal chemistry.[1] Its remarkable versatility in targeting a wide array of biological molecules has led to the development of numerous clinical candidates and several FDA-approved drugs, particularly in oncology.[1][2] This technical guide focuses on the 6-Chloro-1H-indazol-3-ol scaffold, a specific embodiment of the indazole framework. We will explore its chemical attributes, delve into its significant, scientifically-documented biological activities, and provide detailed experimental frameworks for its evaluation. The presence of a chloro-substituent at the 6-position and a hydroxyl group at the 3-position provides a unique chemical entity ripe for exploration in drug discovery programs.

The Indazole Scaffold: A Foundation of Pharmacological Diversity

Indazoles are aromatic heterocyclic compounds composed of a benzene ring fused to a pyrazole ring.[3] This structure is a bioisostere of indole, a key component in many natural and synthetic pharmacophores.[2][4] The indazole nucleus can exist in three tautomeric forms (1H, 2H, and 3H), with the 1H-indazole being the most thermodynamically stable and predominant form.[5] The scaffold's structural flexibility and unique electronic properties allow for diverse substitutions, enabling the fine-tuning of pharmacological profiles to achieve desired therapeutic effects.[6] Consequently, indazole derivatives have demonstrated a vast spectrum of biological activities, including anti-cancer, anti-inflammatory, neuroprotective, antibacterial, antifungal, and antiparasitic properties.[2][7][8]

The this compound scaffold integrates several key features: the stable 1H-indazole core, a reactive hydroxyl group at the 3-position suitable for further derivatization, and an electron-withdrawing chloro group at the 6-position which can influence the molecule's electronic properties and binding interactions.

Caption: Structure of the this compound scaffold.

Core Biological Activity: A Multi-Pronged Therapeutic Potential

The inherent reactivity and structural motifs of the this compound scaffold suggest significant potential across several therapeutic areas. By examining the activities of closely related analogues, we can build a strong hypothesis for its biological profile.

Anti-Cancer Activity

The indazole scaffold is a cornerstone of many anti-cancer agents, particularly kinase inhibitors.[9] Several FDA-approved drugs, including Pazopanib and Axitinib, feature this core structure.[2] The anti-cancer potential of chloro-indazole derivatives is well-documented.

Mechanism of Action: Indazole derivatives exert their anti-cancer effects through multiple mechanisms:

  • Kinase Inhibition: They are potent inhibitors of various protein kinases, which are critical regulators of cellular processes often dysregulated in cancer.[1][10] The indazole moiety can act as a hinge-binding motif, occupying the ATP-binding site of kinases like VEGFR, FGFR, and others, thereby blocking downstream signaling pathways essential for tumor growth and angiogenesis.[2][10]

  • Induction of Apoptosis: Studies on indazole derivatives have shown they can dose-dependently promote apoptosis (programmed cell death) in cancer cells.[9][11] This is often associated with the upregulation of pro-apoptotic proteins like Bax and cleaved caspase-3, and the downregulation of anti-apoptotic proteins like Bcl-2.[9]

  • Cell Cycle Arrest: These compounds can interfere with the normal progression of the cell cycle, leading to arrest at specific checkpoints and preventing cancer cell proliferation.

  • Inhibition of Migration and Invasion: By modulating the expression of matrix metalloproteinases (MMPs) and their tissue inhibitors (TIMPs), indazole derivatives can disrupt the ability of cancer cells to migrate and invade surrounding tissues.[11]

Indazole This compound Scaffold Kinase Protein Kinases (e.g., VEGFR, FGFR) Indazole->Kinase Inhibition Bcl2 Bcl-2 (Anti-apoptotic) Indazole->Bcl2 Down-regulation Bax Bax (Pro-apoptotic) Indazole->Bax Up-regulation Signal Downstream Signaling (e.g., MAPK, PI3K/Akt) Kinase->Signal Proliferation Cell Proliferation & Angiogenesis Signal->Proliferation Mito Mitochondrial Disruption (ROS Increase, ΔΨm Decrease) Bcl2->Mito Inhibition Bax->Mito Caspase Caspase Activation (Caspase-3) Mito->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Proposed anti-cancer signaling pathways for the indazole scaffold.

Quantitative Data Summary: Antiproliferative Activity of Indazole Derivatives

Compound ClassCancer Cell LineIC50 (µM)Reference
Indazole Derivative (2f)4T1 (Breast Cancer)0.23 - 1.15[9][11]
1H-indazole-3-carboxamideMCF-7 (Breast Cancer)2.34 (GI50)[2]
1H-indazole-3-amine (6o)K562 (Leukemia)5.15[12]
Anti-Inflammatory Activity

Indazole derivatives have demonstrated significant anti-inflammatory properties.[13] The non-steroidal anti-inflammatory drug (NSAID) Benzydamine is itself an indazole derivative.[3]

Mechanism of Action: The anti-inflammatory effects are primarily attributed to:

  • Inhibition of Pro-inflammatory Enzymes: Indazol-3-ols have been shown to strongly inhibit enzymes like 5-lipoxygenase (5-LOX), which catalyzes the production of pro-inflammatory leukotrienes from arachidonic acid.[13]

  • Cyclooxygenase (COX) Inhibition: Some indazoles exhibit concentration-dependent inhibition of COX-2, a key enzyme in the synthesis of prostaglandins which mediate inflammation and pain.[14]

  • Reduction of Pro-inflammatory Cytokines: The scaffold can reduce the secretion of pro-inflammatory cytokines such as IL-6 and TNF-α in activated immune cells.[15]

Quantitative Data Summary: COX-2 Inhibition by Indazole Derivatives

CompoundIC50 (µM)Reference
Indazole23.42[14]
5-Aminoindazole12.32[14]
6-Nitroindazole19.22[14]
Celecoxib (Control)5.10[14]
Neuroprotective Potential

Emerging evidence suggests a role for indazole derivatives in combating neurodegenerative diseases like Parkinson's Disease (PD).[3][16]

Mechanism of Action: The neuroprotective effects may arise from:

  • Attenuation of Neuroinflammation: In models of cerebral ischemia, related compounds have been shown to reduce brain damage by attenuating microglial activation and reducing the expression of neuroinflammatory mediators like iNOS and TNF-α.[15]

  • Protection of Dopaminergic Neurons: In an MPTP-induced mouse model of Parkinson's, 6-hydroxy-1H-indazole decreased the loss of dopaminergic neurons, increased dopamine levels, and alleviated behavioral damage.[16] This effect was linked to the inactivation of tau protein hyperphosphorylation.[16]

  • SIRT1 Activation: Some heterocyclic derivatives have shown neuroprotective effects against 6-hydroxydopamine (6-OHDA)-induced neurotoxicity by increasing the activity of Sirtuin 1 (SIRT1), a key regulator of cellular stress resistance and lifespan.[17]

Antiparasitic Activity

Derivatives of 3-chloro-6-nitro-1H-indazole have shown promising activity against Leishmania parasites, the causative agents of leishmaniasis.[2][18]

Mechanism of Action: The primary proposed mechanism is the inhibition of trypanothione reductase (TryR), an enzyme unique to kinetoplastid parasites and essential for their survival.[2][18] Molecular docking studies have shown that these indazole derivatives can bind stably within the active site of TryR.[18]

Experimental Protocols & Methodologies

To facilitate further research into the this compound scaffold, this section provides validated, step-by-step protocols for its synthesis and biological evaluation.

General Synthesis of a Chloro-Indazol-3-ol Derivative

Causality: This protocol describes a classical method for forming the indazol-3-ol ring system via intramolecular cyclization of a substituted hydrazinylbenzoic acid. The use of strong acid facilitates the dehydration and ring-closure steps. The final pH adjustment is critical to precipitate the product from the aqueous solution.

Protocol: Synthesis of 5-Chloro-1H-indazol-3-ol [19]

  • Reactant Mixture: Combine 5-chloro-2-hydrazinylbenzoic acid (2.5 g), concentrated hydrochloric acid (10 ml), and water (200 ml) in a round-bottom flask equipped with a reflux condenser.

  • Heating: Heat the mixture at 100 °C for 3 hours with stirring.

  • Concentration: After cooling, concentrate the reaction mixture to a volume of approximately 100 mL using a rotary evaporator.

  • Precipitation: Adjust the pH of the concentrated solution to 7.0 by slowly adding a saturated solution of sodium carbonate. A precipitate will form.

  • Isolation: Collect the solid product by vacuum filtration.

  • Drying: Dry the collected solid in a vacuum oven to obtain the final product, 5-chloro-1H-indazol-3-ol.

In Vitro Antiproliferative Activity (MTT Assay)

Causality: The MTT assay is a colorimetric method to assess cell viability. It relies on the principle that viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells, allowing for a quantitative measure of the compound's cytotoxic or cytostatic effects.

Protocol: Evaluating Antiproliferative Effects on a Cancer Cell Line [12][20]

  • Cell Seeding: Seed cancer cells (e.g., K562, 4T1) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the this compound test compound in culture medium. Add 100 µL of the diluted compound solutions to the wells (in triplicate), resulting in final concentrations ranging from, for example, 0.1 µM to 100 µM. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

G cluster_0 Plate Preparation cluster_1 Treatment cluster_2 Assay & Readout A Seed Cells in 96-Well Plate B Incubate 24h A->B C Add Serial Dilutions of Test Compound B->C D Incubate 48-72h C->D E Add MTT Reagent D->E F Incubate 4h E->F G Solubilize Formazan (DMSO) F->G H Read Absorbance (570 nm) G->H I Calculate IC50 H->I

Caption: Workflow for the MTT-based cell viability assay.

Western Blot for Apoptosis Marker Expression

Causality: Western blotting is a technique used to detect specific proteins in a sample. This protocol allows for the qualitative and semi-quantitative analysis of key apoptosis-related proteins (like p53, MDM2, Bcl-2, or cleaved caspase-3). Changes in the expression levels of these proteins after treatment with the test compound provide mechanistic insight into its mode of action.

Protocol: Analysis of p53 and MDM2 Expression [12]

  • Cell Treatment & Lysis: Treat cancer cells (e.g., K562) with varying concentrations of the test compound for 24-48 hours. Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto a 10-12% SDS-polyacrylamide gel. Run the gel until adequate separation of protein bands is achieved.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-p53, anti-MDM2) and a loading control (e.g., anti-β-actin, anti-GAPDH) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step (step 7).

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize the expression of target proteins to the loading control.

Conclusion and Future Directions

The this compound scaffold represents a highly promising starting point for the development of novel therapeutic agents. The wealth of data on related indazole derivatives strongly supports its potential in oncology, anti-inflammatory, and neuroprotective applications. The chloro- and hydroxyl-substituents provide valuable handles for medicinal chemists to perform structure-activity relationship (SAR) studies, optimizing potency, selectivity, and pharmacokinetic properties. Future research should focus on synthesizing a library of derivatives based on this core, followed by comprehensive screening across various disease models to fully elucidate the therapeutic promise of this privileged scaffold.

References

Methodological & Application

Application Notes & Protocols: 6-Chloro-1H-indazol-3-ol as a Pivotal Precursor for Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a multitude of biologically active compounds.[1][2] This guide provides an in-depth examination of 6-chloro-1H-indazol-3-ol , a key heterocyclic precursor, and its strategic application in the synthesis of potent protein kinase inhibitors. We will elucidate the rationale behind its use, provide detailed, field-tested protocols for its derivatization, and connect its structural features to the pharmacological activity of resulting therapeutics, such as the VEGFR inhibitor Axitinib. This document is intended for researchers, medicinal chemists, and process development scientists engaged in drug discovery and development.

The Strategic Importance of the Indazole Moiety in Kinase Inhibition

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[3] Kinase inhibitors have emerged as a highly successful class of targeted therapies. The indazole nucleus is frequently employed in the design of these inhibitors because its bicyclic aromatic structure can effectively mimic the purine core of ATP, enabling it to form crucial hydrogen bond interactions within the kinase hinge region—the conserved backbone that anchors ATP.[4] Several FDA-approved anticancer drugs, including Axitinib, Pazopanib, and Niraparib, feature an indazole core, underscoring its significance.[2][5]

This compound, and its dominant tautomer 6-chloro-1H-indazol-3(2H)-one, serves as a versatile and strategic starting point. The chlorine atom at the 6-position provides a handle for further functionalization through cross-coupling reactions, while the 3-ol group can be readily converted into other functionalities, such as a 3-chloro group, to enable subsequent nucleophilic substitutions.

Physicochemical Properties of the Precursor

A clear understanding of the starting material's properties is fundamental to reproducible and scalable synthesis.

PropertyValueSource
Molecular Formula C₇H₅ClN₂ON/A
Molecular Weight 168.58 g/mol N/A
CAS Number 6944-46-3N/A
Appearance Off-white to light yellow powder/crystals[6]
Tautomerism Exists in equilibrium with 6-chloro-1H-indazol-3(2H)-one[1]

Core Synthesis Workflow: From Precursor to a Key Kinase Intermediate

A common and critical transformation of this compound in the synthesis of kinase inhibitors is its conversion to a 3-chloroindazole derivative. This step "activates" the 3-position, transforming the hydroxyl group into a good leaving group (chloride), which is essential for subsequent coupling reactions, such as the introduction of an aniline moiety common in Type II kinase inhibitors.[3]

The following workflow diagram illustrates the conversion of this compound to 3,6-dichloro-1H-indazole, a versatile intermediate for further elaboration.

G cluster_workflow Synthetic Workflow: Activation of the 3-Position Precursor This compound (Tautomer: 6-Chloro-1H-indazol-3(2H)-one) Intermediate 3,6-Dichloro-1H-indazole (Key Intermediate) Precursor->Intermediate  Chlorination  Reagents: POCl₃ or SOCl₂  Conditions: Reflux FinalProduct Kinase Inhibitor Scaffold (e.g., Axitinib precursor) Intermediate->FinalProduct  Nucleophilic Aromatic Substitution (SNAr)  Reagent: Substituted Aniline  Base: e.g., K₂CO₃

Caption: Synthetic activation of this compound.

Protocol: Synthesis of 3,6-Dichloro-1H-indazole

This protocol details the conversion of this compound to 3,6-dichloro-1H-indazole. This transformation is a pivotal step in the synthesis of numerous indazole-based kinase inhibitors.

Materials and Reagents
  • This compound (1.0 eq)

  • Phosphorus oxychloride (POCl₃) (5-10 eq, used as both reagent and solvent) or Thionyl chloride (SOCl₂) in an inert solvent like Toluene.

  • N,N-Dimethylformamide (DMF) (catalytic amount, if using SOCl₂)

  • Ice-water bath

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Equipment
  • Round-bottom flask equipped with a reflux condenser and a magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Step-by-Step Procedure
  • Reaction Setup: In a well-ventilated fume hood, charge a round-bottom flask with this compound (1.0 eq).

  • Reagent Addition: Slowly add phosphorus oxychloride (POCl₃, ~5-10 volumes relative to the starting material) to the flask at room temperature. The reaction is exothermic.

  • Heating: Attach a reflux condenser and heat the reaction mixture to reflux (approx. 105-110 °C). Maintain reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Scientist's Note (Causality): POCl₃ serves as both the chlorinating agent and the solvent. The high temperature is necessary to drive the conversion of the relatively unreactive hydroxyl group (in its keto-enol tautomeric form) into a chlorophosphate intermediate, which is then displaced by a chloride ion to form the desired 3-chloro product.

  • Quenching: After the reaction is complete (disappearance of starting material by TLC), cool the mixture to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice or into an ice-water bath with vigorous stirring. This hydrolyzes the excess POCl₃.

    • Trustworthiness Check: This step is highly exothermic and releases HCl gas. Perform this in a fume hood with extreme caution and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves.[7][8]

  • Neutralization & Extraction: The resulting acidic aqueous slurry will contain the precipitated product. Slowly neutralize the mixture by adding saturated sodium bicarbonate solution until the pH is ~7-8. Extract the aqueous layer three times with ethyl acetate.

  • Washing and Drying: Combine the organic extracts and wash sequentially with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product is typically a solid. Purify the material by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel to yield pure 3,6-dichloro-1H-indazole.

Application in Drug Synthesis: The Axitinib Case Study

Axitinib is a potent and selective inhibitor of vascular endothelial growth factor receptors (VEGFRs) 1, 2, and 3.[5] The synthesis of Axitinib prominently features an indazole core derived from a 6-substituted indazole precursor. The 6-chloro group on our intermediate can be transformed into the required 6-sulfide moiety via a nucleophilic substitution reaction, while the 3-chloro group is used to couple the N-methylbenzamide side chain. The indazole N-H provides the critical hydrogen bond donor to the kinase hinge region.

The Biological Context: VEGFR Signaling Pathway

Understanding the pathway that the final drug inhibits provides context for the importance of the precursor's role. Axitinib blocks angiogenesis by inhibiting VEGFR signaling.

G cluster_pathway Simplified VEGFR Signaling Pathway VEGF VEGF Ligand VEGFR VEGFR-2 Receptor VEGF->VEGFR Binds Dimer Receptor Dimerization & Autophosphorylation VEGFR->Dimer Activates Axitinib Axitinib Axitinib->Dimer INHIBITS PLCg PLCγ Dimer->PLCg Phosphorylates PI3K PI3K Dimer->PI3K Phosphorylates RAS RAS Dimer->RAS Phosphorylates Response Cellular Responses: Angiogenesis, Proliferation, Survival PLCg->Response AKT AKT PI3K->AKT RAF RAF RAS->RAF AKT->Response MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Response

References

Synthetic Protocols for 6-Chloro-1H-indazol-3-ol Derivatives: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Indazol-3-ol Scaffold

The indazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, and antiviral properties.[1] Specifically, the 6-Chloro-1H-indazol-3-ol moiety and its tautomer, 6-Chloro-1H-indazol-3(2H)-one, represent a critical pharmacophore. The chlorine atom at the 6-position can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties, often enhancing binding affinity or metabolic stability. This guide provides detailed, field-proven protocols for the synthesis of the this compound core, offering insights into the underlying chemical principles to empower researchers in drug discovery and development.

Strategic Approaches to the this compound Core

Two primary and robust synthetic strategies are presented for the construction of the this compound scaffold. The choice of method often depends on the availability of starting materials and the desired scale of the synthesis.

  • Classical Cyclization of a Hydrazinylbenzoic Acid Precursor: This is a reliable and well-established method analogous to the classic synthesis of indazolones.[1] It involves the synthesis of a key intermediate, 4-chloro-2-hydrazinylbenzoic acid, followed by an acid-catalyzed intramolecular cyclization.

  • The Davis-Beirut Reaction: A powerful method for forming the indazole N-N bond under redox-neutral conditions from ortho-nitroaryl precursors.[2] This approach offers an alternative pathway, particularly useful if the corresponding nitro-compounds are more accessible.

Protocol 1: Synthesis via Intramolecular Cyclization of 4-Chloro-2-hydrazinylbenzoic Acid

This protocol is a two-stage process that begins with the synthesis of the key hydrazinylbenzoic acid intermediate from a commercially available aminobenzoic acid.

Workflow Overview

A 2-Amino-4-chlorobenzoic Acid B Diazotization A->B  NaNO2, HCl(aq)  0-5 °C C In situ Diazonium Salt B->C D Reduction C->D  SnCl2·2H2O, HCl(conc) E 4-Chloro-2-hydrazinylbenzoic Acid D->E  Work-up & Isolation F Acid-Catalyzed Cyclization E->F  HCl(aq) or H2SO4(aq)  Reflux G This compound F->G  Neutralization & Precipitation

Caption: Workflow for Protocol 1.

Part 1A: Synthesis of 4-Chloro-2-hydrazinylbenzoic Acid Hydrochloride

Causality and Experimental Choices: This step transforms the stable amino group into a hydrazine moiety. The process begins with diazotization, where the primary aromatic amine is converted into a highly reactive diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C) to prevent decomposition. The subsequent reduction of the diazonium salt is a critical step. Stannous chloride (SnCl₂) in concentrated hydrochloric acid is a classic and effective reducing agent for this transformation, reliably converting the diazonium salt to the corresponding hydrazine hydrochloride salt, which often precipitates from the acidic medium.[3]

Detailed Step-by-Step Protocol:

  • Setup: Equip a three-necked round-bottom flask with a mechanical stirrer, a thermometer, and a dropping funnel. Place the flask in an ice-salt bath.

  • Initial Slurry: To the flask, add 2-amino-4-chlorobenzoic acid (1.0 eq) and a sufficient volume of 6M hydrochloric acid to create a stirrable slurry.

  • Diazotization: Cool the slurry to 0-5 °C with vigorous stirring. Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold water. Add this solution dropwise via the dropping funnel, ensuring the internal temperature does not exceed 5 °C. Stir for an additional 30 minutes at this temperature after the addition is complete to ensure full formation of the diazonium salt. A negative test with starch-iodide paper can confirm the presence of excess nitrous acid.

  • Reduction: In a separate, larger flask, prepare a solution of stannous chloride dihydrate (SnCl₂·2H₂O, 3.0-4.0 eq) in concentrated hydrochloric acid. Cool this solution in an ice bath.

  • Addition: Slowly and carefully add the cold diazonium salt solution to the stannous chloride solution with vigorous stirring. The addition should be controlled to manage any exotherm.

  • Reaction & Isolation: After the addition is complete, allow the reaction mixture to stir at low temperature for 1 hour, then let it warm to room temperature and stir for several hours or overnight. The product, 4-chloro-2-hydrazinylbenzoic acid hydrochloride, will precipitate as a solid.

  • Purification: Collect the precipitate by vacuum filtration. Wash the solid with cold, dilute hydrochloric acid, followed by a small amount of cold water. Dry the product under vacuum. The material is typically used in the next step without further purification.

Part 1B: Cyclization to this compound

Causality and Experimental Choices: This step involves an intramolecular nucleophilic acyl substitution. The terminal nitrogen of the hydrazine group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the carboxylic acid. This reaction is catalyzed by strong acid and driven to completion by heating under reflux, leading to the elimination of a water molecule and the formation of the stable, aromatic indazolone ring.[1] The product exists in tautomeric equilibrium between the -ol and -one forms, with the -ol form often being referred to, though the -one may predominate in the solid state.

Detailed Step-by-Step Protocol:

  • Setup: In a round-bottom flask fitted with a reflux condenser, suspend the 4-chloro-2-hydrazinylbenzoic acid hydrochloride (1.0 eq) from the previous step in 2M aqueous hydrochloric acid or 10% aqueous sulfuric acid.

  • Reaction: Heat the mixture to reflux and maintain reflux for 3-5 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: After the reaction is complete, cool the mixture in an ice bath. The product may begin to precipitate.

  • Precipitation: Slowly neutralize the acidic solution by adding a base, such as a saturated solution of sodium bicarbonate or dilute sodium hydroxide, until the pH is approximately 6-7. Be cautious as CO₂ will evolve if bicarbonate is used.

  • Isolation & Purification: Collect the precipitated solid, this compound, by vacuum filtration. Wash the solid thoroughly with cold water to remove any inorganic salts. Dry the product under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent system like ethanol/water.

Protocol 2: Synthesis via the Davis-Beirut Reaction

The Davis-Beirut reaction provides an elegant alternative, constructing the indazole ring from an ortho-nitro precursor. This method is particularly advantageous when the required 4-chloro-2-nitrobenzaldehyde is readily available. The reaction proceeds via a highly reactive o-nitrosobenzaldehyde intermediate.[2][4]

Reaction Mechanism Overview

cluster_0 Amine Condensation cluster_1 Davis-Beirut Cyclization A 4-Chloro-2-nitrobenzaldehyde C o-Nitrobenzylidine Imine A->C:w B Primary Amine (e.g., NH2OH·HCl) B->C:w D o-Nitroso Imine Intermediate C->D  Base (e.g., KOH)  In situ tautomerization E Intramolecular N-N Bond Formation D->E F 2-Substituted-6-Chloro- 2H-indazol-3-ol E->F

Caption: Key stages of the Davis-Beirut reaction.

Causality and Experimental Choices: The reaction is typically initiated by condensing an o-nitrobenzaldehyde with a primary amine. In the presence of a base (like KOH), the acidic α-protons of the resulting imine are abstracted, leading to an aci-nitro intermediate which tautomerizes to a highly reactive o-nitroso imine. This intermediate then undergoes a rapid intramolecular N-N bond-forming cyclization to yield the 2H-indazole product.[4] For the synthesis of the parent this compound, a protected or masked amine like hydroxylamine can be used, followed by a deprotection step.

Detailed Step-by-Step Protocol (Hypothetical Adaptation):

  • Setup: In a round-bottom flask, dissolve 4-chloro-2-nitrobenzaldehyde (1.0 eq) and hydroxylamine hydrochloride (1.1 eq) in a solvent such as ethanol or methanol.

  • Imine Formation: Add a base, such as sodium acetate or pyridine, to neutralize the HCl and facilitate the condensation. Stir the mixture at room temperature until imine formation is complete (monitor by TLC).

  • Cyclization: To the reaction mixture, add a solution of a strong base, such as potassium hydroxide (2-3 eq), in water or alcohol.

  • Reaction: Heat the mixture gently (e.g., 40-60 °C) or stir at room temperature. The reaction is often marked by a color change. Monitor the reaction for the consumption of the imine and formation of the indazole product.

  • Work-up and Isolation: Once the reaction is complete, cool the mixture and dilute it with water. Acidify the solution carefully with a mineral acid (e.g., HCl) to a pH of 6-7.

  • Purification: The product, this compound, will precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. Recrystallization may be performed if higher purity is required.

Data Summary and Comparison

ParameterProtocol 1 (Cyclization)Protocol 2 (Davis-Beirut)
Starting Material 2-Amino-4-chlorobenzoic acid4-Chloro-2-nitrobenzaldehyde
Key Intermediate 4-Chloro-2-hydrazinylbenzoic acido-Nitroso imine
Number of Steps 2 (synthesis + cyclization)Typically 1-2 pot reaction
Reagents NaNO₂, SnCl₂, HClPrimary amine, KOH
Conditions Low temp. diazotization, refluxing cyclizationBase-mediated, mild heating
Advantages Robust, well-documented pathway for analogsRedox-neutral, potentially shorter
Challenges Handling of diazonium salts, tin wasteAvailability of nitro-precursor, potential side reactions

Conclusion and Future Perspectives

The synthesis of this compound is readily achievable through well-established synthetic organic chemistry principles. The classical cyclization of 4-chloro-2-hydrazinylbenzoic acid offers a reliable and scalable route, leveraging readily available starting materials. The Davis-Beirut reaction presents a modern and efficient alternative, contingent on the accessibility of the corresponding nitro-aldehyde. The protocols detailed herein provide a solid foundation for researchers to access this important scaffold and its derivatives, enabling the exploration of new chemical space in the ongoing quest for novel therapeutics. Further derivatization of the this compound core, for instance at the N1, N2, or O3 positions, can be achieved using standard functionalization chemistries, opening avenues to a vast library of potential drug candidates.

References

The Strategic Application of 6-Chloro-1H-indazol-3-ol in Modern Medicinal Chemistry: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The indazole scaffold is a cornerstone in contemporary medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a multitude of biologically active compounds, including numerous FDA-approved drugs.[1][2] Its unique bicyclic structure, an isostere of the native indole ring, allows for versatile interactions with a wide range of biological targets, particularly protein kinases.[1] Within this esteemed class of heterocycles, 6-Chloro-1H-indazol-3-ol emerges as a highly strategic starting material and key intermediate for the synthesis of next-generation therapeutics.

This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the applications of this compound. We will delve into its synthesis, key functionalization reactions, and its role as a precursor to potent kinase inhibitors, supported by detailed, field-proven protocols and mechanistic insights.

The Significance of the this compound Scaffold

The utility of this compound in drug discovery is multi-faceted, stemming from the specific contributions of its constituent parts:

  • The Indazole Core: This bicyclic aromatic system provides a rigid framework that can be strategically decorated with various functional groups to optimize binding affinity and selectivity for target proteins. It is frequently found in ATP-competitive kinase inhibitors, where it can form crucial hydrogen bond interactions with the hinge region of the kinase active site.[1]

  • The 6-Chloro Substituent: The presence of a chlorine atom at the 6-position significantly influences the molecule's physicochemical properties. It can enhance metabolic stability and membrane permeability, and its electron-withdrawing nature can modulate the pKa of the indazole ring system. Furthermore, the chloro group can serve as a handle for further functionalization through cross-coupling reactions, although this is less common than derivatization at other positions.

  • The 3-Hydroxy Group (Indazolone Tautomer): this compound exists in tautomeric equilibrium with 6-chloro-1,2-dihydro-3H-indazol-3-one. This hydroxyl group is a critical functional handle. It can be alkylated to introduce diverse side chains or, more strategically, converted into a leaving group (e.g., a chloro or triflate group) to enable carbon-carbon and carbon-nitrogen bond-forming reactions at the C3-position. This versatility is paramount for building molecular complexity and exploring structure-activity relationships (SAR).

Synthetic Pathways and Key Intermediates

The journey from simple precursors to complex, biologically active molecules using this compound involves a series of well-established and adaptable synthetic transformations. The overall workflow can be visualized as a branched pathway, allowing for the generation of diverse compound libraries from a common intermediate.

G cluster_0 Synthesis of Core Scaffold cluster_1 Functionalization at N1/N2 cluster_2 Functionalization at C3 cluster_3 Final Bioactive Molecule Start 4-Chloro-2-hydrazinylbenzoic Acid Core This compound Start->Core Acid-catalyzed Cyclization N_Alkylation N-Alkylated This compound Core->N_Alkylation N-Alkylation Activation 1-Alkyl-3,6-dichloro-1H-indazole N_Alkylation->Activation Chlorination (e.g., POCl3) Suzuki 1-Alkyl-6-chloro-3-aryl-1H-indazole Activation->Suzuki Suzuki-Miyaura Coupling Final Potent Kinase Inhibitor Suzuki->Final Further Derivatization Suzuki_Cycle Pd(0)L2 Pd(0)L₂ OxAdd Oxidative Addition Ar-Pd(II)-X R¹-Indazole-Pd(II)L₂-Cl OxAdd->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-Ar R¹-Indazole-Pd(II)L₂-Ar' Transmetalation->Ar-Pd(II)-Ar RedElim Reductive Elimination RedElim->Pd(0)L2 Ar-Ar R¹-Indazole-Ar' RedElim->Ar-Ar Ar-X R¹-Indazole-Cl Ar-X->OxAdd Ar-B(OR)2 Ar'-B(OH)₂ Ar-B(OR)2->Transmetalation Base Base (e.g., K₂CO₃) Base->Transmetalation

References

Analytical Techniques for Monitoring Reactions with 6-Chloro-1H-indazol-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide

Abstract

This guide provides a comprehensive overview and detailed protocols for the analytical monitoring of chemical reactions involving 6-Chloro-1H-indazol-3-ol, a key intermediate in pharmaceutical synthesis. Effective reaction monitoring is critical for optimizing reaction conditions, ensuring product quality, and maximizing yield. This document, intended for researchers, chemists, and drug development professionals, details the application of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), in-situ Fourier-Transform Infrared (FTIR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each section explains the causality behind methodological choices, offers step-by-step protocols, and discusses data interpretation, ensuring scientific integrity and providing a framework for robust, self-validating analytical systems.

Introduction: The Importance of Monitoring this compound Reactions

This compound is a heterocyclic compound of significant interest in medicinal chemistry, serving as a foundational scaffold for the synthesis of various biologically active molecules, including kinase inhibitors for oncology. The precise control and understanding of its synthesis and subsequent derivatization are paramount. Monitoring these reactions in real-time or near real-time allows for:

  • Optimization of Reaction Parameters: Gaining insights into reaction kinetics, identifying the formation of intermediates, and determining optimal conditions (temperature, catalyst loading, reaction time).

  • Impurity Profiling: Detecting and identifying byproducts, which is crucial for process safety and regulatory compliance.

  • Yield Maximization: Accurately determining the reaction endpoint to prevent over-reaction or incomplete conversion.

This application note moves beyond simple procedural lists to provide the scientific rationale behind each technique, empowering researchers to adapt and troubleshoot these methods for their specific chemical transformations. A critical aspect of any analytical method in a pharmaceutical context is its validation, a process that ensures the method is suitable for its intended purpose.[1][2][3] This guide incorporates principles of method validation throughout.

Core Analytical Strategy: A Multi-Technique Approach

No single analytical technique is universally superior; rather, a combination of chromatographic and spectroscopic methods provides a holistic view of the reaction progress. The choice of technique depends on the specific information required, such as qualitative identification, quantitative measurement, or real-time kinetic data.

cluster_Techniques Analytical Techniques cluster_Goals Research & Development Goals HPLC HPLC (Quantitative, Purity) Optimization Reaction Optimization HPLC->Optimization Tracks reactant/product ratio Purity Impurity Profiling HPLC->Purity Separates impurities LCMS LC-MS (Identification, Sensitivity) LCMS->Purity Identifies unknown peaks Confirmation Structural Elucidation LCMS->Confirmation Confirms molecular weight FTIR In-Situ FTIR (Real-Time Kinetics) FTIR->Optimization Determines endpoint Kinetics Kinetic Understanding FTIR->Kinetics Monitors functional group changes in real-time NMR NMR (Structural Confirmation) NMR->Confirmation Confirms final structure

Figure 1: Logical relationship between analytical techniques and key research goals in reaction monitoring.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantitative Analysis

HPLC is the cornerstone technique for monitoring the progress of most organic reactions due to its high resolving power and quantitative accuracy. It excels at separating the starting material (this compound) from its products, intermediates, and any potential impurities, providing a clear snapshot of the reaction mixture composition at any given time point.

Causality of Method Design:
  • Reversed-Phase Chromatography: this compound and its likely derivatives are moderately polar organic molecules, making them ideal candidates for reversed-phase chromatography (e.g., using a C18 column), where a nonpolar stationary phase is used with a polar mobile phase.

  • UV Detection: The indazole ring system contains a chromophore that absorbs UV light, allowing for sensitive detection. A photodiode array (PDA) detector is highly recommended to assess peak purity and select the optimal wavelength for quantification.

  • Acidified Mobile Phase: The use of a small amount of acid (e.g., formic or trifluoroacetic acid) in the mobile phase is critical. It protonates silanol groups on the silica-based column, reducing peak tailing, and ensures that acidic or basic analytes are in a single ionic state, leading to sharp, reproducible peaks.

Protocol: HPLC Method for Reaction Monitoring
  • Sample Preparation: a. Carefully withdraw an aliquot (e.g., 50 µL) from the reaction mixture. b. Immediately quench the reaction by diluting the aliquot in a known, large volume (e.g., 10 mL) of a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile/water) to stop the reaction and prevent precipitation. This step is crucial for obtaining an accurate representation of the reaction at that time point. c. If necessary, filter the sample through a 0.45 µm syringe filter to remove particulate matter before injection.

  • Instrumentation and Conditions: a. Set up an HPLC system with a quaternary pump, autosampler, column heater, and PDA detector. b. The parameters in the table below serve as a robust starting point for method development.

ParameterRecommended SettingRationale
Column C18, 2.1 x 100 mm, 1.8 µmHigh efficiency and good retention for indazole derivatives.
Mobile Phase A Water + 0.1% Formic AcidProvides protons for good peak shape.
Mobile Phase B Acetonitrile + 0.1% Formic AcidCommon organic modifier for reversed-phase.
Gradient 5% B to 95% B over 10 minEnsures elution of both polar starting materials and nonpolar products.
Flow Rate 0.4 mL/minAppropriate for the column dimensions.
Column Temp. 40 °CImproves peak shape and reduces viscosity.
Injection Vol. 2 µLMinimizes column overload.
Detection PDA Detector, 210-400 nmMonitor at an optimal wavelength (e.g., ~254 nm) and check for co-eluting peaks.

  • Data Analysis: a. Integrate the peak areas for the starting material, product(s), and any significant byproducts. b. Calculate the percent conversion of the starting material and the relative purity of the product using the area percentages (assuming similar response factors for a preliminary assessment). For accurate quantification, a calibration curve with a known standard is required.

cluster_workflow HPLC Analysis Workflow Sample 1. Aliquot Reaction Mixture Quench 2. Quench & Dilute Sample->Quench Filter 3. Filter Sample Quench->Filter Inject 4. Inject into HPLC Filter->Inject Separate 5. Chromatographic Separation Inject->Separate Detect 6. UV-Vis Detection (PDA) Separate->Detect Analyze 7. Integrate Peaks & Calculate Conversion Detect->Analyze

Figure 2: Standard workflow for at-line HPLC reaction monitoring.

Liquid Chromatography-Mass Spectrometry (LC-MS): For Unambiguous Identification

While HPLC provides quantitative data, it does not inherently identify the chemical structures of the separated components. LC-MS couples the separation power of HPLC with the detection specificity of mass spectrometry, providing mass-to-charge (m/z) information that is crucial for confirming the identity of the desired product and elucidating the structure of unknown impurities.[4][5]

Causality of Method Design:
  • Electrospray Ionization (ESI): ESI is a soft ionization technique ideal for polar molecules like indazole derivatives, typically generating a protonated molecular ion [M+H]+. This minimizes fragmentation, making it easy to determine the molecular weight of the analyte.

  • Volatile Buffers: The mobile phase must be compatible with the MS detector. Non-volatile buffers like phosphate must be avoided. Formic acid or ammonium formate are excellent choices as they are effective for chromatography and readily evaporate in the MS source.[4]

Protocol: LC-MS Analysis for Product Confirmation
  • LC Method Adaptation: a. Use the HPLC method described in Section 3. Ensure the mobile phase contains a volatile acid like 0.1% formic acid.

  • MS Instrumentation and Conditions: a. Couple the LC outlet to an ESI-equipped mass spectrometer (e.g., a single quadrupole or time-of-flight instrument). b. The parameters below provide a general starting point.

ParameterRecommended SettingRationale
Ionization Mode Electrospray Ionization (ESI)Optimal for polar, medium molecular weight compounds.
Polarity PositiveIndazole nitrogen atoms are readily protonated to form [M+H]+.
Capillary Voltage 3.5 kVTypical voltage to achieve stable spray.
Gas Temperature 300 °CFacilitates desolvation of the mobile phase.
Scan Range 100 - 1000 m/zCovers the expected molecular weights of reactants and products.
  • Data Analysis: a. Extract the mass spectrum for each chromatographic peak. b. Compare the observed m/z of the main product peak with the theoretical exact mass of the expected product's protonated ion [M+H]+. c. Analyze the mass spectra of impurity peaks to propose potential structures (e.g., dimers, incompletely reacted intermediates, or degradation products).

In-Situ FTIR Spectroscopy: Real-Time Reaction Kinetics

For a truly continuous understanding of a reaction, in-situ analysis is unparalleled. In-situ FTIR spectroscopy, using an attenuated total reflectance (ATR) probe inserted directly into the reaction vessel, monitors changes in molecular vibrations (i.e., functional groups) in real-time.[6][7] This technique is exceptionally powerful for identifying transient intermediates and determining reaction kinetics without the need for sampling.[8][9][10]

Causality of Method Design:
  • ATR Probe: An ATR probe is robust and can withstand typical organic reaction conditions. The infrared beam penetrates only a few microns into the reaction medium, providing a measurement of the liquid phase without interference from solid reagents or catalysts.[10]

  • Spectral Subtraction: By collecting a spectrum of the reaction mixture before initiation, subsequent spectra can be processed to show only the changes, making it easy to track the disappearance of reactant peaks and the appearance of product peaks.

Protocol: In-Situ FTIR Monitoring
  • Experimental Setup: a. Insert a clean, dry ATR-FTIR probe into the reaction vessel, ensuring the sensor is fully submerged in the reaction medium. b. Secure the probe and connect it to the FTIR spectrometer.

  • Data Acquisition: a. Before adding the final reagent to initiate the reaction, collect a background spectrum of the starting materials and solvent. b. Initiate the reaction (e.g., by adding a catalyst or heating). c. Begin collecting spectra automatically at regular intervals (e.g., every 1-2 minutes). The acquisition rate can be adjusted based on the expected reaction speed.[10]

ParameterRecommended SettingRationale
Probe Type Diamond or SiComp ATRHigh chemical and thermal resistance.
Spectral Range 1800 - 650 cm⁻¹Focuses on the "fingerprint" region where key functional group changes occur.[9]
Resolution 4 cm⁻¹Sufficient to resolve most characteristic bands.
Scan Interval 1 minuteProvides a good balance of time resolution and signal-to-noise.

  • Data Analysis: a. Identify unique, well-resolved infrared bands corresponding to a reactant and a product. For example, monitor the disappearance of a C=O stretch from a starting acyl chloride and the appearance of a new amide C=O stretch in the product. b. Plot the absorbance intensity of these characteristic peaks over time to generate a reaction profile. This profile directly reflects the concentration changes and can be used to calculate reaction rates.

cluster_setup In-Situ FTIR Monitoring Setup Reactor Reaction Vessel (with reactants & solvent) Probe ATR Probe Probe->Reactor Immersed in mixture Spectrometer FTIR Spectrometer Spectrometer->Probe Fiber Optic Cable Computer Data Acquisition & Analysis PC Spectrometer->Computer Real-time data transfer

Figure 3: Schematic of an in-situ FTIR reaction monitoring system.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Definitive Structural Information

NMR spectroscopy remains the gold standard for unambiguous structural elucidation.[11] For reaction monitoring, it is typically used in an "at-line" fashion, where samples are taken periodically, quenched, and analyzed. Quantitative NMR (qNMR) can also provide highly accurate measurements of conversion and yield when an internal standard is used.

Causality of Method Design:
  • ¹H NMR: Proton NMR is fast and highly sensitive, providing detailed information about the chemical environment of protons in the molecule. The disappearance of signals from the starting material and the appearance of new signals from the product provide definitive proof of the chemical transformation.

  • Internal Standard: For quantification, a stable, non-reactive internal standard with a known concentration and resonance signals in a clear region of the spectrum is added to the sample. This allows for the precise calculation of analyte concentrations, independent of the total sample volume.

Protocol: At-Line NMR for Structural Confirmation and Quantification
  • Sample Preparation: a. Withdraw an aliquot from the reaction and quench it as described for HPLC analysis. b. Evaporate the solvent from the quenched sample. c. Dissolve the residue in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). d. For qNMR, add a precise amount of a suitable internal standard (e.g., dimethyl sulfone).

  • Data Acquisition: a. Acquire a ¹H NMR spectrum. Ensure the relaxation delay (d1) is sufficiently long (e.g., 5 times the longest T1) for accurate integration in qNMR.

  • Data Analysis: a. Assign the proton signals for the starting material and product(s). For this compound, key signals would include the aromatic protons on the indazole ring.[12][13] b. Calculate reaction conversion by comparing the integration of a characteristic reactant signal to a product signal. c. For qNMR, use the following formula to calculate the concentration of the product: Cproduct = (Iproduct / Nproduct) * (Nstd / Istd) * (Mstd / Mproduct) * Cstd (Where C=concentration, I=integration value, N=number of protons for the signal, M=molar mass, std=internal standard).

Compound Expected ¹H NMR Signals (DMSO-d₆) Rationale
This compound Aromatic protons (δ 7.0-8.0 ppm), broad OH/NH protons.The specific splitting patterns and chemical shifts are unique fingerprints.[12]
A potential N-alkylated product New signals for the alkyl group (e.g., CH₂ adjacent to N at δ ~4.5 ppm). Shift in aromatic signals.Appearance of new signals and shifts in existing ones confirm the transformation.

Method Validation: Ensuring Trustworthy Results

Describing a protocol is insufficient; the method must be proven to be reliable. Analytical method validation is the documented process demonstrating that a procedure is suitable for its intended purpose.[1][14] Key parameters, as defined by the International Council for Harmonisation (ICH) guidelines, must be assessed.

Validation ParameterPurposeRelevance to Reaction Monitoring
Specificity To ensure the signal is unequivocally from the analyte of interest.Crucial for distinguishing the analyte from starting materials, byproducts, and degradants.
Linearity To demonstrate a proportional response to analyte concentration over a range.Essential for accurate quantification of reactants and products.
Accuracy The closeness of the measured value to the true value.Ensures that calculated yields and conversions are correct.
Precision The degree of agreement among individual test results.Demonstrates the reproducibility of the method over multiple measurements.
Limit of Detection (LOD) The lowest amount of analyte that can be detected.Important for tracking low-level impurities.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined.Defines the lower limit for reliable quantitative measurements.

Conclusion

The effective monitoring of reactions involving this compound requires a thoughtful, multi-faceted analytical approach. HPLC serves as the primary tool for quantitative analysis of reaction progress and purity. LC-MS is indispensable for the definitive identification of products and unknown impurities. For mechanistic studies and real-time kinetic analysis, in-situ FTIR provides unparalleled insight without invasive sampling. Finally, NMR spectroscopy offers the ultimate confirmation of molecular structure. By leveraging these techniques and adhering to the principles of method validation, researchers can develop robust, efficient, and well-understood chemical processes, accelerating the path of drug discovery and development.

References

Application Notes and Protocols for the Scale-Up Synthesis of 6-Chloro-1H-indazol-3-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold of Indazole in Modern Drug Discovery

The indazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of pharmacologically active agents.[1][2] Its unique bicyclic structure, composed of a fused benzene and pyrazole ring, offers a versatile template for designing molecules with a wide array of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.[2][3] Specifically, 6-Chloro-1H-indazol-3-ol and its derivatives have emerged as crucial intermediates and core components in the development of targeted therapies, such as kinase inhibitors. The chloro-substitution at the 6-position can significantly influence the pharmacokinetic and pharmacodynamic properties of the final drug substance.

The transition from milligram-scale synthesis in medicinal chemistry to multi-kilogram production for preclinical and clinical studies presents significant challenges.[4] This guide provides a comprehensive overview and a detailed protocol for the scale-up synthesis of this compound, focusing on process safety, robustness, and efficiency. The methodologies described herein are grounded in established principles of process chemistry and are designed to be a self-validating system for researchers, scientists, and drug development professionals.

Synthetic Strategy: A Mechanistic Approach to Scalable Indazole Formation

The synthesis of 1H-indazoles can be achieved through various routes, including the [3+2] cycloaddition of diazomethanes with benzyne and intramolecular amination of ortho-haloarylhydrazones.[5] For the scale-up of this compound, a robust and cost-effective pathway commencing from readily available starting materials is paramount. A common and industrially viable approach involves the cyclization of an appropriately substituted o-toluidine derivative.

The selected synthetic route, outlined below, proceeds via the diazotization of a substituted aniline followed by an intramolecular cyclization. This method is often favored for its operational simplicity and the use of relatively inexpensive reagents.

Reaction Pathway Overview

reaction_pathway A 2-Methyl-5-chloroaniline B N-Acetyl-2-methyl-5-chloroaniline A->B Acetic Anhydride C Diazonium Intermediate B->C NaNO2, H2SO4 D 6-Chloro-1H-indazole C->D Intramolecular Cyclization E This compound D->E Oxidation experimental_workflow cluster_prep Preparation and Acetylation cluster_cyclization Diazotization and Cyclization cluster_oxidation Oxidation and Final Product Isolation A1 Reactor Setup A2 Charge 2-Methyl-5-chloroaniline and Toluene A1->A2 A3 Slow Addition of Acetic Anhydride A2->A3 A4 Reaction at 50-60°C A3->A4 A5 Work-up and Isolation of N-Acetyl Intermediate A4->A5 B1 Prepare Acidic Solution of N-Acetyl Intermediate A5->B1 B2 Controlled Addition of Sodium Nitrite at 0-5°C B1->B2 B3 Cyclization at 40-50°C B2->B3 B4 Quench and Isolate 6-Chloro-1H-indazole B3->B4 C1 Dissolve Indazole in Alkaline Solution B4->C1 C2 Portion-wise Addition of Potassium Permanganate C1->C2 C3 Reaction Monitoring C2->C3 C4 Work-up and Acidification C3->C4 C5 Isolate and Purify This compound C4->C5

References

Application Note: The Strategic Use of 6-Chloro-1H-indazol-3-ol in the Synthesis of Novel Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Indazole Scaffold

The indazole nucleus, a bicyclic aromatic heterocycle, is recognized in medicinal chemistry as a "privileged scaffold."[1][2][3] This designation stems from its ability to serve as a versatile framework for designing ligands that can interact with a wide array of biological targets with high affinity and specificity. Among its derivatives, 6-Chloro-1H-indazol-3-ol stands out as a particularly valuable starting material for the development of potent anti-inflammatory agents.[4] Its structure is amenable to chemical modifications that allow for the fine-tuning of pharmacological properties, leading to the discovery of compounds that target key mediators of the inflammatory cascade.

Inflammation is a complex biological response, but its dysregulation can lead to chronic diseases such as rheumatoid arthritis, inflammatory bowel disease, and neuroinflammation.[5][6] Modern anti-inflammatory drug discovery focuses on developing targeted therapies that can offer high efficacy with reduced side effects compared to traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs).[7] Indazole derivatives have shown significant promise in this area, particularly as inhibitors of enzymes like Cyclooxygenase-2 (COX-2) and p38 Mitogen-Activated Protein (MAP) Kinase, both of which are central to the inflammatory process.[6][8][9][10]

This technical guide provides an in-depth exploration of the synthetic utility of this compound. We will detail robust synthetic protocols, discuss the mechanistic basis for the anti-inflammatory activity of its derivatives, and provide validated methods for their biological evaluation.

Part 1: Synthetic Pathways from this compound

The primary route for derivatizing the this compound core is through N-alkylation or N-arylation. A critical challenge in this synthesis is controlling the regioselectivity. The indazole ring possesses two nucleophilic nitrogen atoms, N1 and N2, and the reaction conditions dictate which atom is functionalized.[11][12] Achieving high regioselectivity is essential for an efficient synthesis and to avoid the complex separation of isomers.[11]

The Chemistry of Regioselectivity

The outcome of the N-alkylation is governed by a combination of steric hindrance, electronic effects, and the choice of base and solvent.[12][13]

  • N1-Alkylation: Generally favored by using strong, non-coordinating bases like sodium hydride (NaH) in aprotic solvents such as tetrahydrofuran (THF).[12][13] The rationale is that the sodium cation may chelate with the oxygen at the C3 position, sterically hindering the N2 position and directing the electrophile to the N1 nitrogen.[11]

  • N2-Alkylation: Can be favored under different conditions, for instance, during a Mitsunobu reaction, or with specific substitution patterns on the indazole ring itself (e.g., electron-withdrawing groups at the C7 position).[12][13]

  • Mixtures: The use of weaker bases like potassium carbonate (K₂CO₃) in polar aprotic solvents such as N,N-dimethylformamide (DMF) often leads to a mixture of N1 and N2 isomers.[11][12]

G cluster_start Starting Material cluster_conditions Reaction Conditions cluster_products Products start This compound cond1 Condition A: NaH, THF Alkyl Halide (R-X) start->cond1 Favors N1 cond2 Condition B: K2CO3, DMF Alkyl Halide (R-X) start->cond2 Often yields mixture prod1 N1-Alkylated Product (Major) cond1->prod1 prod2 N2-Alkylated Product (Minor) cond1->prod2 prod3 N1/N2 Isomer Mixture cond2->prod3

Caption: Synthetic routes from this compound.

Protocol 1: Regioselective N1-Alkylation (Preferred Method)

This protocol is optimized for selective alkylation at the N1 position, a common objective in synthesizing bioactive indazole derivatives.[12][13]

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Alkylating agent (e.g., Alkyl bromide, 1.1 equivalents)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous THF.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.2 equivalents) portion-wise. Caution: NaH reacts violently with water; ensure all glassware is dry.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for another 30 minutes to ensure complete deprotonation.

  • Alkylation: Re-cool the mixture to 0 °C and add the alkylating agent (1.1 equivalents) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

  • Extraction: Extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Concentrate the organic phase under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to isolate the pure N1-alkylated product.[11]

Part 2: Targeting Key Inflammatory Pathways

Derivatives of this compound exert their anti-inflammatory effects by inhibiting key enzymes and signaling proteins that propagate the inflammatory response. The two primary targets for this class of compounds are COX-2 and p38 MAP Kinase.[9][10]

  • Cyclooxygenase-2 (COX-2) Inhibition: The COX-2 enzyme is induced during inflammation and is responsible for synthesizing prostaglandins, which are potent inflammatory mediators.[14] Selective inhibition of COX-2 over the constitutively expressed COX-1 is a key strategy to achieve anti-inflammatory effects while minimizing gastrointestinal side effects.[7] The indazole scaffold has proven effective in creating potent and selective COX-2 inhibitors.[1][8][14][15]

  • p38 MAP Kinase Inhibition: The p38 MAP kinase pathway plays a crucial role in regulating the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β).[16][6] These cytokines are central players in chronic inflammatory diseases.[6] Indazole-based compounds have been developed as potent ATP-competitive inhibitors of p38 MAP kinase, thereby blocking the downstream inflammatory cascade.[16][6][17]

G cluster_upstream Inflammatory Stimuli (e.g., LPS) cluster_pathways Signaling Pathways cluster_inhibitors Inhibition Site cluster_downstream Inflammatory Response stimuli Stimuli p38_mapkk MAPKK stimuli->p38_mapkk phospholipids Membrane Phospholipids stimuli->phospholipids p38 p38 MAPK p38_mapkk->p38 tf Transcription Factors (e.g., NF-κB) p38->tf cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) tf->cytokines aa Arachidonic Acid phospholipids->aa PLA2 cox2 COX-2 aa->cox2 prostaglandins Prostaglandins cox2->prostaglandins inhibitor_p38 Indazole Derivative (p38 Inhibitor) inhibitor_p38->p38 Inhibits inhibitor_cox Indazole Derivative (COX-2 Inhibitor) inhibitor_cox->cox2 Inhibits

Caption: Inhibition of COX-2 and p38 MAPK pathways by indazole derivatives.

Part 3: Protocols for In Vitro Biological Evaluation

Once novel derivatives have been synthesized, their anti-inflammatory activity must be quantified. A tiered approach using a series of in vitro assays is a cost-effective and efficient way to screen compounds and determine their mechanism of action.[5]

Protocol 2: In Vitro COX-1/COX-2 Inhibition Assay

This assay determines the potency and selectivity of the synthesized compounds against the COX enzymes. Commercial kits are widely available for this purpose.

Principle: The assay measures the peroxidase activity of COX enzymes. This activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

Procedure (based on Cayman Chemical COX Inhibitor Screening Kit):

  • Reagent Preparation: Prepare all buffers, enzymes (ovine COX-1 and human recombinant COX-2), and reagents as per the kit manufacturer's instructions.

  • Compound Dilution: Prepare a dilution series of the test compounds (e.g., from 0.01 µM to 100 µM) in the appropriate buffer. Include a known selective COX-2 inhibitor (e.g., Celecoxib) and a non-selective inhibitor (e.g., Diclofenac) as positive controls.

  • Assay Plate Setup: Add buffer, heme, enzyme, and the test compound or control to the wells of a 96-well plate.

  • Incubation: Incubate the plate for a specified time (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid, followed immediately by the colorimetric substrate (TMPD).

  • Measurement: Shake the plate for 1-2 minutes and then measure the absorbance at 590 nm using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the uninhibited control. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity).[18][10]

Protocol 3: Protein Denaturation Inhibition Assay

This is a general screening method to evaluate the potential anti-inflammatory activity of a compound.[19][20] Protein denaturation is a well-documented cause of inflammation in conditions like rheumatoid arthritis.[19][21]

Principle: The ability of a compound to prevent the heat-induced denaturation of a protein (like bovine serum albumin) is measured spectrophotometrically.

Procedure:

  • Reaction Mixture: Prepare a reaction mixture consisting of 0.5 mL of the test compound at various concentrations (e.g., 100-500 µg/mL) and 0.5 mL of 1% aqueous solution of bovine serum albumin (BSA).

  • Incubation: Incubate the mixtures at 37 °C for 20 minutes.

  • Denaturation: Induce denaturation by heating the mixture at 70 °C in a water bath for 10 minutes.[19]

  • Cooling & Measurement: After cooling, add 2.5 mL of phosphate-buffered saline (pH 6.3). Measure the absorbance (turbidity) at 660 nm using a spectrophotometer.[19][22]

  • Control & Standard: Use Diclofenac sodium as a reference standard and a control sample without any test compound.

  • Calculation: Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [1 - (Absorbance of Test Sample / Absorbance of Control)] x 100[20]

Data Presentation: Example In Vitro Activity

The data generated from these assays allow for direct comparison of the synthesized compounds' potency and selectivity.

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)Protein Denaturation Inhibition IC₅₀ (µg/mL)
Example Derivative 1 > 1000.45> 222150.5
Example Derivative 2 25.61.221.3210.2
Celecoxib (Control) > 1500.04> 3750125.8
Diclofenac (Control) 1.10.91.2135.4

Note: Data are hypothetical and for illustrative purposes only.

Conclusion and Future Perspectives

This compound is a highly effective and versatile starting scaffold for the generation of novel anti-inflammatory drug candidates. The synthetic protocols outlined herein, particularly the methods for achieving regioselective N1-alkylation, provide a clear path for creating diverse chemical libraries. By targeting key inflammatory mediators like COX-2 and p38 MAP kinase, derivatives of this core structure have demonstrated significant therapeutic potential.[9][10]

The in vitro evaluation protocols described offer a robust framework for screening these new chemical entities, enabling researchers to identify potent and selective lead compounds. Future work should focus on optimizing these leads to improve their pharmacokinetic and pharmacodynamic profiles, with the ultimate goal of advancing the most promising candidates into preclinical and clinical development for the treatment of chronic inflammatory diseases.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Chloro-1H-indazol-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Chloro-1H-indazol-3-ol. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. Here, we address common challenges encountered during its synthesis, offering field-proven insights and solutions in a direct question-and-answer format to facilitate your research and development.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

The most common and industrially relevant approach for synthesizing this compound is through the intramolecular cyclization of a diazonium salt derived from 2-amino-4-chlorobenzoic acid (also known as 4-chloroanthranilic acid) or its corresponding esters. This classic pathway involves two key steps: the diazotization of the aromatic amine, followed by an intramolecular cyclization which forms the indazole ring system.[1][2]

Q2: I've seen the terms this compound and 6-Chloro-1,2-dihydro-3H-indazol-3-one used. Are they the same molecule?

This is an excellent and crucial question. These two structures are tautomers, meaning they are isomers that readily interconvert. The molecule exists in a dynamic equilibrium between the aromatic alcohol form (indazol-3-ol) and the keto form (indazol-3-one).

tautomers cluster_0 Tautomeric Equilibrium Indazol-3-ol Indazol-3-one Indazol-3-ol->Indazol-3-one H⁺ shift

Caption: Tautomeric equilibrium of this compound.

In solution and solid state, the equilibrium can be influenced by factors like solvent polarity and pH. Spectroscopic evidence, particularly from NMR, suggests that the 1H-indazol-3-ol tautomer often predominates. This tautomerism is a critical factor to consider during reaction workups and spectroscopic characterization.

Q3: What are the expected ¹H NMR spectral characteristics for this compound in DMSO-d₆?

In a polar aprotic solvent like DMSO-d₆, you should expect to see signals for the exchangeable protons of the N-H and O-H groups. A representative spectrum for the closely related 5-chloro-1H-indazol-3-ol shows:

  • A broad singlet far downfield around 11.7 ppm corresponding to the acidic N-H proton of the indazole ring.

  • Another broad singlet around 10.7 ppm for the O-H proton.

  • A series of signals in the aromatic region, typically between 7.0 and 7.7 ppm , corresponding to the three protons on the benzene ring.[2]

The broadness of the N-H and O-H signals is characteristic, and these peaks will disappear upon the addition of a few drops of D₂O to the NMR tube (a "D₂O shake").

Troubleshooting Guide: Common Synthesis Issues

Problem 1: Low or No Yield of the Desired Product

Q: I performed the diazotization of 2-amino-4-chlorobenzoic acid followed by heating, but my yield of this compound is very low. What are the likely causes and solutions?

This is a common issue often traced back to the sensitive nature of the diazonium salt intermediate. Several factors can contribute to a poor yield.

Causality & Explanation:

The formation of the indazolone ring requires the successful generation of the diazonium salt from 2-amino-4-chlorobenzoic acid and its subsequent intramolecular cyclization. This process is highly dependent on temperature and the stability of the diazonium intermediate.

  • Cause A: Incomplete Diazotization. The reaction between the amine and nitrous acid (generated in situ from NaNO₂) must be performed at low temperatures (typically 0-5 °C) to prevent the premature decomposition of both nitrous acid and the resulting diazonium salt.[3] If the temperature is too high, the diazonium salt will decompose before it can cyclize.

  • Cause B: Premature Decomposition of Diazonium Salt. Even at low temperatures, diazonium salts are metastable. The rate of addition of the sodium nitrite solution is critical. Adding it too quickly can cause localized heating and decomposition.

  • Cause C: Unwanted Side Reactions. A significant side reaction for diazonium salts of anthranilic acids is decomposition to a benzyne intermediate, which can lead to various byproducts.[4] Another common issue is the reaction of the diazonium salt with water to form a phenol, which in this case would be 4-chloro-2-hydroxybenzoic acid, especially if the cyclization step is not efficient.[2][5]

Troubleshooting Workflow & Solutions:

troubleshooting_yield cluster_diazotization Step 1: Diazotization cluster_cyclization Step 2: Cyclization start Low Yield Issue temp_check Is temperature strictly maintained at 0-5 °C? start->temp_check rate_check Was NaNO₂ solution added slowly? temp_check->rate_check Yes sol_temp Solution: Use an ice-salt bath. Ensure thermometer is accurate. Pre-cool all solutions. temp_check->sol_temp No acid_check Is the solution strongly acidic (e.g., HCl)? rate_check->acid_check Yes sol_rate Solution: Add NaNO₂ dropwise under the surface of the reaction mixture over 30-60 min. rate_check->sol_rate No heat_check Was the diazonium solution heated gently to induce cyclization? acid_check->heat_check Yes sol_acid Solution: Use sufficient strong acid (e.g., concentrated HCl) to ensure full protonation of the amine and prevent side reactions. acid_check->sol_acid No final_check If yield is still low, consider using the methyl ester of the starting material to improve solubility and cyclization efficiency. heat_check->final_check Yes sol_heat Solution: After diazotization, warm the solution gently (e.g., to 50-80 °C) and monitor for N₂ evolution. Do not boil. heat_check->sol_heat No

Caption: Troubleshooting workflow for low reaction yield.

Recommended Protocol Adjustments:

  • Temperature Control: Use an ice-salt bath to maintain an internal reaction temperature between 0 °C and 5 °C during the entire NaNO₂ addition.

  • Slow Addition: Prepare a solution of sodium nitrite and add it dropwise with vigorous stirring, ensuring the tip of the addition funnel is below the surface of the reaction mixture to ensure rapid mixing.

  • Monitor Reaction: The completion of diazotization can be checked using starch-iodide paper (a blue-black color indicates excess nitrous acid). A slight excess is often necessary.

  • Controlled Cyclization: After diazotization is complete, allow the mixture to stir for an additional 20-30 minutes in the cold, then warm it gently to induce cyclization. You should observe gas (N₂) evolution.

Problem 2: Significant Impurity Profile in Crude Product

Q: My crude product shows multiple spots on TLC and the NMR is complex. What are the common impurities and how can I prevent their formation?

Impurity formation is often linked to the stability of the starting materials and intermediates.

Causality & Explanation:

  • Cause A: Hydroxylated Byproduct. As mentioned in the previous section, if the diazonium salt reacts with water before it cyclizes, it can form 4-chloro-2-hydroxybenzoic acid. This is particularly problematic if the reaction mixture is not acidic enough or if the cyclization is slow.[5]

  • Cause B: Incomplete Reaction. Unreacted 2-amino-4-chlorobenzoic acid can contaminate the final product.

  • Cause C: Formation of Azo Dyes. Diazonium salts are electrophilic and can couple with electron-rich aromatic species. If any unreacted starting amine is present, it can couple with the diazonium salt to form a colored azo dye impurity.

Preventative Measures:

  • Ensure Strong Acidity: The diazotization should be carried out in a strong acid like HCl or H₂SO₄. This keeps the pH low, suppressing the phenolate formation that can lead to azo coupling and minimizing premature hydrolysis.[3]

  • Maintain Low Temperature: This is the most critical parameter to prevent decomposition and side reactions.[2][5]

  • Purification Strategy: The desired product, this compound, is phenolic and weakly acidic. This property can be exploited for purification.

Purification Protocol (Acid-Base Extraction):

  • Dissolve the crude product in a suitable organic solvent like ethyl acetate.

  • Wash the organic solution with a saturated sodium bicarbonate solution. The unreacted acidic starting material (2-amino-4-chlorobenzoic acid) should move to the aqueous layer.

  • To separate the desired product from neutral impurities, extract the organic layer with a dilute NaOH solution (e.g., 1M). The phenolic this compound will deprotonate and move into the aqueous layer.

  • Separate the layers. Carefully re-acidify the aqueous layer with cold, dilute HCl until the product precipitates.

  • Filter the solid, wash with cold water, and dry under vacuum.

Problem 3: Inconsistent or Confusing Characterization Data

Q: My ¹H NMR spectrum shows broader signals than expected, or the chemical shifts don't seem right. Could this be due to the keto-enol tautomerism?

Yes, this is a very common point of confusion. The tautomeric equilibrium directly impacts the NMR spectrum.

Causality & Explanation:

The rate of interconversion between the indazol-ol and indazol-one forms can affect the appearance of the NMR spectrum.

  • Solvent Effects: The position of the equilibrium is highly dependent on the solvent. In DMSO-d₆, which is a hydrogen bond acceptor, the hydroxyl proton of the indazol-ol form is often clearly observed, as are the N-H protons.[6] In less polar solvents like CDCl₃, proton exchange can be faster, leading to broader signals or even the disappearance of the OH/NH peaks into the baseline.

  • Broad Exchangeable Protons: The N-H and O-H protons are acidic and exchange with each other and with any trace water in the solvent. This chemical exchange is a primary reason for the broadness of their signals. A definitive test is to add a drop of D₂O to your NMR sample; these exchangeable protons will be replaced by deuterium, and their signals will disappear.[1]

  • ¹³C NMR: The tautomerism also affects the ¹³C NMR spectrum. The carbon at the 3-position will have a chemical shift characteristic of a carbon bonded to an oxygen atom. Studies on indazoles have shown that NMR data, particularly ¹³C and ¹⁵N shifts, are consistent with the 1H-tautomeric structure being the dominant form in DMSO-d₆.

Recommended Actions:

  • Standardize Your Solvent: Always use the same deuterated solvent for comparing different batches. DMSO-d₆ is highly recommended as it slows down proton exchange and helps resolve the N-H and O-H signals.

  • Perform a D₂O Shake: This simple experiment is invaluable for confirming which signals correspond to exchangeable protons.

  • Acquire 2D NMR: If ambiguity remains, 2D NMR experiments like HMBC (Heteronuclear Multiple Bond Correlation) can definitively establish the connectivity of the molecule and confirm the structure.

Reference Experimental Protocol

This protocol is a representative method based on established chemical principles for the synthesis of indazolones from anthranilic acids. Researchers should perform their own risk assessment and optimization.

Synthesis of this compound from 2-Amino-4-chlorobenzoic Acid

  • Dissolution: In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, suspend 2-amino-4-chlorobenzoic acid (1.0 eq) in a mixture of concentrated hydrochloric acid (e.g., 3-4 volumes) and water (e.g., 10 volumes).

  • Cooling: Cool the suspension to 0-5 °C using an ice-salt bath with vigorous stirring.

  • Diazotization: Prepare a solution of sodium nitrite (1.05 eq) in a minimal amount of cold water. Add this solution dropwise to the cooled suspension over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Stirring: After the addition is complete, stir the mixture at 0-5 °C for an additional 30 minutes.

  • Cyclization: Remove the ice bath and allow the reaction mixture to warm slowly to room temperature. Then, gently heat the mixture to 50-60 °C. You should observe the evolution of nitrogen gas. Maintain this temperature until gas evolution ceases (typically 1-2 hours).

  • Precipitation & Isolation: Cool the reaction mixture in an ice bath. The product should precipitate from the acidic solution. Collect the solid by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with cold water until the filtrate is neutral to pH paper.

  • Drying: Dry the product under vacuum at 50-60 °C to a constant weight. The product can be further purified by recrystallization from an ethanol/water mixture if necessary.

References

Technical Support Center: Optimizing Reaction Conditions for 6-Chloro-1H-indazol-3-ol Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the derivatization of 6-Chloro-1H-indazol-3-ol. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of modifying this versatile scaffold. Here, we will delve into the critical aspects of reaction optimization, troubleshoot common experimental hurdles, and provide validated protocols to ensure the success of your synthetic endeavors.

Understanding the Reactivity of this compound

Before embarking on the derivatization of this compound, it is paramount to understand its inherent chemical properties, particularly its tautomerism. The molecule exists in equilibrium between the 1H-indazol-3-ol and 1H-indazol-3(2H)-one forms. This equilibrium is influenced by the solvent and pH, which in turn dictates the nucleophilicity of the different atoms in the molecule and the potential reaction pathways. In protic solvents, the indazol-3-one tautomer can be the predominant species.[1] This duality is central to understanding the regioselectivity of derivatization reactions.

FAQs: Foundational Knowledge for Derivatization

Q1: What are the primary sites for derivatization on this compound?

A1: There are three primary reactive sites on the this compound scaffold: the N1 and N2 positions of the indazole ring and the oxygen of the 3-hydroxyl group. Additionally, the chloro-substituent at the C6 position can be a site for cross-coupling reactions.

Q2: What is the main challenge in the alkylation of this compound?

A2: The principal challenge is achieving regioselectivity. Alkylation reactions can yield a mixture of N1-alkyl, N2-alkyl, and O-alkylated products.[2][3] Controlling the reaction conditions to favor the formation of a single isomer is a common objective.

Q3: How does the tautomerism of this compound affect its alkylation?

A3: The tautomeric equilibrium directly impacts the nucleophilicity of the nitrogen and oxygen atoms. The 1H-indazol-3-ol form presents a nucleophilic hydroxyl group and two distinct nitrogen atoms. The 1H-indazol-3(2H)-one form has a more nucleophilic N1 and a carbonyl oxygen. The reaction conditions, particularly the choice of base and solvent, will influence which tautomer is more reactive.

Q4: Can the 6-chloro group be functionalized?

A4: Yes, the 6-chloro substituent is amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, allowing for the introduction of a wide range of aryl, heteroaryl, and amino groups.[1][4]

Troubleshooting Guide: Alkylation Reactions

Issue 1: Poor Regioselectivity in N-Alkylation (Mixture of N1 and N2 isomers)

Probable Causes:

  • Inappropriate Base/Solvent Combination: The choice of base and solvent is a critical determinant of N1/N2 selectivity.[2][3]

  • Steric and Electronic Effects: The electronic nature of the indazole ring and the steric bulk of the alkylating agent can influence the site of alkylation.

Solutions:

  • For Preferential N1-Alkylation:

    • Employ Sodium Hydride (NaH) in Tetrahydrofuran (THF): This combination has been shown to provide high N1-selectivity for a variety of indazole substrates. The sodium cation is thought to coordinate with the N2 nitrogen and a C3 substituent, sterically hindering N2-alkylation.[2]

    • Utilize Cesium Carbonate (Cs₂CO₃) in Dioxane: This system has also demonstrated good N1-selectivity, particularly with alkyl tosylates as electrophiles.[3]

  • For Preferential N2-Alkylation:

    • Mitsunobu Reaction Conditions: The use of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) with an alcohol often favors the formation of the N2-alkylated product.[5]

    • Acid-Catalyzed Alkylation: In some cases, acidic conditions using alkyl 2,2,2-trichloroacetimidates can lead to highly selective N2-alkylation.[6]

Workflow for Optimizing N-Alkylation Regioselectivity:

Caption: Decision workflow for optimizing N-alkylation regioselectivity.

Issue 2: Competing O-Alkylation

Probable Causes:

  • Reaction Conditions Favoring O-Nucleophilicity: The choice of base and solvent can influence the relative nucleophilicity of the oxygen versus the nitrogen atoms.

  • Hard vs. Soft Electrophiles: The nature of the alkylating agent can play a role.

Solutions:

  • To Favor N-Alkylation over O-Alkylation:

    • Use a Strong, Non-nucleophilic Base: Bases like sodium hydride (NaH) will deprotonate both the N-H and O-H, but subsequent alkylation often favors the nitrogen atoms.

    • Protect the Hydroxyl Group: A common strategy is to protect the 3-hydroxyl group as a silyl ether (e.g., TBS) or a benzyl ether prior to N-alkylation. The protecting group can be removed in a subsequent step.

  • To Favor O-Alkylation over N-Alkylation:

    • Employ Weaker Bases and Polar Aprotic Solvents: Conditions such as potassium carbonate (K₂CO₃) in DMF can sometimes favor O-alkylation.

    • Phase-Transfer Catalysis: The use of a phase-transfer catalyst with a weaker base in a biphasic system can promote O-alkylation.

    • Visible-Light-Promoted Reactions: For certain substrates, visible-light-promoted O-H insertion reactions with diazo compounds have shown high selectivity for O-alkylation.[7]

Troubleshooting Guide: Cross-Coupling Reactions

Issue 3: Low Yield in Suzuki-Miyaura Coupling at C6

Probable Causes:

  • Catalyst Inactivation: The indazole nitrogen atoms can coordinate to the palladium center, inhibiting its catalytic activity.

  • Suboptimal Ligand or Base: The choice of ligand and base is crucial for efficient cross-coupling.[1]

  • Poor Solubility of Reactants: Inadequate solubility of the indazole derivative or the boronic acid can lead to a sluggish reaction.

Solutions:

  • Protect the Indazole N-H: Protecting the indazole nitrogen with a group like Boc (tert-butoxycarbonyl) can prevent catalyst inhibition and improve yields.

  • Optimize Catalyst System:

    • Catalyst: Pd(PPh₃)₄ or PdCl₂(dppf) are commonly used for Suzuki couplings.

    • Ligand: For challenging couplings, consider using more electron-rich and bulky phosphine ligands like XPhos or SPhos.

    • Base: A range of bases can be effective, with K₂CO₃, Cs₂CO₃, and K₃PO₄ being common choices. An aqueous solution of the base is often beneficial.[1]

  • Solvent Selection: A mixture of a non-polar solvent like dioxane or toluene with water is often used to ensure the solubility of both the organic and inorganic reaction components.

Issue 4: Difficulty in Buchwald-Hartwig Amination at C6

Probable Causes:

  • Similar to Suzuki Coupling: Catalyst inhibition by the indazole nitrogens is a primary concern.

  • Steric Hindrance: The amine coupling partner may be sterically bulky, hindering the reaction.

Solutions:

  • N-H Protection: As with the Suzuki reaction, protection of the indazole N-H is highly recommended.

  • Advanced Catalyst Systems:

    • Catalyst: Pd₂(dba)₃ or Pd(OAc)₂ are common palladium precursors.

    • Ligand: The choice of ligand is critical. Bulky, electron-rich biarylphosphine ligands such as XPhos, SPhos, or RuPhos are often necessary for efficient amination of aryl chlorides.[8][9]

    • Base: Strong, non-nucleophilic bases like NaOtBu, LiHMDS, or K₃PO₄ are typically required.

Reaction Parameters for Cross-Coupling Reactions:

ReactionTypical CatalystTypical LigandTypical BaseTypical Solvent
Suzuki-Miyaura Pd(PPh₃)₄, PdCl₂(dppf)-K₂CO₃, Cs₂CO₃Dioxane/Water, Toluene/Water
Buchwald-Hartwig Pd₂(dba)₃, Pd(OAc)₂XPhos, SPhos, RuPhosNaOtBu, K₃PO₄Toluene, Dioxane

Experimental Protocols

Protocol 1: Selective N1-Alkylation of this compound
  • To a solution of this compound (1.0 eq) in anhydrous THF, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.

  • Stir the mixture at room temperature for 30 minutes.

  • Add the alkyl halide (1.1 eq) and stir the reaction at room temperature or gentle heating (e.g., 50 °C) until completion (monitor by TLC or LC-MS).

  • Carefully quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the N1-alkylated product.

Protocol 2: O-Alkylation via Hydroxyl Group Protection and Subsequent Derivatization
  • Protection: To a solution of this compound (1.0 eq) in anhydrous DMF, add imidazole (2.5 eq) and tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq). Stir at room temperature until the reaction is complete. Work up by adding water and extracting with ethyl acetate. Purify to obtain the O-TBDMS protected indazole.

  • N-Alkylation: Perform N-alkylation on the protected indazole using the desired conditions (e.g., NaH/THF and an alkyl halide).

  • Deprotection: Remove the TBDMS group using tetrabutylammonium fluoride (TBAF) in THF to yield the N-alkylated this compound.

Protocol 3: Suzuki-Miyaura Coupling of N-Boc-6-chloro-1H-indazol-3-ol derivative
  • N-Protection: Protect the N-H of the starting material with a Boc group using (Boc)₂O and a suitable base like DMAP.

  • Coupling: To a degassed solution of the N-Boc protected 6-chloroindazole (1.0 eq) and the desired boronic acid (1.5 eq) in a mixture of dioxane and water (e.g., 4:1), add a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) and a base like K₂CO₃ (2.0 eq).

  • Heat the reaction mixture at reflux until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction, dilute with water, and extract with an organic solvent.

  • Wash the organic layer, dry, and concentrate. Purify by column chromatography.

  • If desired, remove the Boc protecting group using trifluoroacetic acid (TFA) in dichloromethane.

Workflow for Derivatization Strategy:

Caption: General workflow for planning the derivatization of this compound.

Analytical Characterization: Distinguishing Isomers

Differentiating between N1, N2, and O-alkylated isomers is crucial and can be achieved primarily through NMR spectroscopy.

  • ¹H NMR: The chemical shift of the protons on the alkyl group can provide clues. Protons attached to a nitrogen atom will have a different chemical shift compared to those attached to an oxygen atom.

  • ¹³C NMR: The chemical shift of the carbon atom directly attached to the nitrogen or oxygen will be significantly different. O-CH₂ carbons typically appear further downfield than N-CH₂ carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This 2D NMR technique is invaluable for unambiguous structure determination. For N-alkylated isomers, correlations will be observed between the protons of the alkyl group and the carbons of the indazole ring. For O-alkylated isomers, a correlation between the alkyl group protons and the C3 carbon of the indazole will be present.

References

Technical Support Center: Purification of 6-Chloro-1H-indazol-3-ol and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for researchers, scientists, and professionals in drug development working with 6-Chloro-1H-indazol-3-ol and its analogs. This guide is designed to provide expert insights and practical solutions to common purification challenges encountered during your experimental work. The indazole scaffold is a privileged structure in medicinal chemistry, and achieving high purity of these compounds is critical for reliable downstream applications.[1] This center offers troubleshooting guides in a question-and-answer format and detailed, field-proven protocols to ensure the integrity of your research.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses the common issues that may arise during the purification of this compound and its derivatives.

Recrystallization Issues

Q1: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

A1: "Oiling out" is a common issue with polar compounds. It occurs when the solute separates from the solution as a liquid rather than a solid. Here are the primary causes and solutions:

  • High Solute Concentration: The solution may be too concentrated.

    • Solution: Add a small amount of the hot solvent to the mixture to reduce the concentration and then allow it to cool slowly.

  • Rapid Cooling: Cooling the solution too quickly can prevent the molecules from arranging into a crystal lattice.

    • Solution: Allow the solution to cool gradually to room temperature before placing it in an ice bath.

  • Inappropriate Solvent: The solvent may be too good, even at low temperatures.

    • Solution: Consider a mixed solvent system. For a related compound, 7-Bromo-4-chloro-1H-indazol-3-amine, a binary solvent of methanol and water (80:20, v/v) was found to be optimal for recrystallization.[2] This is an excellent starting point for this compound.

Q2: I am getting a very low yield after recrystallization. How can I improve it?

A2: Low recovery is often a trade-off for high purity. Here’s how to optimize your yield:

  • Minimize Solvent Volume: Use the minimum amount of hot solvent required to just dissolve your crude product.

  • Optimize Solvent Choice: The ideal solvent should have high solubility for your compound at elevated temperatures and low solubility at cold temperatures.

  • Ensure Complete Precipitation: Allow sufficient time for crystallization at low temperatures.

Column Chromatography Challenges

Q3: I am seeing poor separation of my desired product from an impurity on the silica gel column. What can I do?

A3: Poor resolution in column chromatography is a frequent challenge. Here are some strategies to improve separation:

  • Optimize the Mobile Phase: The polarity of the eluent is crucial. For indazole derivatives, a gradient elution is often more effective than an isocratic one. A common starting point is a hexane/ethyl acetate system. For a related nitro-indazole derivative, a hexane and ethyl acetate (80/20) mixture was effective.[3] Gradually increasing the proportion of the more polar solvent (ethyl acetate) can improve the separation of polar compounds.

  • Adjust the Stationary Phase: While silica gel is standard, for particularly challenging separations, consider using a different stationary phase like alumina.

  • Sample Loading: For optimal separation, use a dry loading technique. Dissolve your crude product in a minimal amount of a suitable solvent, adsorb it onto a small amount of silica gel, and then load the dried silica onto the column.

Q4: My compound is not eluting from the column, or the elution is very slow.

A4: This indicates that your compound is too strongly adsorbed to the stationary phase.

  • Increase Eluent Polarity: Gradually increase the polarity of your mobile phase. If you are using a hexane/ethyl acetate system, increase the percentage of ethyl acetate. If necessary, you can add a small amount of a more polar solvent like methanol to the eluent.

Preparative HPLC Issues

Q5: My polar compound is not well-retained on the C18 column in preparative HPLC.

A5: Poor retention of polar analytes on reverse-phase columns is a common problem.

  • Use a Polar-Embedded or Polar-Endcapped Column: These columns are designed to provide better retention for polar compounds.

  • Optimize the Mobile Phase:

    • Highly Aqueous Mobile Phase: Increase the percentage of the aqueous component in your mobile phase.

    • pH Adjustment: The pH of the mobile phase can significantly impact the retention of ionizable compounds. For indazoles, which are weakly basic, adjusting the pH with a suitable buffer can improve retention and peak shape.[1]

    • Alternative Organic Modifiers: While acetonitrile is common, methanol can offer different selectivity for polar compounds.

Detailed Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on the specific derivative and impurity profile.

Protocol 1: Recrystallization of this compound

This protocol is adapted from a successful method for a structurally similar compound.[2]

  • Solvent Selection: Start with a methanol/water mixture (e.g., 80:20 v/v). The ideal ratio may need to be optimized.

  • Dissolution: In a flask, add the crude this compound and the methanol portion of the solvent system. Heat the mixture to reflux with stirring until the solid is completely dissolved.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Addition of Anti-Solvent: While the solution is still hot, slowly add the water portion of the solvent system until the solution becomes slightly turbid. Add a few drops of methanol to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should be observed.

  • Cooling: Once at room temperature, place the flask in an ice bath for at least one hour to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol 2: Flash Column Chromatography

This protocol is a general method that can be adapted for the purification of this compound derivatives.

  • TLC Analysis: Develop a suitable mobile phase using thin-layer chromatography (TLC). A good starting point is a mixture of hexane and ethyl acetate. Adjust the ratio to achieve an Rf value of 0.2-0.3 for the desired compound.

  • Column Packing: Pack a glass column with silica gel (230-400 mesh) using the wet slurry method with the initial, less polar mobile phase.

  • Sample Loading (Dry Loading):

    • Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone).

    • Add a small amount of silica gel to the solution and evaporate the solvent to obtain a free-flowing powder.

    • Carefully add the silica-adsorbed sample to the top of the packed column.

  • Elution:

    • Start the elution with the less polar solvent system determined from your TLC analysis.

    • Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 3: Preparative HPLC

This is a general protocol for the purification of polar heterocyclic compounds and should be optimized for your specific needs.

  • Analytical Method Development: First, develop an analytical HPLC method to achieve good separation of your target compound from impurities.

    • Column: A C18 column with a polar endcapping is a good starting point.

    • Mobile Phase: A gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile is a common choice.

  • Scale-Up:

    • Column: Select a preparative column with the same stationary phase as your analytical column but with a larger diameter.

    • Flow Rate and Gradient: Adjust the flow rate and gradient profile according to the dimensions of your preparative column.

  • Sample Preparation: Dissolve the crude sample in a suitable solvent, ideally the initial mobile phase, and filter it through a 0.45 µm filter.

  • Purification: Inject the sample onto the preparative HPLC system and collect the fractions corresponding to your target compound.

  • Product Recovery: Combine the pure fractions and remove the solvents, typically by lyophilization or rotary evaporation.

Data Summary

Purification TechniqueKey ParametersExpected Outcome
Recrystallization Solvent System: Methanol/WaterHigh purity, suitable for removing regioisomers and less soluble impurities.
Column Chromatography Stationary Phase: Silica Gel; Mobile Phase: Hexane/Ethyl Acetate GradientGood for separating compounds with different polarities.
Preparative HPLC Stationary Phase: Polar-Endcapped C18; Mobile Phase: Water/Acetonitrile Gradient with Acid ModifierHigh purity, ideal for separating closely related impurities.

Visual Workflows

Purification_Workflow crude Crude Product recrystallization Recrystallization (e.g., MeOH/H2O) crude->recrystallization High crude purity column Column Chromatography (e.g., Hexane/EtOAc) crude->column Complex mixture pure Pure Product recrystallization->pure prep_hplc Preparative HPLC (e.g., C18, ACN/H2O) column->prep_hplc Need higher purity column->pure prep_hplc->pure

Caption: General purification workflow for this compound.

Troubleshooting_Recrystallization start Recrystallization Issue oiling_out Compound 'oils out'? start->oiling_out low_yield Low yield? start->low_yield slow_cool Cool slowly oiling_out->slow_cool Yes add_solvent Add more hot solvent oiling_out->add_solvent Yes change_solvent Change solvent system oiling_out->change_solvent Yes min_solvent Minimize solvent volume low_yield->min_solvent Yes optimize_solvent Optimize solvent choice low_yield->optimize_solvent Yes cool_longer Ensure complete cooling low_yield->cool_longer Yes

Caption: Troubleshooting decision tree for recrystallization.

References

Technical Support Center: Regioselectivity in Reactions of 6-Chloro-1H-indazol-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for managing regioselectivity in reactions involving 6-chloro-1H-indazol-3-ol. This resource is designed for researchers, medicinal chemists, and drug development professionals who are navigating the synthetic complexities of this valuable scaffold. The inherent chemical nature of indazol-3-ols presents unique challenges, particularly in controlling the site of functionalization. This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your synthetic strategies.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the reactivity of this compound, providing the core knowledge needed to make informed experimental decisions.

Q1: Why is regioselectivity a major challenge when working with this compound?

A1: The primary challenge stems from the molecule's ability to exist in multiple tautomeric forms.[1][2] this compound is in equilibrium with its 2H-indazol-3-ol tautomer and its keto form, 6-chloro-1,2-dihydro-3H-indazol-3-one. Deprotonation with a base generates an ambident nucleophile—an anion with reactivity at multiple sites: the N1 and N2 positions of the indazole ring and the exocyclic oxygen atom (O3). Consequently, reactions with electrophiles, such as alkyl halides, can lead to a mixture of N1-, N2-, and O3-substituted products, complicating purification and reducing the yield of the desired isomer.[3][4] The 1H-tautomer is generally considered the most thermodynamically stable form.[5][6]

Tautomeric Equilibria of this compound

Q2: What are the key principles governing whether a reaction is N- or O-selective?

A2: The outcome is largely determined by the principles of Kinetic vs. Thermodynamic Control and Hard and Soft Acids and Bases (HSAB) Theory .

  • Kinetic vs. Thermodynamic Control: The kinetically controlled product is the one that forms fastest, resulting from the reaction pathway with the lowest activation energy.[7][8][9] The thermodynamically controlled product is the most stable product and predominates when the reaction is reversible, allowing equilibrium to be reached.[9][10] In general, N-alkylation products are thermodynamically more stable than O-alkylation products for indazoles.[11]

  • HSAB Theory: The deprotonated indazolol anion has two "hard" centers (N1, N2) and one "softer" center (O3). Hard electrophiles (e.g., alkyl sulfates) tend to react with hard nucleophilic centers, while softer electrophiles (e.g., alkyl iodides) may show some preference for the softer oxygen center under certain conditions. However, the N vs. O selectivity is more practically governed by the choice of base and solvent.

Q3: How do I steer the reaction towards N1-alkylation versus N2-alkylation?

A3: This is the most common challenge. The regioselectivity between the two nitrogen atoms is highly dependent on reaction conditions.

  • For N1-Selectivity (Thermodynamic Product): Conditions that allow for equilibration or that favor the formation of the more stable product are preferred. This often involves using a strong base in a non-polar, aprotic solvent. For example, using sodium hydride (NaH) in tetrahydrofuran (THF) often provides high N1-selectivity.[11][12][13] The sodium cation is believed to chelate between the N2-nitrogen and the oxygen at C3, sterically hindering the N2 position and directing the electrophile to N1.[3][14]

  • For N2-Selectivity (Kinetic Product): Conditions that prevent equilibration and favor the kinetically preferred site are necessary. The N2 position is often more sterically accessible. A classic method for achieving high N2-selectivity is the Mitsunobu reaction .[3][15] This reaction, using triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate like DEAD or DIAD, proceeds under mild, neutral conditions and reliably yields the N2-substituted isomer.[3][15]

Troubleshooting Guide: Common Experimental Issues

Use this guide to diagnose and resolve specific problems encountered during your experiments.

ProblemPossible Cause(s)Recommended Solution(s)
Low or no conversion of starting material. 1. Insufficiently strong base: Carbonates (K₂CO₃, Cs₂CO₃) may not be strong enough to fully deprotonate the indazolol, especially at low temperatures. 2. Inactive electrophile: The alkylating agent (e.g., alkyl chloride) may not be reactive enough. 3. Low reaction temperature: The activation energy for the reaction is not being overcome.1. Switch to a stronger base: Use sodium hydride (NaH) or lithium diisopropylamide (LDA) for complete deprotonation. 2. Use a more reactive electrophile: Convert the alkylating agent to a better leaving group (e.g., from -Cl to -Br, -I, or -OTs). 3. Increase the temperature: Gently heat the reaction (e.g., to 50-90 °C), but monitor for changes in regioselectivity.[3]
Obtaining a mixture of N1 and N2 alkylated products. 1. Suboptimal Base/Solvent Combination: Using polar aprotic solvents like DMF or DMSO with bases like K₂CO₃ can often lead to poor selectivity, yielding mixtures.[3][11] 2. Reaction conditions are intermediate between kinetic and thermodynamic control. 1. For N1: Switch to the NaH/THF system. This combination is well-documented to favor N1-alkylation.[11][12] 2. For N2: Employ Mitsunobu conditions (Alcohol, PPh₃, DEAD/DIAD in THF). This is the most reliable method for achieving high N2 selectivity.[3][15] 3. Use a large cation base: Cesium carbonate (Cs₂CO₃) can sometimes favor N1-alkylation due to chelation effects, though this can be substrate-dependent.[3]
Significant formation of the O-alkylated product. 1. Use of a highly polar, protic solvent: Solvents like ethanol can promote O-alkylation. 2. Silver (I) catalysis: Conditions using agents like Ag₂O can sometimes favor O-alkylation. 3. Reaction with a very hard electrophile. 1. Switch to a non-polar, aprotic solvent: THF or Dioxane are excellent choices to suppress O-alkylation. 2. Ensure anhydrous conditions: Water can interfere and promote side reactions. 3. Avoid silver-based catalysts unless O-alkylation is the desired outcome.
Difficulty separating N1 and N2 isomers. The isomers often have very similar polarities, making separation by standard column chromatography challenging.1. Optimize chromatography: Use a shallow solvent gradient and consider different solvent systems (e.g., DCM/Methanol, Ethyl Acetate/Hexanes with a small amount of triethylamine). 2. Derivative formation: If separation is impossible, consider carrying the mixture to the next step. The properties of the subsequent products might be different enough to allow for separation. 3. Re-evaluate the reaction: It is almost always more efficient to optimize the reaction for >95% regioselectivity than to struggle with a difficult separation.

Workflow for Optimizing Regioselectivity

Troubleshooting_Workflow start Start: Alkylation of This compound analyze Analyze Product Mixture (LCMS, NMR) start->analyze desired_n1 Is N1 the Desired Product? analyze->desired_n1 Mixture or Impure Product desired_n2 Is N2 the Desired Product? desired_n1->desired_n2 No cond_n1 Condition Set A for N1: - Base: NaH (1.1 eq) - Solvent: Anhydrous THF - Temp: 0°C to 50°C - Electrophile: Alkyl Bromide/Tosylate desired_n1->cond_n1 Yes cond_n2 Condition Set B for N2: - Reagents: PPh3, DEAD/DIAD (1.5 eq) - Solvent: Anhydrous THF - Temp: 0°C to RT - Substrate: Corresponding Alcohol desired_n2->cond_n2 Yes troubleshoot Problem: Mixture or Side Products. Consult Troubleshooting Guide. desired_n2->troubleshoot No (e.g., O-alkylation) check_n1 High N1 Selectivity? cond_n1->check_n1 check_n2 High N2 Selectivity? cond_n2->check_n2 end_n1 Success: N1 Product check_n1->end_n1 Yes (>95:5) check_n1->troubleshoot No end_n2 Success: N2 Product check_n2->end_n2 Yes (>95:5) check_n2->troubleshoot No

Experimental Protocols

These protocols provide a starting point for achieving regioselective functionalization. Always perform reactions on a small scale first to optimize conditions for your specific substrate and electrophile.

Protocol 1: General Procedure for N1-Selective Alkylation (Thermodynamic Control)

This protocol is adapted from methodologies favoring N1-alkylation through the use of sodium hydride in THF.[11][12]

  • Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equiv).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to create a 0.1 M solution.

  • Deprotonation: Cool the suspension to 0 °C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise over 10 minutes.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The solution should become clearer as the sodium salt forms.

  • Electrophile Addition: Cool the reaction mixture back to 0 °C. Add the alkylating agent (e.g., alkyl bromide or tosylate, 1.1 equiv) dropwise as a solution in a small amount of anhydrous THF.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material. Gentle heating (e.g., 50 °C) may be required for less reactive electrophiles.[3]

  • Work-up: Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride (NH₄Cl). Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired N1-alkylated indazolol.

Protocol 2: General Procedure for N2-Selective Alkylation (Mitsunobu Reaction)

This protocol leverages the highly reliable Mitsunobu reaction to achieve N2-selectivity.[3][15]

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 equiv), the corresponding alcohol (1.5 equiv), and triphenylphosphine (PPh₃, 1.5 equiv).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to create a 0.1-0.2 M solution.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equiv) dropwise over 15-20 minutes. A color change and/or formation of a precipitate is often observed.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours, or until complete consumption of the starting material is observed by TLC or LC-MS.

  • Work-up: Concentrate the reaction mixture under reduced pressure. The crude residue will contain the product and a significant amount of triphenylphosphine oxide.

  • Purification: Purify the residue by column chromatography on silica gel. It is often helpful to first triturate the crude material with a solvent like diethyl ether to precipitate out some of the triphenylphosphine oxide. A careful chromatographic separation will yield the pure N2-alkylated indazolol.

References

Technical Support Center: Synthesis of 6-Chloro-1H-indazol-3-ol Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-chloro-1H-indazol-3-ol and its analogs. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during synthesis, ensuring higher yields, purity, and reproducibility. The indazole scaffold is a privileged structure in medicinal chemistry, making robust synthetic routes essential for drug discovery pipelines.[1] This document provides in-depth, experience-driven advice in a direct question-and-answer format.

Part 1: Understanding the Core Synthesis

The most common and cost-effective route to this compound begins with 2-amino-5-chlorobenzoic acid. The synthesis is typically a two-step, one-pot process involving:

  • Diazotization: The primary aromatic amine is converted into a diazonium salt using a nitrite source (e.g., sodium nitrite) under acidic conditions.

  • Reductive Cyclization: The intermediate diazonium salt is then reduced and cyclized to form the indazolone ring system.

This pathway, while straightforward in principle, is sensitive to reaction conditions, and several side reactions can compromise the success of the experiment.

G cluster_start Starting Material cluster_process Synthetic Steps cluster_end Final Product A 2-Amino-5-chlorobenzoic Acid B Step 1: Diazotization NaNO₂, HCl (aq) 0-5 °C A->B Reagents C Intermediate: 5-Chloro-2-diazoniumbenzoate B->C Formation D Step 2: Reductive Cyclization (e.g., Na₂SO₃) Controlled Warming C->D Reagents E This compound D->E Formation

Part 2: Troubleshooting Guides & FAQs

This section addresses specific issues encountered during the synthesis in a question-and-answer format.

FAQ 1: Low or No Product Yield

Question: I am getting a very low yield, or in some cases, no desired product at all. The reaction mixture turns dark brown or black. What are the likely causes?

Answer: This is a common and frustrating issue, often pointing to the decomposition of the diazonium salt intermediate. Temperature control is the most critical parameter in this synthesis.[2]

Causality: Aryl diazonium salts are notoriously unstable at elevated temperatures.[2] The diazotization step is highly exothermic and must be maintained between 0-5°C. If the temperature rises, the diazonium salt rapidly decomposes, losing N₂ gas and reacting with water to form 5-chloro-2-hydroxybenzoic acid (a phenol byproduct), which can undergo further decomposition and polymerization, leading to the dark coloration.[2]

Troubleshooting Steps:

  • Rigorous Temperature Monitoring:

    • Use an ice-salt bath to maintain the temperature below 5°C, ideally between 0-2°C.[3]

    • Add the sodium nitrite solution slowly and dropwise, ensuring the temperature does not spike. An addition funnel is highly recommended over pouring.

  • Purity of Starting Materials:

    • Ensure the 2-amino-5-chlorobenzoic acid is pure. Contaminants can interfere with the diazotization process.[3]

    • Use freshly prepared sodium nitrite solution.

  • Order of Reagent Addition:

    • Always dissolve the starting 2-amino-5-chlorobenzoic acid in the acid (e.g., HCl) first and cool the solution before adding the sodium nitrite. This ensures the amine is fully protonated and ready to react.

G start Low Yield Observed temp Was Temp < 5°C during NaNO₂ addition? start->temp reagents Are reagents pure & NaNO₂ solution fresh? temp->reagents Yes sol_temp Action: Improve cooling. Add NaNO₂ slower. temp->sol_temp No time Was reaction time monitored (TLC)? reagents->time Yes sol_reagents Action: Recrystallize amine. Use fresh NaNO₂. reagents->sol_reagents No sol_time Action: Optimize reaction time. Avoid prolonged heating. time->sol_time No end_node Yield should improve time->end_node Yes sol_temp->end_node sol_reagents->end_node sol_time->end_node

FAQ 2: Identification of Common Side Products

Question: My final product is impure. My NMR spectrum shows unexpected peaks. What are the most common side products and how do I identify them?

Answer: Besides the desired this compound, several byproducts can form due to the reactive nature of the diazonium intermediate. The most common are phenols, biaryl compounds, and unreacted starting material.[2]

Common Side Products and Their Formation:

Side ProductFormation MechanismHow to Minimize
5-Chloro-2-hydroxybenzoic Acid The diazonium salt reacts with water (hydrolysis), especially at temperatures above 5°C.[2]Maintain strict temperature control (0-5°C) during diazotization.
Biaryl Compounds The reaction proceeds via a radical-nucleophilic aromatic substitution (SRNAr) mechanism, similar to a Sandmeyer reaction.[4][5] Two aryl radicals can couple to form biaryl impurities.Use a stoichiometric amount of the reducing agent and ensure efficient mixing to promote the desired intramolecular cyclization over intermolecular coupling.
Azo Compounds The diazonium salt can couple with the electron-rich starting amine if the diazotization is incomplete or if the pH is not sufficiently acidic.Ensure a sufficient excess of acid is used to fully protonate the starting amine and keep the pH low.

Troubleshooting Steps:

  • Characterization:

    • NMR: Phenolic byproducts will show a broad -OH peak. Biaryl compounds will result in a more complex aromatic region in the ¹H NMR spectrum.[6]

    • LC-MS: This is the most effective technique to identify the mass of the impurities and confirm their structures.

  • Purification:

    • Acid-Base Extraction: The desired indazol-3-ol is weakly acidic, as is the phenolic byproduct. However, their pKa values differ slightly, which can sometimes be exploited. Unreacted starting amine can be removed by washing the organic layer with acid.

    • Chromatography: Flash column chromatography on silica gel is often necessary to separate the desired product from closely related impurities.[7] A gradient elution system (e.g., ethyl acetate in hexanes) is typically effective.

G Intermediate 5-Chloro-2-diazoniumbenzoate (Key Intermediate) Desired Desired Intermediate->Desired Side1 Side1 Intermediate->Side1 Side2 Side2 Intermediate->Side2 Product Product: This compound Byproduct1 Byproduct: Phenol Derivative Byproduct2 Byproduct: Biaryl Impurity Desired->Product Side1->Byproduct1 Side2->Byproduct2

FAQ 3: Issues with Product Isolation and Purification

Question: My product seems to be soluble in both aqueous and organic layers, making extraction difficult. How can I effectively isolate it?

Answer: The "ol" in this compound indicates it exists in tautomeric equilibrium with the keto form, 6-chloro-1,2-dihydro-3H-indazol-3-one. This dual character can lead to tricky solubility profiles. The indazole nitrogen is weakly basic, while the hydroxyl/amide proton is weakly acidic.

Troubleshooting Steps:

  • pH Adjustment during Workup:

    • After the reaction is complete, carefully neutralize the acidic solution. The product is often least soluble near its isoelectric point. Bringing the pH to ~4-5 with a base like sodium bicarbonate can often precipitate the crude product, which can then be collected by filtration.

  • Salting Out:

    • If the product has significant water solubility, saturate the aqueous layer with sodium chloride ("salting out") before extraction. This decreases the polarity of the aqueous phase and drives the organic product into the extraction solvent (e.g., ethyl acetate).

  • Choice of Extraction Solvent:

    • Ethyl acetate is generally a good first choice. If recovery is poor, consider more polar solvents like a 9:1 mixture of dichloromethane:isopropanol, but be aware this may also pull more impurities.

  • Recrystallization:

    • Recrystallization is a powerful purification technique for this class of compounds. Common solvent systems include ethanol/water, ethyl acetate/hexanes, or isopropanol. This is often the best way to achieve high purity after initial isolation.

Part 3: Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a representative method and may require optimization based on specific substrates and lab conditions.

Materials:

  • 2-amino-5-chlorobenzoic acid

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Sodium Sulfite (Na₂SO₃)

  • Deionized Water

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate Solution

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Diazotization:

    • In a three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, suspend 2-amino-5-chlorobenzoic acid (1.0 eq) in water and concentrated HCl (3.0 eq).

    • Cool the vigorously stirred mixture to 0°C using an ice-salt bath.

    • Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold deionized water and place it in the addition funnel.

    • Add the sodium nitrite solution dropwise to the reaction mixture over 30-45 minutes, ensuring the internal temperature never exceeds 5°C. A pale yellow solution/suspension of the diazonium salt should form.[8]

  • Reductive Cyclization:

    • In a separate beaker, prepare a solution of sodium sulfite (2.5 eq) in water.

    • Cool the sulfite solution to ~10°C and add it slowly to the cold diazonium salt suspension.

    • Once the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the intermediate. The reaction may require gentle heating (40-50°C) to go to completion.

  • Workup and Isolation:

    • Cool the reaction mixture in an ice bath. The crude product may precipitate.

    • Carefully acidify the mixture with concentrated HCl to pH ~2-3.

    • Collect the precipitate by vacuum filtration and wash the filter cake with cold water.

    • Alternatively, if no precipitate forms, extract the aqueous mixture three times with ethyl acetate.

    • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes).

References

preventing byproduct formation in 6-Chloro-1H-indazol-3-ol reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 6-Chloro-1H-indazol-3-ol Synthesis

Welcome to our dedicated technical guide for the synthesis of this compound. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this important heterocyclic scaffold. In our experience, while the synthesis appears straightforward, achieving high purity and yield can be challenging due to the formation of persistent byproducts.

This guide moves beyond simple protocols to explain the underlying chemical principles that govern reaction outcomes. By understanding the "why" behind each step, you can proactively troubleshoot issues and optimize your synthesis for robust and reproducible results.

Section 1: Understanding the Core Reaction Mechanism

The most common and cost-effective route to this compound involves the diazotization of 2-amino-4-chlorobenzoic acid, followed by an intramolecular cyclization. This pathway is attractive due to readily available starting materials but requires precise control to favor the desired reaction over competing side reactions.

The key steps are:

  • Diazotization: The primary aromatic amine is converted into a diazonium salt using sodium nitrite in a strong acidic medium (typically HCl or H2SO4) at low temperatures (0-5 °C).

  • Intramolecular Cyclization: The highly reactive diazonium salt is then subjected to conditions that promote nucleophilic attack by the carboxylic acid group (or its conjugate base), leading to the formation of the indazolone ring system. It's important to note the tautomeric relationship between the -ol and the -one form, with the indazol-3-one form often being the more stable.[1]

Below is a diagram illustrating the primary synthetic pathway.

Core_Reaction_Mechanism SM 2-Amino-4-chlorobenzoic Acid DS Diazonium Salt Intermediate SM->DS 1. NaNO2, HCl 2. 0-5 °C Product This compound DS->Product Intramolecular Cyclization (Heat or Base)

Caption: Core synthetic pathway to this compound.

Section 2: Troubleshooting Guide: Common Issues and Solutions

This section addresses the most frequently encountered problems during the synthesis. Each issue is presented in a question-and-answer format, detailing the probable cause and providing a validated solution.

Question 1: My final product is contaminated with a dark red or brown, insoluble solid. What is this impurity and how can I prevent it?

Answer:

  • Probable Cause: The impurity is almost certainly an azo-dimer or related polymeric material. This occurs when the electrophilic diazonium salt intermediate couples with an electron-rich aromatic species in the reaction mixture. The most likely coupling partner is the unreacted 2-amino-4-chlorobenzoic acid starting material or the product itself. This side reaction is highly favored if the concentration of the diazonium salt becomes too high locally or if the temperature rises unexpectedly.

  • Mechanistic Insight: The N=N bond forms a highly conjugated system, which is responsible for the intense color of these byproducts. Their polymeric nature often leads to poor solubility in common organic solvents, making them difficult to remove.

  • Solution & Protocol:

    • Maintain Strict Temperature Control: The diazotization step must be kept between 0-5 °C. Use an ice-salt bath for better temperature management. A rise above 10 °C significantly accelerates both decomposition and unwanted coupling reactions.

    • Slow, Sub-surface Reagent Addition: Add the aqueous sodium nitrite solution slowly and beneath the surface of the reaction mixture. This prevents localized high concentrations of nitrous acid and the diazonium salt, which is a primary cause of dimerization.

    • Ensure Full Amine Protonation: The reaction should be conducted in a sufficiently strong acidic medium (e.g., >2.5 molar equivalents of HCl). This ensures the starting aniline is fully protonated as the hydrochloride salt, deactivating the ring towards electrophilic attack by the diazonium cation.

Question 2: My reaction yield is low, and I recover a significant amount of unreacted starting material. What went wrong?

Answer:

  • Probable Cause: This points to incomplete or failed diazotization. The conversion of the primary amine to the diazonium salt is the critical first step, and its efficiency is sensitive to several factors.

  • Solution & Protocol:

    • Check Sodium Nitrite Quality: Use a fresh, unopened bottle of sodium nitrite. Over time, NaNO₂ can oxidize to NaNO₃, which is unreactive. Perform a quality check by dissolving a small amount in water and adding it to an acidic solution of potassium iodide (KI); a rapid formation of a dark brown color (I₂) indicates active nitrite.

    • Ensure Homogeneity: The 2-amino-4-chlorobenzoic acid hydrochloride salt may have limited solubility in the acidic medium at 0 °C. Ensure vigorous stirring to maintain a fine, reactive slurry.

    • Sufficient Acid: As mentioned, an excess of strong acid is crucial. The acid protonates the amine, reacts with sodium nitrite to generate the active nitrosating agent (nitrous acid, N₂O₃), and maintains a low pH to prevent premature coupling. We recommend using 3.0-3.5 molar equivalents of acid for optimal results.

Question 3: I'm observing significant gas evolution (N₂) during the cyclization step, and my isolated product is a mixture containing 4-chloro-2-hydroxybenzoic acid. How do I prevent this decomposition?

Answer:

  • Probable Cause: You are observing the decomposition of the diazonium salt intermediate. The diazonium group is an excellent leaving group (as N₂ gas), and the resulting aryl cation is readily trapped by nucleophiles, in this case, water, to form a phenolic byproduct. This is particularly problematic if the cyclization step is too slow or conducted at an unnecessarily high temperature.

  • Solution & Protocol:

    • Control Cyclization Temperature: The cyclization step should be initiated only after diazotization is complete (test with starch-iodide paper to ensure excess nitrous acid is present, then quench the excess). The temperature should be raised gradually. For many substrates of this type, heating to 40-60 °C is sufficient to induce cyclization without promoting excessive decomposition.

    • Minimize Water Content: While the reaction is aqueous, avoid adding unnecessary excess water. Using a more concentrated reaction setup can sometimes favor the intramolecular cyclization over the intermolecular reaction with water.

    • Consider the Acid: In some cases, switching from hydrochloric acid to sulfuric acid can improve the stability of the diazonium salt, though this may require re-optimization of the reaction conditions.

Section 3: FAQs for Proactive Byproduct Prevention

Q: What is the single most critical parameter to control in this reaction? A: Temperature. Without question, maintaining a low temperature (0-5 °C) during diazotization is paramount for suppressing the formation of azo-dimers and preventing premature decomposition of the diazonium salt.

Q: How does the choice of acid (HCl vs. H₂SO₄) impact the reaction? A: Both are effective. HCl is often preferred as it helps solubilize the amine starting material as its hydrochloride salt. However, the chloride ion can sometimes participate in side reactions (e.g., Sandmeyer-type reactions if trace metals are present). H₂SO₄ provides a non-nucleophilic counter-ion (bisulfate), which can enhance diazonium salt stability, but may lead to lower solubility of the starting amine salt. The choice is often system-dependent, but HCl is a reliable starting point.

Q: Are there modern, alternative routes that avoid the diazonium intermediate? A: Yes, several newer methods for indazole and indazolone synthesis have been developed.[2][3] For instance, N-N bond-forming oxidative cyclization of 2-aminomethyl-phenylamines offers a different pathway that can be highly selective.[4] Another approach involves the base-mediated condensation of 2-nitrobenzylamine derivatives.[5] While these methods may require more complex starting materials, they can provide cleaner reaction profiles and are valuable options if the classical diazotization route proves problematic.

Section 4: Recommended Experimental Protocol

This protocol is designed as a robust starting point for the synthesis of this compound on a laboratory scale.

Reagent Table
ReagentM.W. ( g/mol )Amount (g)Moles (mmol)EquivalentsCAS No.
2-Amino-4-chlorobenzoic acid171.5810.058.31.089-77-0
Conc. HCl (37%)36.4617.5 mL2043.57647-01-0
Sodium Nitrite (NaNO₂)69.004.2361.21.057632-00-0
Deionized Water18.02100 mL--7732-18-5
Step-by-Step Methodology
  • Vessel Preparation: To a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and an addition funnel, add 2-amino-4-chlorobenzoic acid (10.0 g, 58.3 mmol) and 50 mL of deionized water.

  • Acidification & Cooling: Cool the flask in an ice-salt bath. Slowly add concentrated HCl (17.5 mL) to the stirred slurry. The temperature will rise; ensure it is brought back down to 0-5 °C before proceeding. A fine white precipitate of the hydrochloride salt will form.

  • Diazotization: Prepare a solution of sodium nitrite (4.23 g, 61.2 mmol) in 50 mL of cold deionized water and place it in the addition funnel. Add the nitrite solution dropwise to the reaction slurry over 30-45 minutes, ensuring the internal temperature never exceeds 5 °C .

  • Reaction Monitoring: After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C. Check for the completion of diazotization by taking a drop of the reaction mixture and spotting it on starch-iodide paper; a persistent blue-black color indicates the presence of excess nitrous acid and thus complete conversion.

  • Cyclization: Remove the ice bath and allow the mixture to warm to room temperature slowly. Then, gently heat the reaction mixture to 50-60 °C using a water bath. You will observe gas evolution (N₂) as the cyclization proceeds. Maintain this temperature for 1-2 hours until gas evolution ceases.

  • Isolation & Purification: Cool the reaction mixture to room temperature. The product will precipitate as a light-tan solid. Collect the crude product by vacuum filtration and wash the filter cake thoroughly with cold water (3 x 50 mL) to remove residual acid and salts.

  • Recrystallization: For higher purity, recrystallize the crude solid from an appropriate solvent system, such as ethanol/water or acetic acid/water. Dry the final product under vacuum to yield this compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Start 1. Charge Reactor with 2-Amino-4-chlorobenzoic Acid & H2O Acidify 2. Add Conc. HCl & Cool to 0-5 °C Start->Acidify Diazotize 3. Add NaNO2 Solution (Keep T < 5 °C) Acidify->Diazotize Monitor 4. Stir 30 min & Test with Starch-Iodide Paper Diazotize->Monitor Cyclize 5. Warm to 50-60 °C (1-2 hours) Monitor->Cyclize Isolate 6. Cool, Filter & Wash with Cold Water Cyclize->Isolate Purify 7. Recrystallize from EtOH/Water Isolate->Purify Final Pure this compound Purify->Final

Caption: Step-by-step experimental workflow for the synthesis.

Section 5: Visual Summary of Byproduct Formation Pathways

To effectively troubleshoot, it is crucial to visualize how reaction conditions can divert the process from the desired product to various byproducts. The diagram below illustrates the critical branch points in the synthesis.

Byproduct_Pathways SM 2-Amino-4-chlorobenzoic Acid (Protonated Amine) DS Diazonium Salt Intermediate SM->DS NaNO2, HCl 0-5 °C Incomplete Incomplete Reaction: Unreacted Starting Material SM->Incomplete Poor NaNO2 Quality or Insufficient Acid Product Desired Product: This compound DS->Product Controlled Heating (e.g., 50 °C) Intramolecular Cyclization AzoDimer Byproduct: Azo-Dimer/Polymer DS->AzoDimer High Local Conc. or T > 10 °C Intermolecular Coupling Phenol Byproduct: 4-Chloro-2-hydroxybenzoic Acid DS->Phenol Excessive Heat or Slow Cyclization Decomposition (Reaction with H2O)

References

stability issues of 6-Chloro-1H-indazol-3-ol under different reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Chloro-1H-indazol-3-ol. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth insights and practical troubleshooting advice regarding the stability of this compound. Our goal is to equip you with the foundational knowledge and experimental protocols to anticipate, identify, and resolve stability issues encountered during your research.

Core Concept: The Inherent Reactivity of this compound

Before delving into specific issues, it is crucial to understand the fundamental chemical nature of this compound. Its stability is intrinsically linked to its tautomeric equilibrium. The compound exists as a mixture of two forms: the aromatic 1H-indazol-3-ol (enol form) and the non-aromatic 1H-indazol-3(2H)-one (keto form).[1][2]

The predominant tautomer can be influenced by the physical state and the solvent environment. For instance, the keto form is often the sole tautomer in the solid state, while the enol form can be significant in certain solvents like DMSO.[3] This equilibrium is the root cause of many of the compound's stability challenges, as the two forms exhibit different reactivity profiles. The enol form's hydroxyl group and the keto form's lactam-like structure present multiple reactive sites.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid this compound?

A1: For maximum shelf-life, solid this compound should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), in a cool, dark, and dry place.[4][5] Room temperature is generally acceptable for short-to-medium term storage.[6] The key is to minimize exposure to light, moisture, and atmospheric oxygen.

Q2: I dissolved the compound in a solvent for my reaction, but my initial NMR looks different from the reference spectrum. Why?

A2: This is most likely due to the keto-enol tautomerism. The ratio of the keto (1H-indazol-3(2H)-one) and enol (1H-indazol-3-ol) forms is highly dependent on the solvent.[3] A proton-donating or accepting solvent can shift the equilibrium, leading to different peak integrations and chemical shifts compared to a reference spectrum taken in a different solvent (e.g., CDCl₃ vs. DMSO-d₆). Always use the same solvent system for consistent analysis.

Q3: Is this compound sensitive to air?

A3: Yes, like many heterocyclic compounds, it can be susceptible to long-term oxidative degradation. While not rapidly air-sensitive, prolonged exposure, especially in solution, can lead to the formation of colored impurities. For reactions running longer than a few hours, or for long-term storage of solutions, using degassed solvents and maintaining an inert atmosphere is a highly recommended preventative measure.[7]

Troubleshooting Guide: Diagnosing and Solving Stability Issues

This section addresses common experimental problems in a question-and-answer format. Each answer provides a plausible cause, a recommended protocol for investigation, and preventative measures.

Issue 1: An unexpected new spot appears on TLC/LC-MS after aqueous workup.

  • Question: I ran a reaction and the initial LC-MS showed a clean conversion. However, after performing an aqueous workup (e.g., washing with bicarbonate or mild acid), I see a new major peak and a lower yield of my desired product. What is happening?

  • Plausible Cause: This strongly suggests pH-dependent hydrolysis. The indazole ring system or the C-Cl bond can be susceptible to degradation under acidic or basic conditions, which are often employed during workups.[7][8] The change in pH can catalyze the opening of the pyrazole ring or other unwanted side reactions.

  • Recommended Action (pH Stress Test):

    • Dissolve a small amount (1-2 mg) of pure this compound in a suitable organic solvent (e.g., acetonitrile or THF).

    • Prepare three vials: (a) Add 1 mL of 0.1 M HCl, (b) Add 1 mL of 1 M NaOH, and (c) Add 1 mL of purified water (as a control).

    • Stir the biphasic mixtures at room temperature and monitor by TLC or LC-MS at regular intervals (e.g., 1h, 4h, 24h).

    • Compare the degradation profile in the acidic and basic conditions to the new spot observed in your workup. A match confirms pH sensitivity.

  • Preventative Measures:

    • Perform extractions using neutral water or brine instead of acidic or basic solutions.

    • If pH adjustment is necessary, use milder reagents and minimize the contact time.

    • Ensure the organic phase is rapidly dried and the solvent is removed to prevent prolonged exposure to residual acid or base.

Issue 2: My reaction solution turns yellow/brown when exposed to laboratory light.

  • Question: I set up my reaction in a clear glass flask. Over the course of the day, the initially colorless solution has developed a distinct color, and analysis shows the formation of impurities. What is the likely cause?

  • Plausible Cause: This is a classic sign of photodegradation. Indazole derivatives are known to be sensitive to light, particularly in the UV spectrum, which is present in ambient laboratory light.[8] Light exposure can provide the energy to initiate photochemical reactions, leading to complex degradation pathways.[9][10]

  • Recommended Action (Photostability Test):

    • Prepare two identical solutions of your compound in the reaction solvent.

    • Place one sample in a clear glass vial directly under a laboratory light source.

    • Wrap the second vial completely in aluminum foil to serve as a "dark control."[9]

    • Place both vials side-by-side to ensure identical thermal conditions.

    • Analyze both samples by LC-MS after several hours. Significant degradation in the light-exposed sample compared to the dark control confirms photosensitivity.

  • Preventative Measures:

    • Always use amber glass flasks or cover clear glassware with aluminum foil for all reactions and storage of solutions.

    • Minimize exposure to direct light during handling and analysis.

Issue 3: I observe significant degradation when heating my reaction.

  • Question: My procedure requires heating to 80 °C. I am observing the formation of multiple degradation products that are not present at room temperature. Is this expected?

  • Plausible Cause: You are likely observing thermal degradation. While many reactions require heat, elevated temperatures can accelerate decomposition pathways.[8] For heterocyclic compounds, this can involve ring cleavage or other complex rearrangements.[11]

  • Recommended Action (Thermal Stress Test):

    • Place a small sample of the solid compound in a vial and heat it in an oven at the reaction temperature (e.g., 80 °C).

    • In parallel, prepare a solution of the compound in the reaction solvent and heat it to the same temperature.

    • Include a room temperature control for both the solid and solution samples.

    • Monitor all samples over time. This will help determine if the degradation is purely thermal or a combination of thermal and solvent effects.

  • Preventative Measures:

    • If possible, investigate if the reaction can proceed at a lower temperature, perhaps by using a more active catalyst or a different solvent.

    • Minimize the reaction time at elevated temperatures. Monitor the reaction closely and stop the heat as soon as it is complete.

Issue 4: My reaction with an oxidizing agent is not clean and shows multiple products.

  • Question: I am attempting to perform a reaction using a mild oxidizing agent, but my results are messy, with many unidentified peaks in the LC-MS.

  • Plausible Cause: The indazole ring is susceptible to oxidative degradation.[8] The oxidizing agent intended for another part of your molecule may also be attacking the electron-rich indazole system, leading to a complex mixture of oxidized byproducts.

  • Recommended Action (Oxidative Stress Test):

    • Dissolve a small amount of this compound in a suitable solvent.

    • Add a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂).[7]

    • Stir at room temperature and monitor for the formation of new products.

    • Comparing these degradation products to those seen in your reaction will confirm if oxidative degradation of the indazole core is a competing pathway.

  • Preventative Measures:

    • Select more specific oxidizing agents that are less likely to react with the indazole core.

    • Consider protecting the indazole nitrogen atoms (e.g., with a BOC group) before performing the oxidation, if compatible with your synthetic route.

    • Run the reaction at lower temperatures and add the oxidant slowly to control the reaction and minimize side reactions.

Visualized Workflows and Structures

Tautomeric Equilibrium of this compound

Caption: Keto-enol tautomerism of this compound.

Troubleshooting Workflow for Unexpected Degradation

TroubleshootingWorkflow start Unexpected Impurity Observed in Reaction Mixture check_conditions Review Reaction Conditions: - pH (workup) - Light Exposure - Temperature - Reagents (Oxidants?) start->check_conditions ph_q Was an acidic/basic aqueous workup used? check_conditions->ph_q Check pH light_q Was the reaction exposed to light? check_conditions->light_q Check Light temp_q Was the reaction heated significantly? check_conditions->temp_q Check Temp oxidant_q Was an oxidizing agent used? check_conditions->oxidant_q Check Reagents ph_test Perform pH Stress Test (HCl, NaOH, H₂O) ph_q->ph_test Yes light_test Perform Photostability Test (Light vs. Dark Control) light_q->light_test Yes temp_test Perform Thermal Stress Test (Solid & Solution) temp_q->temp_test Yes oxidant_test Perform Oxidative Stress Test (e.g., H₂O₂) oxidant_q->oxidant_test Yes ph_solution Solution: - Use neutral workup - Minimize contact time ph_test->ph_solution light_solution Solution: - Use amber glass - Cover with foil light_test->light_solution temp_solution Solution: - Lower temperature - Reduce reaction time temp_test->temp_solution oxidant_solution Solution: - Use milder/specific oxidant - Protect indazole moiety oxidant_test->oxidant_solution

Caption: Decision workflow for diagnosing stability issues.

Summary of Stability Profile

The following table summarizes the expected stability of this compound under various stress conditions, based on the known chemistry of indazoles and general principles of pharmaceutical forced degradation studies.[8][11][12]

Stress ConditionReagents/ParametersExpected StabilityPotential Degradation Pathway
Acidic Hydrolysis 0.1 M - 1 M HCl, RT to mild heatLabile Ring opening, hydrolysis of the amide bond in the keto tautomer, or potential reaction at the C-Cl bond.
Basic Hydrolysis 0.1 M - 1 M NaOH, RTHighly Labile Likely rapid degradation via ring opening and other base-catalyzed reactions.
Oxidation 3-30% H₂O₂, RTLabile Oxidation of the indazole ring system, potentially forming N-oxides or other oxidized species.
Photochemical UV/Visible light (ICH Q1B)Labile Photochemical rearrangement (e.g., to benzimidazole derivatives), dimerization, or other complex reactions.[8]
Thermal (Dry Heat) 60-100 °CModerately Stable Decomposition at higher temperatures, potential for dimerization or elimination reactions.
Thermal (Solution) 60-100 °C in various solventsSolvent Dependent Degradation may be accelerated in solution compared to the solid state.

References

Validation & Comparative

A Comparative Guide to 6-Chloro-1H-indazol-3-ol Derivatives as RIPK1 Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of kinase inhibitor discovery, the indazole scaffold has emerged as a privileged structure, forming the core of numerous clinically evaluated and approved drugs.[1][2] Among these, 6-Chloro-1H-indazol-3-ol derivatives are gaining significant attention as potent modulators of Receptor-Interacting Protein Kinase 1 (RIPK1), a critical mediator of necroptosis and inflammation.[3] Dysregulation of RIPK1 activity is implicated in a range of inflammatory and neurodegenerative diseases, making it a compelling therapeutic target.[4]

This guide provides an in-depth technical comparison of this compound derivatives, offering insights into their structure-activity relationships (SAR), and benchmarking their performance against other known RIPK1 inhibitors. We will delve into the causality behind experimental choices for their validation and provide detailed protocols for key assays.

The Central Role of RIPK1 in Cell Fate and Inflammation

RIPK1 is a serine/threonine kinase that plays a pivotal role in cellular signaling pathways, particularly in response to tumor necrosis factor-alpha (TNF-α). It acts as a key signaling node, directing the cellular response towards survival, apoptosis, or necroptosis. The kinase activity of RIPK1 is essential for the induction of necroptosis, a form of programmed cell death that, unlike apoptosis, triggers an inflammatory response.[3] In certain pathological conditions, excessive necroptosis can drive tissue damage and inflammation. Therefore, inhibiting the kinase function of RIPK1 presents a promising therapeutic strategy for a variety of inflammatory disorders.[4]

graph "RIPK1_Signaling_Pathway" { graph [rankdir="TB", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", color="#5F6368"]; edge [fontname="Arial", fontsize=9, color="#5F6368", fontcolor="#202124"];

subgraph "cluster_extracellular" { label="Extracellular"; bgcolor="#FFFFFF"; "TNFa" [label="TNF-α", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; }

subgraph "cluster_membrane" { label="Plasma Membrane"; bgcolor="#FFFFFF"; "TNFR1" [label="TNFR1", shape=cds, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; }

subgraph "cluster_intracellular" { label="Intracellular"; bgcolor="#FFFFFF";

}

"TNFa" -> "TNFR1" [label="Binding"]; "TNFR1" -> "ComplexI" [label="Recruitment"]; "ComplexI" -> "NFkB" [label="Activation"]; "ComplexI" -> "ComplexIIa" [label="Transition"]; "ComplexI" -> "ComplexIIb" [label="Transition under\nCaspase-8 inhibition"]; "ComplexIIa" -> "Caspase8_active" [label="Activation"]; "ComplexIIb" -> "pRIPK1" [label="Autophosphorylation"]; "pRIPK1" -> "pRIPK3" [label="Phosphorylation"]; "pRIPK3" -> "pMLKL" [label="Phosphorylation"]; "pMLKL" -> "CellDeath" [label="Execution"]; "Inhibitor" -> "pRIPK1" [arrowhead=tee, style=dashed, color="#EA4335", label="Inhibition"]; }

Figure 1: Simplified RIPK1 signaling pathway leading to survival, apoptosis, or necroptosis. This compound derivatives inhibit RIPK1 autophosphorylation, thereby blocking the necroptotic cascade.

Comparative Analysis of this compound Derivatives

The potency and selectivity of this compound derivatives as RIPK1 inhibitors are highly dependent on the nature and position of substituents on the indazole core and appended functionalities. Structure-activity relationship (SAR) studies are crucial for optimizing these properties. While a comprehensive SAR table for a broad series of this compound derivatives is not yet publicly available in a single cohesive study, analysis of related indazole-based kinase inhibitors allows for informed comparisons.

Table 1: Comparative in vitro Activity of Representative RIPK1 Inhibitors

Compound Class/NameTarget(s)IC50 (nM)Cell-based EC50 (nM)Key Structural FeaturesReference
Hypothetical this compound Derivative A RIPK110-5050-200Core this compound with optimized hydrophobic tail.N/A
Hypothetical this compound Derivative B RIPK150-100200-500Core this compound with suboptimal side chain.N/A
Necrostatin-1 (Nec-1)RIPK1180-490260-750Indole-based allosteric inhibitor.[4]
GSK'772RIPK16.3~30Potent and selective RIPK1 inhibitor in clinical trials.[3]
PonatinibMulti-kinase13 (RIPK1)VariesBroad-spectrum kinase inhibitor.[3]

Note: Data for hypothetical derivatives are illustrative and based on trends observed in related indazole-based kinase inhibitor studies.[5][6] The development of potent and selective this compound derivatives would likely focus on modifying substituents to enhance interactions with the ATP-binding pocket of RIPK1.

Experimental Validation of this compound Derivatives: A Step-by-Step Approach

The validation of a potential enzyme inhibitor is a multi-step process that progresses from initial biochemical assays to more complex cell-based and in vivo models. This workflow ensures a thorough characterization of the compound's potency, selectivity, mechanism of action, and physiological relevance.

digraph "Inhibitor_Validation_Workflow" { graph [rankdir="TB", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124", color="#5F6368", fillcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9, color="#5F6368", fontcolor="#202124"];

"Start" [label="Compound Synthesis\n(this compound derivatives)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Biochemical" [label="Biochemical Assays\n(Potency & Mechanism)"]; "Cellular" [label="Cell-based Assays\n(Efficacy & Target Engagement)"]; "Selectivity" [label="Selectivity Profiling\n(Off-target effects)"]; "InVivo" [label="In Vivo Models\n(Efficacy & PK/PD)"]; "End" [label="Lead Candidate", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Start" -> "Biochemical"; "Biochemical" -> "Cellular" [label="Promising\ncompounds"]; "Cellular" -> "Selectivity"; "Selectivity" -> "InVivo" [label="Selective\ncompounds"]; "InVivo" -> "End"; }

Figure 2: A generalized workflow for the validation of enzyme inhibitors, from initial synthesis to the identification of a lead candidate.

Part 1: Biochemical Assays for Potency and Mechanism of Action

The initial step in validating a new inhibitor is to determine its direct effect on the target enzyme in a controlled, cell-free environment.

1.1. In Vitro RIPK1 Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)

  • Causality: This assay directly measures the enzymatic activity of RIPK1 by quantifying the amount of ADP produced during the phosphorylation reaction. A decrease in ADP production in the presence of the inhibitor indicates its potency. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is a key parameter determined from this assay.

  • Protocol:

    • Reaction Setup: Prepare a reaction mixture containing recombinant human RIPK1 enzyme, a suitable substrate (e.g., myelin basic protein), and ATP in a kinase assay buffer.

    • Inhibitor Addition: Add serial dilutions of the this compound derivative or control compounds to the reaction mixture. Include a no-inhibitor control (vehicle, e.g., DMSO).

    • Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration to allow for the kinase reaction to proceed.

    • ADP Detection: Stop the kinase reaction and measure the amount of ADP produced using a commercial kit like ADP-Glo™. This typically involves a two-step process: first, depleting the remaining ATP, and second, converting ADP to ATP, which is then used in a luciferase-based reaction to generate a luminescent signal.

    • Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Part 2: Cell-Based Assays for Efficacy and Target Engagement

After confirming biochemical potency, it is crucial to assess the inhibitor's activity in a more physiologically relevant cellular context.

2.1. Cellular Necroptosis Inhibition Assay

  • Causality: This assay evaluates the ability of the inhibitor to protect cells from necroptotic cell death induced by a specific stimulus. A reduction in cell death indicates that the compound can penetrate the cell membrane, engage its target (RIPK1), and exert a biological effect. The EC50 value, the concentration of inhibitor that provides 50% of the maximum protective effect, is determined.

  • Protocol:

    • Cell Culture: Plate a suitable human cell line (e.g., HT-29) in a multi-well plate and allow the cells to adhere.

    • Inhibitor Pre-treatment: Treat the cells with serial dilutions of the this compound derivative for a defined period.

    • Induction of Necroptosis: Induce necroptosis by treating the cells with a combination of TNF-α, a Smac mimetic (to inhibit apoptosis), and a pan-caspase inhibitor (e.g., z-VAD-FMK).

    • Viability Assessment: After a suitable incubation period, measure cell viability using a method such as the MTT assay or a commercial cell viability reagent (e.g., CellTiter-Glo®).

    • Data Analysis: Plot cell viability against the inhibitor concentration and determine the EC50 value from the dose-response curve.

2.2. Cellular Thermal Shift Assay (CETSA) for Target Engagement

  • Causality: CETSA is a powerful technique to confirm that the inhibitor directly binds to its intended target within the complex environment of the cell. The principle is that ligand binding stabilizes the target protein, leading to an increase in its melting temperature.

  • Protocol:

    • Cell Treatment: Treat intact cells with the this compound derivative or vehicle.

    • Heat Shock: Heat the cell suspensions at a range of different temperatures.

    • Cell Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

    • Protein Detection: Detect the amount of soluble RIPK1 in the supernatant using a method like Western blotting or ELISA.

    • Data Analysis: Plot the amount of soluble RIPK1 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor confirms target engagement.

Part 3: Selectivity and In Vivo Validation

3.1. Kinase Selectivity Profiling

  • Causality: To ensure that the biological effects are due to the inhibition of RIPK1 and not off-target effects, it is essential to assess the inhibitor's selectivity against a panel of other kinases. This is critical for predicting potential side effects and for the development of a safe therapeutic agent.

  • Methodology: The this compound derivative is screened at a fixed concentration against a large panel of purified kinases (e.g., a kinome scan). The percentage of inhibition for each kinase is determined. Compounds with high potency for RIPK1 and low activity against other kinases are considered selective.

3.2. In Vivo Efficacy in Disease Models

  • Causality: The final stage of preclinical validation involves testing the inhibitor's efficacy in animal models of diseases where RIPK1-mediated necroptosis is implicated, such as inflammatory bowel disease or rheumatoid arthritis. This provides crucial information on the compound's pharmacokinetic and pharmacodynamic properties and its overall therapeutic potential.

  • Methodology: The inhibitor is administered to the animal model, and disease-relevant parameters (e.g., inflammation markers, tissue damage) are assessed and compared to a placebo-treated group.

Conclusion and Future Directions

This compound derivatives represent a promising class of RIPK1 inhibitors with the potential for therapeutic intervention in a range of inflammatory and neurodegenerative diseases. The systematic validation workflow outlined in this guide, from initial biochemical characterization to in vivo efficacy studies, is essential for identifying and advancing lead candidates. Future research should focus on extensive SAR studies to optimize the potency, selectivity, and pharmacokinetic properties of this chemical scaffold. The development of highly selective and orally bioavailable this compound derivatives could provide a significant advancement in the treatment of diseases driven by aberrant RIPK1 activity.

References

A Senior Application Scientist's Guide to Indazole Synthesis: A Comparative Analysis of 6-Chloro-1H-indazol-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indazole Nucleus as a Privileged Scaffold in Drug Discovery

The indazole ring system, a bicyclic heterocycle composed of a fused benzene and pyrazole ring, stands as a cornerstone in modern medicinal chemistry.[1][2] Its rigid structure and ability to participate in various non-covalent interactions have cemented its status as a "privileged scaffold," a molecular framework that can bind to multiple, distinct biological targets. This versatility is evident in the number of FDA-approved drugs that feature this core, including the kinase inhibitors Pazopanib and Axitinib, which have transformed cancer therapy.[3]

The biological activity and pharmacological profile of an indazole-based compound are profoundly dictated by the nature and position of its substituents. The strategic placement of electron-withdrawing or -donating groups, halogens for cross-coupling, or functional handles for further derivatization is a critical decision in any drug discovery campaign.

This guide provides an in-depth comparison of the synthesis and synthetic utility of 6-Chloro-1H-indazol-3-ol , a versatile building block, against other commonly employed substituted indazoles. We will explore the causality behind synthetic choices, compare reaction efficiencies, and provide field-proven protocols to aid researchers in the strategic selection of intermediates for their specific synthetic goals.

Focus Molecule: this compound

This compound is a particularly interesting intermediate due to the interplay of its three key features: the indazole core, the C6-chloro substituent, and the C3-hydroxyl group. The "3-ol" designation is a simplification, as it exists in tautomeric equilibrium with its keto form, 6-chloro-1,2-dihydro-3H-indazol-3-one. This tautomerism is the key to its diverse reactivity.

Synthesis and Mechanistic Considerations

The synthesis of substituted indazol-3-ols often proceeds via the cyclization of hydrazinobenzoic acids. For the 6-chloro isomer, a common precursor would be 4-chloro-2-hydrazinylbenzoic acid.

The selection of an acid-catalyzed cyclization is causal; the acidic medium protonates the carbonyl oxygen, enhancing its electrophilicity and facilitating the intramolecular nucleophilic attack by the terminal nitrogen of the hydrazine moiety. This is followed by dehydration to yield the aromatic indazole ring. The electron-withdrawing nature of the chlorine at the C4 position of the starting material (which becomes the C6 position of the indazole) slightly deactivates the ring but does not significantly impede this cyclization, leading to good yields.

G cluster_0 Synthesis of this compound start 4-Chloro-2-hydrazinylbenzoic acid step1 Intramolecular Cyclization (Acid-catalyzed) start->step1 HCl, Heat step2 Dehydration step1->step2 end This compound step2->end

Caption: Synthetic pathway for this compound.

Reactivity and Synthetic Utility

The true synthetic power of this compound lies in its multiple reactive sites, which can be addressed with high selectivity.

  • N1/N2-Alkylation/Arylation: The indazole nitrogen atoms are nucleophilic and can be readily functionalized. The regioselectivity of this reaction (N1 vs. N2) is a classic challenge in indazole chemistry and is influenced by the base, solvent, and electrophile.[4] The C6-chloro group, being moderately electron-withdrawing, increases the acidity of the N-H proton compared to unsubstituted indazole, often facilitating the reaction.

  • O3-Alkylation/Acylation: The "3-ol" tautomer allows for reactions at the oxygen, forming 3-alkoxy or 3-acyloxy indazoles. This pathway is favored under specific conditions that promote the enol form.

  • C-H Functionalization: The benzene portion of the ring can undergo further electrophilic aromatic substitution. The C6-chloro group is an ortho-, para-director. However, since the para-position (C3) is already substituted, incoming electrophiles are primarily directed to the C5 and C7 positions. The C7 position is often favored due to reduced steric hindrance.

  • Cross-Coupling: While the C-Cl bond at C6 is less reactive than a C-Br or C-I bond, it can still participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) under forcing conditions or with specialized catalyst systems. This makes it a cost-effective handle for late-stage diversification.

G center 6-Chloro-1H- indazol-3-ol N1 N1 center->N1 Alkylation, Arylation N2 N2 center->N2 Alkylation, Arylation O3 O3 center->O3 O-Alkylation, Acylation C5 C5 center->C5 Electrophilic Substitution C7 C7 center->C7 Electrophilic Substitution C6_Cl C6-Cl center->C6_Cl Cross-Coupling (e.g., Suzuki)

Caption: Reactivity map of this compound.

Comparative Analysis with Alternative Substituted Indazoles

The choice of a substituted indazole is a strategic decision based on the desired final structure and the planned synthetic route. Below, we compare this compound to other common building blocks.

5-Nitro-1H-indazole (Electron-Withdrawing Group)
  • Synthesis: Typically synthesized via cyclization of appropriately substituted nitro-phenylhydrazines or through direct nitration of indazole, though the latter can lead to mixtures of isomers.[5][6]

  • Reactivity Comparison: The nitro group is strongly electron-withdrawing, which significantly increases the acidity of the N-H proton, making N-alkylation straightforward. The primary utility of the nitro group is its reduction to an amine. This resultant 5-aminoindazole is a versatile intermediate for introducing a wide array of functionality via amide bond formation, sulfonamide synthesis, or diazotization followed by Sandmeyer reactions.

  • Strategic Choice: Choose 5-nitro-1H-indazole when the synthetic plan requires a nucleophilic handle (an amine) at the C5 position for building out a key part of the target molecule. It is less ideal if direct C-C bond formation at C5 is the goal, as this would require conversion to a halide first. In contrast, this compound already possesses a halogen for potential cross-coupling and a C3-ol for other modifications.

7-Bromo-1H-indazole (Alternative Halogen)
  • Synthesis: Often prepared from 7-aminoindazole via a Sandmeyer reaction, which provides excellent regiocontrol.[7][8]

  • Reactivity Comparison: The C7-bromo substituent is a workhorse for palladium-catalyzed cross-coupling reactions.[8] The C-Br bond is significantly more reactive than the C-Cl bond of our focus molecule, allowing for milder reaction conditions, broader substrate scope, and higher yields in Suzuki, Sonogashira, and Buchwald-Hartwig couplings. The position of the halogen at C7 also has steric implications, potentially influencing the binding pose of the final molecule in a protein active site.

  • Strategic Choice: 7-Bromo-1H-indazole is the superior choice when a reliable and high-yielding cross-coupling at the C7 position is a critical step early in the synthesis. This compound is preferable when the C6 position is desired for coupling and the lower reactivity of the C-Cl bond can be tolerated or is advantageous for sequential couplings.

Methyl 1H-indazole-3-carboxylate (C3-Functionalized)
  • Synthesis: Readily prepared by the esterification of 1H-indazole-3-carboxylic acid, which itself can be synthesized from isatin.[9]

  • Reactivity Comparison: This derivative shifts the synthetic focus to the C3 position. The ester group is a stable, but versatile handle. It can be hydrolyzed to the corresponding carboxylic acid for amide couplings, reduced to a primary alcohol, or used to direct ortho-lithiation at the C4 position.

  • Strategic Choice: This is the ideal starting point when the primary site of diversification is the C3 position, especially for constructing amides, which are prevalent in kinase inhibitors. It provides a direct and efficient route to C3-functionalized analogs. In contrast, functionalizing the C3 position of this compound would require activation of the hydroxyl group (e.g., conversion to a triflate) before displacement or coupling, adding steps to the synthesis.

Quantitative Data Summary

The following table provides a comparative overview of the synthetic parameters for these key indazole intermediates.

Indazole DerivativeCommon Starting Material(s)Key TransformationTypical Yield (%)Key Synthetic Advantage
This compound 4-Chloro-2-hydrazinylbenzoic acidAcid-catalyzed cyclization60-75%Multiple reactive sites (N1/N2, O3, C6-Cl) for diverse functionalization.
5-Nitro-1H-indazole 2-Fluoro-5-nitrobenzaldehyde + HydrazineSNAr / Cyclization80-95%[5]Nitro group is easily reduced to a versatile amino handle.
7-Bromo-1H-indazole 7-AminoindazoleSandmeyer Reaction35-96%[7][8]Highly reactive C-Br bond for efficient Pd-catalyzed cross-coupling.
Methyl 1H-indazole-3-carboxylate 1H-Indazole-3-carboxylic acidFischer Esterification>90%[9]Direct handle at C3 for amide coupling and other transformations.

Comparative Synthetic Workflow

The choice of starting material dramatically alters the synthetic sequence required to reach a common target. Let's consider the synthesis of a hypothetical drug candidate: N-alkyl-7-aryl-6-chloro-1H-indazol-3-amine.

G cluster_A Route A: Starting from this compound cluster_B Route B: Starting from 7-Bromo-1H-indazole A1 This compound A2 1. N-Alkylation 2. C7-Bromination (NBS) A1->A2 A3 Suzuki Coupling (Ar-B(OH)2) A2->A3 A4 Conversion of C3-OH to C3-NH2 (e.g., via triflate, azide reduction) A3->A4 A_end Target Molecule A4->A_end B1 7-Bromo-1H-indazole B2 1. N-Alkylation 2. Suzuki Coupling (Ar-B(OH)2) B1->B2 B3 C6-Chlorination (NCS) B2->B3 B4 C3-Nitration then Reduction to Amine OR C3-Halogenation then Amination B3->B4 B_end Target Molecule B4->B_end

Caption: Comparative workflows to a polysubstituted indazole.

This diagram illustrates that Route A, starting with our focus molecule, may be more efficient as it already contains the C6-Cl and a C3 oxygen handle, whereas Route B requires the sequential introduction of both the C6-Cl and the C3-amine functionality, likely involving more steps and potentially lower overall yield.

Experimental Protocols

The following protocols are provided as a trusted, reproducible guide for the synthesis and application of this compound.

Protocol 1: Synthesis of this compound

(Adapted from the synthesis of 5-chloro-1H-indazol-3-ol[10])

  • Materials: 4-Chloro-2-hydrazinylbenzoic acid (1.0 eq), Concentrated Hydrochloric Acid (4 mL per gram of starting material), Deionized Water.

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser, add 4-chloro-2-hydrazinylbenzoic acid (e.g., 5.0 g).

    • Carefully add concentrated hydrochloric acid (20 mL) and deionized water (400 mL).

    • Heat the mixture to reflux (approx. 100 °C) and maintain for 3-4 hours, monitoring by TLC for the consumption of starting material.

    • Allow the reaction mixture to cool to room temperature, then cool further in an ice bath.

    • The product will precipitate from the solution. Collect the solid by vacuum filtration.

    • Wash the filter cake with cold deionized water (2 x 50 mL).

    • Dry the solid under vacuum at 50 °C to a constant weight to afford this compound as a solid.

  • Self-Validation: The product can be characterized by 1H NMR, 13C NMR, and mass spectrometry. A sharp melting point will indicate high purity. Expected 1H NMR (DMSO-d6) will show characteristic aromatic protons and two broad singlets for the N-H and O-H protons.

Protocol 2: N1-Alkylation of this compound
  • Materials: this compound (1.0 eq), Sodium Hydride (60% dispersion in mineral oil, 1.1 eq), Anhydrous Dimethylformamide (DMF), Alkyl Halide (e.g., Iodomethane, 1.2 eq).

  • Procedure:

    • To a dry, nitrogen-flushed round-bottom flask, add this compound (e.g., 1.0 g).

    • Add anhydrous DMF (20 mL) and stir to dissolve. Cool the solution to 0 °C in an ice bath.

    • Carefully add sodium hydride in small portions. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes.

    • Add the alkyl halide dropwise via syringe.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.

    • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (20 mL).

    • Extract the aqueous mixture with ethyl acetate (3 x 30 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to separate the N1- and N2-alkylated isomers and any O-alkylated byproduct.

Conclusion and Strategic Outlook

The selection of a substituted indazole building block is a critical decision that reverberates through an entire synthetic campaign. This compound emerges as a highly valuable and versatile intermediate, offering multiple, orthogonally addressable reactive sites. Its C6-chloro group provides a handle for cross-coupling, while the C3-ol/one tautomeric system allows for the introduction of diverse functionality.

When compared to alternatives:

  • It offers a more direct route to C6-halogenated compounds than starting with an unsubstituted indazole.

  • It provides a different substitution pattern and reactivity profile than C5-nitro or C7-bromo indazoles.

  • It serves a different synthetic purpose than C3-carboxylated indazoles, being more suited for modifications originating from the C3-OH group.

Ultimately, the optimal choice is dictated by the target structure. For syntheses requiring functionality at C3 and a halogen at C6, this compound is an excellent starting point that can lead to more convergent and efficient synthetic routes. Researchers should consider the desired final substitution pattern and choose the indazole intermediate that already contains the most difficult-to-install or most crucial substituents.

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of 6-Chloro-1H-indazol-3-ol Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for analogs of 6-Chloro-1H-indazol-3-ol, a privileged scaffold in modern medicinal chemistry. We will dissect the nuanced effects of structural modifications on biological activity, offering a comparative framework grounded in experimental data to guide researchers and drug development professionals in the rational design of novel therapeutics. The indazole core is a cornerstone in the development of targeted therapies, particularly kinase inhibitors, and understanding its SAR is paramount for optimizing potency, selectivity, and pharmacokinetic profiles.[1][2]

The Indazole Scaffold: A Privileged Core in Drug Discovery

The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, is a prominent feature in numerous pharmacologically active compounds.[2] Its structural rigidity, combined with the presence of hydrogen bond donors and acceptors, allows it to form key interactions with a variety of biological targets.[2] Several FDA-approved drugs, such as the kinase inhibitors Pazopanib and Axitinib, feature the indazole core, underscoring its therapeutic relevance, particularly in oncology.[1][3]

The this compound scaffold serves as a foundational template. The chlorine atom at the 6-position and the hydroxyl group at the 3-position are critical starting points for chemical exploration, influencing both the electronic properties of the ring and its interaction with target proteins. This guide will compare various analogs derived from this core structure to elucidate the principles governing their biological activity.

Core Scaffold and Numbering Convention

To facilitate a clear discussion, the standard numbering for the 1H-indazole ring is presented below. The tautomeric equilibrium between the 3-ol form and its corresponding indazol-3(2H)-one form is a key chemical feature to consider during analog design.

Caption: Core structure of this compound with IUPAC numbering.

Comparative Structure-Activity Relationship (SAR) Analysis

The biological activity of indazole analogs is highly dependent on the nature and position of various substituents. The following sections compare the effects of modifications at key positions of the this compound scaffold.

Modifications at the C3-Position: The Hinge-Binding Domain

The substituent at the C3-position is arguably one of the most critical determinants of activity, especially for kinase inhibitors. The 1H-indazol-3-amine moiety, a close analog of the 3-ol, is recognized as a highly effective "hinge-binding" fragment, capable of forming crucial hydrogen bonds with the backbone of the kinase hinge region.[1][3]

  • From -OH to -NH2 and Amides: Conversion of the 3-hydroxyl group to a 3-amino group often enhances kinase inhibitory activity by providing stronger hydrogen bond donating capabilities.[1] Further derivatization of this amino group to form amides (R-C(=O)NH-) allows for the introduction of diverse chemical functionalities. These appended groups can extend into other pockets of the ATP-binding site, significantly impacting both potency and selectivity. For instance, studies on 1H-indazole-3-carboxamide derivatives have shown that the nature of the amide substituent is crucial for activity.[4][5]

  • Carbohydrazide Moieties: The presence of a suitably substituted carbohydrazide moiety at the C3 position has been shown to be crucial for strong inhibitory activities in certain contexts.[6]

  • Heterocyclic Substituents: Linking heterocyclic rings, such as pyrazine, to the C3-position can lead to potent inhibitors. For example, 3-(pyrazin-2-yl)-1H-indazoles have been developed as potent pan-Pim kinase inhibitors.[7]

The causality behind the importance of the C3-position lies in its orientation. In many kinase-inhibitor co-crystal structures, the C3-substituent directly engages with the highly conserved hinge region of the kinase, anchoring the entire molecule.

The Role of the C6-Chloro Group

The chloro group at the C6-position is more than a simple placeholder. Its electron-withdrawing nature and steric bulk significantly influence the molecule's properties.

  • Electronic Effects: The chlorine atom modulates the electron density of the indazole ring system, which can affect the pKa of the N1-H and the hydrogen bonding potential of the entire scaffold.

  • Hydrophobic Interactions: This group often occupies a hydrophobic pocket within the target protein. Replacing it with other halogens (e.g., fluorine) can fine-tune these interactions and improve properties like metabolic stability. For instance, strategic placement of fluorine atoms on the indazole scaffold has been shown to improve both enzymatic activity and cellular potency in FGFR inhibitors.[1]

  • Vector for Further Synthesis: The C6-position can be a point of diversification. While this guide focuses on 6-chloro analogs, it's a common site for Suzuki coupling reactions to introduce aryl or heteroaryl groups, dramatically altering the SAR.[8]

Substitutions at the N1-Position: Modulating Physicochemical Properties

While the N1-H provides a valuable hydrogen bond donor, its substitution is a common strategy to improve pharmacokinetic properties.

  • Alkyl and Aryl Groups: Introducing small alkyl groups at N1 can enhance cell permeability and metabolic stability by masking the polar N-H group. However, bulky substituents are often detrimental to activity as they can cause steric clashes within the binding site.

  • Impact on Potency: SAR studies have revealed that various substituents at the N-1 position can have a stronger effect on the potency against certain enzyme isoforms over others, suggesting this position can be tuned for selectivity.[6]

SAR Summary Diagram

The following diagram summarizes the key SAR insights for the this compound scaffold.

Caption: Key structure-activity relationship takeaways for indazole analogs.

Comparative Performance Data

To provide a quantitative perspective, the table below compares the activity of representative indazole analogs against various targets. This data is synthesized from multiple studies to illustrate the impact of specific structural changes.

Analog / Modification Target Activity (IC50) Key SAR Insight Reference
Compound 27a (6-fluoro-1H-indazol-3-amine core)FGFR1< 4.1 nMIntroduction of fluorine at C6 improves enzymatic and cellular potency compared to non-halogenated analogs.[1]
Compound 2f (Styryl group at C3)4T1 Breast Cancer Cell Line0.23–1.15 µMA (E)-3-(3,5-dimethoxystyryl) group at C3 confers potent anti-proliferative activity.[8]
Compound 88 (Triphenylalkene scaffold at N1)Estrogen Receptor-α (ER-α)0.7 nMN1 substitution with a specific scaffold can lead to highly potent and orally bioavailable compounds.[6]
Compound 13 (Triazole at C3, 6-nitro)Leishmania majorPotent Growth InhibitorFor antileishmanial activity, a triazole ring at C3 was more effective than isoxazole or oxazoline moieties.[9]
Compound 6o (Amide-linked piperazine at C3)K562 Leukemia Cell Line5.15 µMSpecific amide-linked piperazines at C3 can induce apoptosis and show good selectivity for cancer cells over normal cells.[3]

Note: The core scaffold of the compounds listed may vary slightly from this compound but are chosen to highlight the SAR principles at specific positions.

Experimental Protocols: A Self-Validating System

The trustworthiness of SAR data hinges on robust and reproducible experimental methods. Below are representative protocols for the synthesis and biological evaluation of indazole analogs.

Synthesis Protocol: Suzuki Coupling for C-C Bond Formation

The Suzuki coupling reaction is a powerful and versatile tool for creating libraries of indazole analogs by introducing aryl or heteroaryl moieties, often at halogenated positions like C6 or a pre-functionalized C3. This protocol is adapted from methodologies reported for the synthesis of substituted indazoles.[3]

Objective: To synthesize a 6-aryl-1H-indazol-3-amine analog from a 6-bromo-1H-indazol-3-amine precursor.

Step-by-Step Methodology:

  • Reactant Preparation: In a nitrogen-flushed reaction vessel, combine 5-bromo-1H-indazol-3-amine (1.0 equiv), the desired arylboronic acid or ester (1.2 equiv), and a base such as cesium carbonate (Cs2CO3) (2.0 equiv).

  • Solvent Addition: Add a degassed solvent mixture of 1,4-dioxane and water (typically a 1:1 or similar ratio).

  • Catalyst Introduction: Add a palladium catalyst, such as PdCl2(dppf)2 (0.05 equiv). The choice of catalyst and ligand is crucial and must be optimized for the specific substrates to ensure high yield and prevent side reactions.

  • Reaction Execution: Heat the reaction mixture to 90 °C and stir under a nitrogen atmosphere for 6-12 hours. The reaction progress must be monitored by a self-validating technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of starting material and the formation of the product.

  • Work-up and Purification: After cooling to room temperature, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to yield the pure 6-aryl-1H-indazol-3-amine analog.

  • Characterization: The final product's structure and purity must be unequivocally confirmed using 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS).

Biological Evaluation: MTT Anti-Proliferative Assay

The MTT assay is a standard colorimetric assay for assessing the cytotoxic or anti-proliferative effects of chemical compounds on cancer cell lines.

Objective: To determine the IC50 value of a synthesized indazole analog against a cancer cell line (e.g., K562).[3]

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., K562) into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere and grow for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the indazole analog in cell culture medium. Treat the cells with these varying concentrations for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration (log scale) and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Experimental Workflow Diagram

G cluster_synthesis Synthesis & Purification cluster_bio Biological Evaluation start Precursor: 6-Bromo-1H-indazol-3-amine suzuki Suzuki Coupling Reaction (Pd Catalyst, Base) start->suzuki workup Aqueous Work-up & Extraction suzuki->workup purify Column Chromatography workup->purify characterize Characterization (NMR, HRMS) purify->characterize treat Treat with Indazole Analog (Serial Dilutions) characterize->treat Pure Compound seed Seed Cancer Cells (96-well plate) seed->treat mtt MTT Assay Incubation treat->mtt read Measure Absorbance mtt->read analyze IC50 Calculation read->analyze sar Structure-Activity Relationship Analysis analyze->sar Data for SAR

Caption: From synthesis to SAR: a validated experimental workflow.

Conclusion

The this compound scaffold and its analogs represent a rich field for therapeutic innovation. The structure-activity relationships discussed in this guide highlight several key principles for the rational design of potent and selective agents. The C3-position is paramount for target engagement, particularly for kinases, while modifications at C6 and N1 are crucial for fine-tuning pharmacokinetic properties and exploiting secondary binding interactions. A systematic, multi-parameter optimization approach, validated by robust synthesis and rigorous biological testing, is essential for translating the potential of this privileged scaffold into next-generation therapeutics.

References

A Researcher's Guide to Differentiating Indazole Isomers: A Comparative Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For scientists and professionals in drug development, the precise structural elucidation of heterocyclic compounds is a cornerstone of successful research. Indazole and its derivatives are significant scaffolds in medicinal chemistry, existing primarily as two distinct tautomeric forms: 1H-indazole and 2H-indazole.[1] These isomers possess unique physicochemical and pharmacological properties, rendering their accurate differentiation essential for targeted drug design and development. Synthetic routes to indazole derivatives can often result in mixtures of both N-1 and N-2 substituted isomers, making robust analytical techniques for their identification indispensable.[1]

This comprehensive guide provides a comparative analysis of the spectroscopic characteristics of 1H- and 2H-indazoles. By leveraging experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS), this document offers a detailed roadmap for the unambiguous identification of indazole isomers.

The Foundation of Isomeric Differences: Stability and Structure

The fundamental difference between 1H- and 2H-indazole lies in the position of the hydrogen atom on the nitrogen within the pyrazole ring. The 1H-tautomer is generally the more thermodynamically stable form.[1][2] This seemingly subtle structural variance gives rise to distinct electronic distributions within the aromatic system, which in turn are reflected in their spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR spectroscopy is arguably the most powerful and definitive technique for distinguishing between N-1 and N-2 substituted indazoles.[3][4] Both ¹H and ¹³C NMR provide a wealth of structural information, allowing for unambiguous assignment.

¹H NMR Spectroscopy: A Tale of Two Protons

The ¹H NMR spectra of 1H- and 2H-indazole isomers exhibit significant and predictable differences. The most telling signals are often the N-H proton (in unsubstituted indazoles) and the C3-H proton.

In unsubstituted 1H-indazoles, a characteristic broad singlet for the N-H proton is observed at a significantly downfield chemical shift, typically around 13.40 ppm in CDCl₃.[1] This signal is absent in N-substituted derivatives and 2H-indazoles.

A key diagnostic for substitution pattern is the chemical shift of the H-3 proton. In 2H-indazoles, the H-3 proton is generally more deshielded and appears at a higher chemical shift compared to the corresponding 1H-isomer.[1] Conversely, protons H-4 through H-6 in 2H-isomers tend to appear at a lower frequency, while the H-7 proton is deshielded due to the anisotropic effect of the N-1 lone pair.[3]

Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) for Indazole Isomers

Proton1H-Indazole (in CDCl₃)2H-Indazole Derivative (Representative)Key Differentiating Feature
N-H ~13.40 (s, broad)-Presence of a broad N-H signal is characteristic of unsubstituted 1H-indazoles.[1]
H-3 ~8.10 (s)~8.4 (s)The H-3 proton in 2H-indazoles is typically more deshielded.[1]
H-4 ~7.51 (d)~7.7 (d)Aromatic protons in the 2H-isomer can show slight variations in their chemical shifts.[1]
H-7 VariesHigher frequencyThe H-7 proton in 2H-isomers is deshielded.[3]
¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

¹³C NMR spectroscopy provides further confirmation of the isomeric structure. The chemical shifts of the carbon atoms in the pyrazole ring, particularly C3 and C7a, are sensitive to the position of the substituent. In general, the carbon chemical shifts in 1H- and 2H-isomers are sufficiently different to be diagnostic.[3][5] A notable difference is often observed for the C3 signal, which can vary by several ppm between the two isomers.[5]

Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm) for Indazole Isomers

Carbon1H-Indazole Derivative (Representative)2H-Indazole Derivative (Representative)Key Differentiating Feature
C3 ~135~123Significant difference in the chemical shift of C3 is a reliable indicator of isomer type.[5]
C7a VariesVariesThe chemical shifts of the bridgehead carbons are also indicative of the substitution pattern.

Infrared (IR) Spectroscopy: Probing Vibrational Modes

IR spectroscopy is a rapid and valuable tool for identifying key functional groups and gaining insight into the overall molecular structure.[6] While the IR spectra of indazole isomers can be complex, specific regions can be diagnostic.

For unsubstituted 1H-indazoles, the N-H stretching vibration is a key feature, typically appearing as a broad band in the 3150-2700 cm⁻¹ region. The C=N stretching vibration, usually found around 1500-1630 cm⁻¹, can also differ between the two isomers. The fingerprint region (below 1500 cm⁻¹) contains a wealth of information related to the bending vibrations of the entire molecule and can show distinct patterns for each isomer.[7]

Table 3: Key IR Absorption Frequencies (cm⁻¹) for Indazole Isomers

Functional Group1H-Indazole2H-Indazole DerivativeKey Differentiating Feature
N-H Stretch ~3150-2700 (broad)-A broad N-H stretch is indicative of the 1H-tautomer.
Aromatic C-H Stretch ~3100-3000~3100-3000Present in both isomers.
C=N Stretch VariesVariesPosition can be sensitive to the electronic environment of the isomer.
Ring Vibrations Multiple bandsMultiple bandsThe overall pattern in the fingerprint region is unique to each isomer.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Examining Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The position and intensity of absorption maxima can differ between 1H- and 2H-indazoles due to their different electronic structures. The 2H-tautomer of indazole generally absorbs light more strongly than the 1H-tautomer at certain wavelengths.[8] For example, in acetonitrile, 1H-indazole exhibits a different absorption profile compared to 2-methylindazole.[8]

Table 4: Comparative UV-Vis Absorption Maxima (λmax, nm) for Indazole Isomers in Acetonitrile

Compoundλmax 1 (nm)λmax 2 (nm)Reference
1H-Indazole ~254~295[8]
2-Methylindazole ~275~320[8]

Mass Spectrometry (MS): Fragmentation and Molecular Weight Determination

Mass spectrometry is essential for determining the molecular weight of the isomers and can provide structural information through analysis of fragmentation patterns. While the electron ionization (EI) mass spectra of 1H- and 2H-indazole isomers can be similar, subtle differences in the relative abundances of fragment ions may be observed.[3] High-resolution mass spectrometry (HRMS) is invaluable for confirming the elemental composition of the parent ion.[9]

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the indazole sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[9]

  • ¹H NMR Acquisition:

    • Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Set the spectral width to encompass the expected chemical shift range (typically 0-15 ppm).

    • Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.[1]

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Use a sufficient number of scans to obtain a clear spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet):

    • Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle.

    • Press the mixture into a thin, transparent pellet using a hydraulic press.[1]

  • Data Acquisition:

    • Use a Fourier-Transform Infrared (FT-IR) spectrometer.

    • Record the spectrum over the range of 4000-400 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation:

    • Prepare a dilute solution of the indazole sample in a UV-transparent solvent (e.g., acetonitrile, ethanol). The concentration should be adjusted to yield an absorbance within the linear range of the instrument (typically 0.1-1.0 AU).

  • Data Acquisition:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Scan the appropriate wavelength range (e.g., 200-400 nm).

    • Use a matched cuvette containing the pure solvent as a reference.

Mass Spectrometry (MS)
  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 1-10 µg/mL) in a volatile solvent such as methanol or acetonitrile.[1]

  • Data Acquisition:

    • Use a mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Ionization - EI).

    • Acquire the mass spectrum over a suitable m/z range.

Workflow for Isomer Differentiation

The following diagram outlines a logical workflow for distinguishing between 1H- and 2H-indazole isomers using the spectroscopic techniques discussed.

G cluster_0 Initial Analysis cluster_1 Primary Differentiation cluster_2 Confirmatory Analysis cluster_3 Structure Elucidation Sample Mixture Sample Mixture NMR Spectroscopy NMR Spectroscopy Sample Mixture->NMR Spectroscopy IR Spectroscopy IR Spectroscopy Sample Mixture->IR Spectroscopy UV-Vis Spectroscopy UV-Vis Spectroscopy Sample Mixture->UV-Vis Spectroscopy Mass Spectrometry Mass Spectrometry Sample Mixture->Mass Spectrometry 1H NMR 1H NMR NMR Spectroscopy->1H NMR 13C NMR 13C NMR NMR Spectroscopy->13C NMR 1H-Indazole 1H-Indazole 1H NMR->1H-Indazole Broad N-H signal Lower H-3 shift 2H-Indazole 2H-Indazole 1H NMR->2H-Indazole No N-H signal Higher H-3 shift 13C NMR->1H-Indazole Characteristic C3 shift 13C NMR->2H-Indazole Different C3 shift IR Spectroscopy->1H-Indazole Broad N-H stretch IR Spectroscopy->2H-Indazole Absence of N-H stretch UV-Vis Spectroscopy->1H-Indazole Characteristic λmax UV-Vis Spectroscopy->2H-Indazole Different λmax Mass Spectrometry->1H-Indazole Molecular Ion & Fragmentation Mass Spectrometry->2H-Indazole Molecular Ion & Fragmentation

Caption: Workflow for the spectroscopic differentiation of 1H- and 2H-indazole isomers.

Conclusion

The differentiation of 1H- and 2H-indazole isomers is a critical task in medicinal chemistry and drug development. A multi-technique spectroscopic approach provides a robust and reliable means of structural elucidation. NMR spectroscopy, particularly ¹H NMR, stands out as the most definitive method, offering clear and interpretable differences in chemical shifts. IR, UV-Vis, and Mass Spectrometry serve as excellent complementary techniques, providing confirmatory evidence to ensure accurate isomer identification. By understanding the principles behind the spectroscopic differences and adhering to rigorous experimental protocols, researchers can confidently characterize their indazole derivatives, paving the way for more precise and effective drug discovery.

References

A Senior Application Scientist's Guide to the Preclinical Evaluation of 6-Chloro-1H-indazol-3-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Comparison and Methodological Framework for Lead Candidate Selection

Introduction: The Promise of the Indazole Scaffold

In the landscape of modern oncology, the quest for highly specific and potent therapeutic agents is paramount. Within medicinal chemistry, certain molecular frameworks, often termed "privileged scaffolds," repeatedly appear in successful drug candidates due to their favorable binding properties with various biological targets. The indazole core is a prime example of such a scaffold, forming the backbone of numerous clinically approved protein kinase inhibitors, including Pazopanib and Axitinib.[1][2] These agents have revolutionized the treatment of various cancers by targeting the dysregulated kinase activity that drives tumor growth and proliferation.[3]

This guide focuses on a specific, promising subclass: derivatives of 6-Chloro-1H-indazol-3-ol. The strategic placement of the chlorine atom at the 6-position can significantly influence the molecule's electronic properties and binding interactions, offering a fertile ground for developing novel inhibitors. The purpose of this document is to provide a comprehensive, experience-driven framework for the systematic in vitro and in vivo evaluation of these derivatives. We will move beyond simple protocol recitation to explain the causal logic behind experimental choices, enabling research teams to design self-validating studies that effectively identify and advance the most promising clinical candidates.

Part 1: The In Vitro Gauntlet: Foundational Screening for Potency and Selectivity

The initial phase of any drug discovery program relies on a robust cascade of in vitro assays. This is a critical triaging step designed to efficiently assess a compound's fundamental biological activity before committing to more resource-intensive animal studies.[4][5][6] A well-designed in vitro screen provides the first glimpse into a derivative's potential, evaluating its on-target potency, cellular efficacy, and, crucially, its selectivity profile.

Experimental Rationale: A Multi-Tiered Screening Cascade

We employ a tiered approach to systematically narrow down a library of synthesized derivatives. This workflow ensures that resources are focused on compounds with the highest probability of success.

  • Tier 1: Target Engagement & Potency: Does the compound hit the intended kinase target with high affinity?

  • Tier 2: Cellular Efficacy: Does target engagement translate into a desired biological effect (e.g., killing cancer cells) in a cellular context?

  • Tier 3: Selectivity Profile: Does the compound primarily interact with the intended target, or does it have widespread off-target activity that could lead to toxicity?

cluster_0 In Vitro Screening Workflow Compound_Library Compound Library (this compound Derivatives) Tier1 Tier 1: Biochemical Assay (Target Kinase IC50) Compound_Library->Tier1 Assess Potency Tier2 Tier 2: Cellular Assay (Cancer Cell Line GI50) Tier1->Tier2 Confirm Cellular Activity Tier3 Tier 3: Selectivity Screen (Broad Kinase Panel) Tier2->Tier3 Determine Specificity Lead_Candidates Lead Candidates for In Vivo Studies Tier3->Lead_Candidates Select Leads

A tiered workflow for in vitro screening.
Key Experimental Protocols

This assay directly measures the ability of a compound to inhibit a purified kinase enzyme. The principle is straightforward: active kinases consume ATP, and by quantifying the remaining ATP using a luciferase/luciferin reaction, we can calculate the extent of kinase inhibition.

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of each derivative against target kinases (e.g., VEGFR2, PDGFRβ).

  • Methodology:

    • Prepare a serial dilution of the test compounds (e.g., 10-point, 3-fold dilutions starting from 10 µM) in a suitable buffer (e.g., 1% DMSO final concentration).

    • In a 384-well white plate, add the purified recombinant kinase enzyme and the appropriate substrate peptide.

    • Add the serially diluted compounds to the wells. Include positive (no inhibitor) and negative (no enzyme) controls.

    • Initiate the kinase reaction by adding a solution containing ATP at its Km concentration. Incubate for 1 hour at room temperature.

    • Terminate the reaction and quantify the remaining ATP by adding a commercial reagent like CellTiter-Glo® Luminescent Cell Viability Assay. This reagent lyses cells and contains luciferase and luciferin.

    • Incubate for 10 minutes to stabilize the luminescent signal.

    • Read the luminescence on a plate reader.

    • Calculate the percent inhibition relative to controls and fit the data to a four-parameter dose-response curve to determine the IC50 value.

This assay assesses the compound's ability to inhibit the growth or kill a panel of cancer cells. It measures the ATP content of the cell population, which is a direct indicator of metabolic activity and cell viability.[7]

  • Objective: To determine the half-maximal growth inhibition concentration (GI50) in relevant cancer cell lines (e.g., K562 for leukemia, A549 for lung cancer).[2]

  • Methodology:

    • Seed cancer cells into a 96-well clear-bottom white plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

    • Prepare a serial dilution of the test compounds as described in Protocol 1.

    • Add the diluted compounds to the cells and incubate for 72 hours under standard cell culture conditions (37°C, 5% CO2).

    • Equilibrate the plate to room temperature for 30 minutes.

    • Add CellTiter-Glo® reagent to each well, equal to the volume of the cell culture medium.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the signal.

    • Measure luminescence using a plate reader.

    • Normalize the data to vehicle-treated controls and determine the GI50 values.

Comparative Data Analysis

The goal is to identify derivatives that are potent against the target kinase, translate that potency into cellular activity, and do so with a high degree of selectivity. Below is a representative dataset comparing three hypothetical derivatives against Pazopanib, a known multi-kinase inhibitor.

Compound IDTarget Kinase IC50 (VEGFR2, nM)Cellular GI50 (K562, nM)Off-Target Kinase X IC50 (nM)Selectivity Ratio (Off-Target / Target)
Derivative A 5.225.81,500288
Derivative B 89.5450.7>10,000>111
Derivative C 1.8 8.9 2514
Pazopanib 10.045.0858.5
  • Interpretation:

    • Derivative C is the most potent compound both biochemically and cellularly, even exceeding the reference compound Pazopanib. However, its low selectivity ratio (14) is a significant concern, suggesting potential for off-target toxicity.

    • Derivative B is the least potent but shows excellent selectivity. This might be a candidate for optimization to improve potency while retaining its clean profile.

    • Derivative A presents the most balanced profile. It has strong single-digit nanomolar potency, translates well into cellular activity, and demonstrates a robust selectivity window of nearly 300-fold. This compound is a prime candidate for advancement into in vivo studies.

Part 2: In Vivo Assessment: The Whole-System Validation

After a compound demonstrates a promising in vitro profile, it must be evaluated in a living system. In vivo studies are indispensable for understanding how a drug behaves in the complex environment of a whole organism, providing critical data on efficacy, tolerability, and pharmacokinetics (PK).[8][9]

Model Selection: The CDX vs. PDX Decision

The choice of animal model is a critical decision that directly impacts the clinical relevance of the data.

  • Cell Line-Derived Xenografts (CDX): These are the workhorses of preclinical oncology.[10] They are created by subcutaneously implanting established human cancer cell lines into immunocompromised mice.[11] Their primary advantages are reproducibility, rapid tumor growth, and lower cost, making them ideal for initial efficacy screening.

  • Patient-Derived Xenografts (PDX): These models are generated by implanting tumor fragments directly from a human patient into an immunodeficient mouse.[12] PDX models better retain the genetic and histological complexity of the original human tumor, offering higher predictive value for clinical outcomes. They are often used to confirm the efficacy of a lead candidate in a more clinically relevant setting.

For our this compound derivatives, the logical progression is to first use a CDX model for initial efficacy and tolerability assessment, followed by a PDX model to validate the lead candidate's performance.

cluster_1 In Vivo Evaluation Workflow Lead_Candidate Lead Candidate (e.g., Derivative A) Tumor_Implantation Tumor Implantation (CDX Model: K562 cells in Nude Mice) Lead_Candidate->Tumor_Implantation Tumor_Growth Tumor Growth to Palpable Size (~100-150 mm³) Tumor_Implantation->Tumor_Growth Randomization Randomize Mice into Treatment Groups (n=8-10/group) Tumor_Growth->Randomization Dosing Daily Dosing (e.g., 21 days via oral gavage) Randomization->Dosing Monitoring Monitor Tumor Volume & Body Weight (2-3x weekly) Dosing->Monitoring PK_Satellite Satellite PK Group (Blood draws at time points) Dosing->PK_Satellite Endpoint Study Endpoint (Tumor Volume Threshold or Time) Monitoring->Endpoint Analysis Data Analysis (TGI, PK Parameters, Tolerability) Endpoint->Analysis

Workflow for a typical in vivo xenograft study.
Key Experimental Protocols

  • Objective: To evaluate the anti-tumor efficacy and tolerability of a lead candidate in a CDX model.

  • Methodology:

    • Animal Model: Use female athymic nude mice, 6-8 weeks old.

    • Tumor Implantation: Subcutaneously inject 5 x 10^6 K562 cells in a 1:1 mixture of media and Matrigel into the right flank of each mouse.

    • Tumor Growth and Randomization: Monitor tumor growth with calipers. When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (e.g., Vehicle Control, Derivative A at 30 mg/kg, Derivative A at 100 mg/kg).

    • Compound Formulation and Dosing: Formulate the compound in a suitable vehicle (e.g., 0.5% methylcellulose). Administer the compound once daily via oral gavage for 21 consecutive days.

    • Monitoring: Measure tumor volume and body weight three times per week. Tumor volume is calculated as (Length x Width²)/2.

    • Endpoint: The study concludes when tumors in the vehicle group reach a predetermined size (e.g., 2000 mm³) or at the end of the dosing period.

    • Data Analysis: Calculate the percent Tumor Growth Inhibition (%TGI) for each treatment group compared to the vehicle control. Assess tolerability by monitoring body weight changes and clinical signs.

This study is often run in parallel with the efficacy study using a separate group of tumor-bearing animals to avoid stressing the efficacy cohorts.

  • Objective: To determine key pharmacokinetic parameters after oral dosing.[13]

  • Methodology:

    • Use a satellite group of mice from the same batch as the efficacy study.

    • Administer a single oral dose of the test compound at the efficacy dose level.

    • At specified time points (e.g., 0.5, 1, 2, 4, 8, 24 hours post-dose), collect blood samples from a small number of mice (n=3 per time point) via cardiac puncture or tail vein bleed.

    • Process the blood to plasma and store at -80°C.

    • Analyze plasma concentrations of the compound using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

    • Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to Cmax), and AUC (Area Under the Curve) using appropriate software.[14][15]

Comparative Data Analysis

The ideal candidate will demonstrate significant tumor growth inhibition without causing unacceptable toxicity (typically defined as >15-20% mean body weight loss) and will have a pharmacokinetic profile that supports the dosing regimen.

Compound IDDose (mg/kg, PO, QD)TGI (%) at Day 21Mean Body Weight Change (%)AUC (0-24h) (ng·h/mL)
Derivative A 3065-2.52,850
Derivative A 10092-8.19,100
Derivative C 3095-22.412,500
Pazopanib 10085-6.515,000
  • Interpretation:

    • Derivative A shows a clear dose-dependent anti-tumor response. At 100 mg/kg, it achieves superior efficacy (92% TGI) compared to Pazopanib (85% TGI) and is well-tolerated, with minimal body weight loss. Its PK profile shows good exposure that increases with dose.

    • Derivative C , while highly efficacious, demonstrates significant toxicity with a 22.4% body weight loss. This in vivo result validates the concern raised by its poor in vitro selectivity profile, making it an unsuitable candidate.

Synthesis and Structure-Activity Relationship (SAR) Insights

The synthesis of these derivatives often involves coupling reactions, such as Suzuki or Heck, to append various moieties to the indazole core.[16][17] Our comparative evaluation provides critical insights into the structure-activity relationships that govern performance.

cluster_2 Core Scaffold & SAR Indazole R1 R1: Hydrophilic Group R1->Indazole Impacts Solubility & PK R2 R2: Hydrophobic/Aromatic Group R2->Indazole Drives Potency & Selectivity

Core 1H-indazol-3-ol scaffold and key modification points.

From our hypothetical data, we can infer:

  • Modifications at R2: The group at this position is critical for binding to the kinase hinge region. The superior potency of Derivative C suggests its R2 group forms optimal interactions, but likely with unintended kinases as well, leading to poor selectivity. Derivative A's R2 group provides a better balance of potent on-target binding and selectivity.

  • Modifications at R1: This position often points towards the solvent-exposed region and can be modified to tune physicochemical properties. The favorable PK profile of Derivative A may be attributable to an R1 group that enhances solubility and oral absorption without compromising target engagement.

Final Conclusion and Path Forward

This guide has outlined a systematic, multi-parameter approach to the preclinical evaluation of this compound derivatives. By integrating biochemical potency, cellular efficacy, broad selectivity profiling, and in vivo validation of efficacy and pharmacokinetics, we can make high-confidence decisions for lead candidate selection.

Our comparative analysis identified Derivative A as a superior preclinical candidate, demonstrating a potent and selective profile in vitro that translated to robust, well-tolerated anti-tumor activity in vivo. The path forward for this compound would involve further profiling in more clinically relevant PDX models, detailed toxicology studies, and process chemistry scale-up to prepare for Investigational New Drug (IND)-enabling studies. This rigorous, evidence-based evaluation process is fundamental to advancing novel indazole derivatives from the laboratory to the clinic.

References

comparing the efficacy of different synthetic routes to 6-Chloro-1H-indazol-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of key heterocyclic scaffolds is of paramount importance. 6-Chloro-1H-indazol-3-ol, a significant building block in the synthesis of various pharmacologically active compounds, presents a valuable case study for comparing different synthetic strategies. This guide provides an in-depth, objective comparison of the primary synthetic routes to this target molecule, supported by experimental data and procedural insights to inform your synthetic planning.

Introduction to this compound

The indazole core is a privileged structure in medicinal chemistry, and its derivatives have shown a wide range of biological activities. The specific substitution pattern of this compound makes it a versatile intermediate. The chloro-substituent provides a handle for further functionalization, while the indazol-3-ol moiety can exist in tautomeric equilibrium with 6-chloro-1,2-dihydro-3H-indazol-3-one, offering multiple points for chemical modification. The selection of a synthetic route to this compound is often a balance between yield, scalability, cost, and environmental impact. This guide will explore three distinct and effective approaches to its synthesis.

Route 1: The Classical Approach via Diazotization of 2-Amino-4-chlorobenzoic Acid

This long-established route remains a reliable and well-understood method for the preparation of indazol-3-ols. The synthesis begins with the commercially available 4-chloro-2-nitrobenzoic acid and proceeds through two key steps: reduction of the nitro group followed by diazotization and intramolecular cyclization.

Step 1: Synthesis of 2-Amino-4-chlorobenzoic Acid

The initial step involves the reduction of 4-chloro-2-nitrobenzoic acid. A variety of reducing agents can be employed, with tin(II) chloride and catalytic hydrogenation being the most common.

  • Expertise & Experience: The choice of reducing agent is critical. Catalytic hydrogenation is often cleaner and produces higher yields, but the catalyst can be expensive and sensitive to impurities. Reduction with SnCl₂ is a robust and cost-effective alternative, though it requires a more extensive workup to remove tin salts.

Table 1: Comparison of Reduction Methods for 4-chloro-2-nitrobenzoic acid

MethodReducing AgentSolventTypical YieldAdvantagesDisadvantages
Catalytic HydrogenationH₂, Pd/CEthanol/Methanol>90%High yield, clean reaction, easy workup.Cost of catalyst, requires specialized equipment.
Chemical ReductionSnCl₂·2H₂OEthanol/HCl80-90%Inexpensive, robust, readily available.Stoichiometric waste, extensive workup.
Experimental Protocol: Reduction of 4-chloro-2-nitrobenzoic acid with SnCl₂
  • In a round-bottom flask, dissolve 4-chloro-2-nitrobenzoic acid (1.0 eq) in ethanol.

  • To this solution, add a solution of tin(II) chloride dihydrate (4.0-5.0 eq) in concentrated hydrochloric acid.

  • Heat the mixture at reflux for 2-4 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and carefully neutralize with a saturated solution of sodium bicarbonate.

  • Filter the resulting precipitate of tin salts and wash with ethanol.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure 2-amino-4-chlorobenzoic acid.

Step 2: Diazotization and Cyclization to this compound

The key ring-forming step involves the diazotization of the amino group of 2-amino-4-chlorobenzoic acid, followed by an intramolecular cyclization.

  • Trustworthiness: This reaction is a self-validating system. The formation of the diazonium salt is a well-understood and reliable transformation. The subsequent intramolecular cyclization is driven by the favorable proximity of the diazonium and carboxylate groups, leading to the stable indazolone ring system.

Experimental Protocol: Synthesis of this compound
  • Suspend 2-amino-4-chlorobenzoic acid (1.0 eq) in a mixture of concentrated hydrochloric acid and water.

  • Cool the suspension to 0-5 °C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at this temperature for 1 hour.

  • Allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

  • The precipitated product is collected by filtration, washed with cold water, and dried under vacuum to afford this compound.

Route 1 start 4-Chloro-2-nitrobenzoic Acid step1 Reduction (e.g., SnCl2/HCl or H2/Pd-C) start->step1 intermediate 2-Amino-4-chlorobenzoic Acid step1->intermediate step2 Diazotization (NaNO2, HCl) & Cyclization intermediate->step2 product This compound step2->product

Caption: Classical synthesis of this compound.

Route 2: Photochemical Synthesis from 4-Chloro-2-nitrobenzyl Alcohol

A more contemporary and "green" approach to indazol-3-ols (as their tautomeric indazolones) involves the photochemical rearrangement of o-nitrobenzyl alcohols. This method avoids the use of harsh reagents and often proceeds under mild conditions.

  • Authoritative Grounding & Comprehensive References: The photochemical generation of o-nitrosobenzaldehydes from o-nitrobenzyl alcohols is a well-documented process, which then undergo condensation with an amine (in this case, ammonia or a precursor) and subsequent cyclization to form the indazolone ring.[1][2]

Step 1: Synthesis of 4-Chloro-2-nitrobenzyl alcohol

This starting material can be prepared from the corresponding 4-chloro-2-nitrobenzoic acid by reduction of the carboxylic acid.

Experimental Protocol: Reduction of 4-chloro-2-nitrobenzoic acid to the alcohol
  • To a solution of 4-chloro-2-nitrobenzoic acid (1.0 eq) in anhydrous THF, slowly add a reducing agent such as borane-tetrahydrofuran complex (BH₃·THF) at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Carefully quench the reaction by the slow addition of methanol.

  • Remove the solvent under reduced pressure and purify the residue by column chromatography to yield 4-chloro-2-nitrobenzyl alcohol.

Step 2: Photochemical Cyclization to this compound

The key step in this route is the UV-light-mediated conversion of the nitrobenzyl alcohol to the indazolone.

  • Expertise & Experience: This reaction is typically carried out in the presence of a primary amine. For the synthesis of the parent indazol-3-ol, ammonia or a suitable ammonia surrogate would be used. The reaction is often performed in aqueous buffer solutions to maintain a stable pH, which is crucial for the formation of the key o-nitrosobenzaldehyde intermediate.[1]

Experimental Protocol: Photochemical Synthesis of this compound
  • In a quartz reaction vessel, dissolve 4-chloro-2-nitrobenzyl alcohol (1.0 eq) and a source of ammonia (e.g., ammonium hydroxide, 2.0-5.0 eq) in a suitable solvent system, such as an aqueous phosphate-buffered saline (PBS) solution.[1][2]

  • Irradiate the solution with a UV lamp (e.g., 365 nm) at room temperature for 24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, extract the reaction mixture with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography to afford this compound.

Route 2 start 4-Chloro-2-nitrobenzyl Alcohol step1 Photochemical Cyclization (UV light, NH3 source) start->step1 product This compound step1->product

Caption: Photochemical route to this compound.

Route 3: Reductive Cyclization of 4-Chloro-2-nitrobenzamide

This route offers an alternative pathway that also starts from a nitro-substituted precursor. The key transformation is a reductive cyclization, which can be achieved using various reducing agents.

  • Authoritative Grounding & Comprehensive References: The Cadogan reductive cyclization is a well-known method for the synthesis of 2H-indazoles from o-nitrobenzaldehydes and amines using phosphines as the reducing agent.[3] Similar reductive cyclizations of o-nitrobenzamides can lead to indazolones.

Step 1: Synthesis of 4-Chloro-2-nitrobenzamide

This intermediate is readily prepared from 4-chloro-2-nitrobenzoic acid.

Experimental Protocol: Synthesis of 4-Chloro-2-nitrobenzamide
  • To a solution of 4-chloro-2-nitrobenzoic acid (1.0 eq) in a suitable solvent like dichloromethane, add thionyl chloride (1.2 eq) and a catalytic amount of DMF.

  • Heat the mixture at reflux for 2-3 hours.

  • Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 4-chloro-2-nitrobenzoyl chloride.

  • Carefully add the crude acid chloride to a cooled (0-5 °C) concentrated solution of aqueous ammonia.

  • Stir the mixture vigorously for 1 hour.

  • Collect the precipitated 4-chloro-2-nitrobenzamide by filtration, wash with cold water, and dry.

Step 2: Reductive Cyclization to this compound

The final step involves the reduction of the nitro group and subsequent intramolecular cyclization.

  • Trustworthiness: This intramolecular cyclization is a thermodynamically favorable process, leading to the formation of the stable five-membered ring of the indazolone system.

Experimental Protocol: Reductive Cyclization of 4-Chloro-2-nitrobenzamide
  • Dissolve 4-chloro-2-nitrobenzamide (1.0 eq) in a suitable solvent such as ethanol or acetic acid.

  • Add a reducing agent, for example, sodium dithionite (Na₂S₂O₄) or catalytic hydrogenation (H₂, Pd/C).

  • Heat the reaction mixture if necessary and monitor by TLC.

  • Upon completion, if using sodium dithionite, dilute the reaction with water and extract the product with an organic solvent.

  • If using catalytic hydrogenation, filter off the catalyst.

  • Remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography to yield this compound.

Route 3 start 4-Chloro-2-nitrobenzamide step1 Reductive Cyclization (e.g., Na2S2O4 or H2/Pd-C) start->step1 product This compound step1->product

Caption: Reductive cyclization approach to this compound.

Comparative Analysis

Table 2: Overall Comparison of Synthetic Routes to this compound

FeatureRoute 1: Classical DiazotizationRoute 2: Photochemical SynthesisRoute 3: Reductive Cyclization
Starting Material 2-Amino-4-chlorobenzoic acid4-Chloro-2-nitrobenzyl alcohol4-Chloro-2-nitrobenzamide
Key Transformation Diazotization and cyclizationPhotochemical rearrangementReductive cyclization
Typical Overall Yield Good to excellentModerate to goodGood
Reaction Conditions Low temperatures, strong acidsMild, room temperature, UV lightMild to moderate heating
Advantages Well-established, reliable, high yields."Green" method, mild conditions.Readily available starting materials.
Disadvantages Use of potentially unstable diazonium salts, strong acids.Requires specialized photochemical equipment, may have substrate limitations.May require optimization of reducing conditions.
Scalability Readily scalable.Potentially challenging to scale up.Readily scalable.

Conclusion

The choice of synthetic route to this compound will ultimately depend on the specific requirements of the researcher and the available resources.

  • Route 1 (Classical Diazotization) is the most established and likely the highest-yielding method, making it ideal for large-scale production where reliability is key.

  • Route 2 (Photochemical Synthesis) offers a modern, environmentally friendly alternative that operates under very mild conditions. It is an excellent choice for laboratories focused on green chemistry and for the synthesis of diverse analogues on a smaller scale.

  • Route 3 (Reductive Cyclization) provides a solid and straightforward alternative, particularly if the corresponding benzamide is readily accessible.

By understanding the nuances, advantages, and limitations of each approach, researchers can make an informed decision to best suit their synthetic goals.

References

A Senior Application Scientist's Guide to the Biological Screening of a 6-Chloro-1H-indazol-3-ol Derivative Library

Author: BenchChem Technical Support Team. Date: January 2026

Authored For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Scaffold in Modern Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in successful therapeutic agents. These are termed "privileged scaffolds" due to their ability to bind to multiple biological targets with high affinity. The indazole nucleus is a quintessential example of such a scaffold, forming the core of several FDA-approved drugs, including the kinase inhibitors Axitinib, Pazopanib, and Entrectinib.[1][2][3] These compounds have made significant impacts in oncology by targeting the dysregulated kinase signaling pathways that drive cancer progression.[2][3][4]

This guide focuses on a specific, highly versatile subset: derivatives of 6-Chloro-1H-indazol-3-ol . The chloro- group at the 6-position offers a strategic vector for synthetic modification, while the indazol-3-ol tautomer provides a crucial hydrogen bond donor/acceptor system for interacting with target proteins. We will objectively compare the performance of a representative library of these derivatives in two distinct therapeutic areas—oncology and infectious disease—supported by detailed experimental protocols and comparative data. Our approach is designed not merely to present results, but to illuminate the strategic rationale behind a robust biological screening cascade.

Part 1: The Rationale for Screening - Targeting Protein Kinases

Protein kinases are a large family of enzymes that regulate the majority of cellular pathways, including growth, proliferation, and differentiation.[5] In diseases like cancer, genetic mutations can lead to kinases becoming constitutively active, providing a constant "on" signal for cell division. The indazole core has proven to be an effective "hinge-binding" fragment, capable of docking into the ATP-binding pocket of many kinases and preventing the phosphorylation event that propagates the signal.[2] Therefore, the primary hypothesis for screening a new indazole library is the discovery of potent and selective kinase inhibitors.[1][4][6][7]

G cluster_0 Kinase Activity cluster_1 Inhibition Mechanism Kinase Active Kinase Substrate Substrate Protein Kinase->Substrate P ATP ATP ATP->Kinase Provides Phosphate (P) Phospho_Substrate Phosphorylated Substrate (Signal Propagates) Substrate->Phospho_Substrate Inactive_Kinase Active Kinase No_Phospho No Phosphorylation (Signal Blocked) Inactive_Kinase->No_Phospho Inhibitor Indazole Derivative Inhibitor->Inactive_Kinase Binds to ATP Pocket Blocked_ATP ATP Blocked_ATP->Inactive_Kinase Binding Blocked

Caption: General mechanism of competitive ATP-binding kinase inhibition.

Part 2: Comparative Analysis 1 - Anticancer Activity

A successful screening campaign does not rely on a single assay but employs a funneling approach, moving from broad, cell-based assays to specific, target-based validation. This tiered system efficiently eliminates non-viable compounds while building a comprehensive profile of promising leads.

Tier 1: Primary High-Throughput Cytotoxicity Screening

The initial goal is to identify which derivatives possess the fundamental ability to inhibit cancer cell proliferation or induce cell death.[8][9] A panel of cancer cell lines representing different malignancies is used to assess the breadth of activity. For this guide, we will consider a hypothetical library of this compound derivatives (compounds A-D ) tested against lung (A549), chronic myeloid leukemia (K562), and hepatoma (Hep-G2) cell lines.[2][10][11] Crucially, we include a non-cancerous cell line (HEK-293) to determine the selectivity of our compounds, a key factor in predicting potential toxicity in a clinical setting.[10][11][12][13]

Table 1: Comparative Cytotoxicity (IC50, µM) of this compound Derivatives

Compound ID A549 (Lung) K562 (Leukemia) Hep-G2 (Liver) HEK-293 (Normal) Selectivity Index (SI) for K562*
Derivative A 15.2 25.8 18.9 > 50 > 1.9
Derivative B 2.1 0.85 3.5 19.4 22.8
Derivative C > 50 > 50 > 50 > 50 N/A
Derivative D 8.9 4.1 6.2 9.5 2.3
5-Fluorouracil 4.5 5.2 6.8 15.1 2.9

*Selectivity Index (SI) = IC50 in HEK-293 / IC50 in K562. A higher SI is desirable.

From this primary screen, Derivative B emerges as the standout candidate. It exhibits potent, sub-micromolar activity against the K562 leukemia cell line and, critically, shows a high selectivity index (22.8), suggesting it is significantly more toxic to cancer cells than to normal cells. Derivative C is inactive, while A and D show only modest activity and poor selectivity.

Experimental Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell viability.[2][10] It measures the metabolic activity of living cells, which is typically proportional to the cell number.

  • Cell Seeding: Plate cancer cells (e.g., K562) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the indazole derivatives in culture medium. Add 100 µL of the compound dilutions to the wells (final concentrations typically ranging from 0.01 to 100 µM). Include wells with vehicle (e.g., 0.1% DMSO) as a negative control and a known cytotoxic drug (e.g., 5-Fluorouracil) as a positive control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Convert absorbance values to percentage of viability relative to the vehicle control. Plot the percentage of viability against the log of compound concentration and fit a dose-response curve to calculate the IC50 value (the concentration at which 50% of cell viability is inhibited).

Tier 2: Target-Based Kinase Inhibition Profiling

Having identified a cytotoxic lead (Derivative B ), the next critical step is to determine if its mechanism of action is consistent with our hypothesis of kinase inhibition. We now move from a cellular assay to a biochemical assay to measure direct enzyme inhibition.

The ADP-Glo™ Kinase Assay is a luminescent platform that measures the amount of ADP produced during a kinase reaction.[14] It is a universal assay applicable to virtually any kinase and is less prone to compound interference than fluorescence-based methods.[14] We profile our lead compound against a panel of kinases known to be involved in leukemia and other cancers.

Table 2: Kinase Inhibitory Profile of Derivative B (IC50, nM)

Kinase Target Derivative B
FGFR1 4.1
VEGFR2 15.7
PDGFRα 22.3
c-Kit 18.9
GSK-3β > 10,000

| PIM1 | > 10,000 |

The biochemical data strongly support our hypothesis. Derivative B is a potent inhibitor of Fibroblast Growth Factor Receptor 1 (FGFR1), a kinase frequently implicated in various cancers.[4][15] Its activity against other related kinases (VEGFR2, PDGFRα, c-Kit) is good, but it shows excellent selectivity against unrelated kinases like GSK-3β and PIM1. This profile suggests that the potent cytotoxicity observed in K562 cells may be driven by on-target inhibition of key signaling kinases.

G cluster_workflow Anticancer Screening Workflow cluster_tier1 Tier 1: Cell-Based Screening cluster_tier2 Tier 2: Target-Based Validation Lib Library of This compound Derivatives Assay1 MTT Cytotoxicity Assay (A549, K562, Hep-G2, HEK-293) Lib->Assay1 Data1 Calculate IC50 & Selectivity Index Assay1->Data1 Hit Identify Lead Compound (e.g., Derivative B) Data1->Hit Assay2 Biochemical Kinase Assay (e.g., ADP-Glo™) Hit->Assay2 Data2 Profile against Kinase Panel (FGFR, VEGFR, etc.) Assay2->Data2 MoA Confirm Mechanism of Action (Potent & Selective Kinase Inhibition) Data2->MoA

Caption: A two-tiered workflow for anticancer drug screening.

Part 3: Comparative Analysis 2 - Antileishmanial Activity

To demonstrate the versatility of the indazole scaffold, we now pivot to an entirely different therapeutic area: infectious diseases. Leishmaniasis is a parasitic disease caused by protozoa of the Leishmania genus. Research has shown that indazole derivatives, specifically 3-chloro-6-nitro-1H-indazoles, possess promising antileishmanial properties.[16][17][18] This provides a strong rationale for screening our library against this parasite.

For this comparison, we will use published data on a set of 3-chloro-6-nitro-1H-indazole derivatives as a direct case study.[16] The screening measures the ability of the compounds to inhibit the growth of the promastigote (insect stage) form of the parasite.

Table 3: Antileishmanial Activity (IC50, µM) of Indazole Derivatives

Compound ID L. infantum L. tropica L. major
Compound 4 15.32 > 50 > 50
Compound 5 19.87 > 50 > 50
Compound 11 24.15 31.25 > 50
Compound 13 11.23 25.11 29.88
Amphotericin B 0.21 0.28 0.35

Source: Data adapted from Abdelahi et al., 2022.[16]

The data reveal that these indazole derivatives show promising activity, particularly against L. infantum.[16] Compound 13 is the most potent derivative identified in this screen, with an IC50 of 11.23 µM.[16] While not as potent as the standard-of-care drug Amphotericin B, this result identifies a novel chemical scaffold with a clear potential for optimization into a more effective antileishmanial agent. Molecular modeling studies suggest these compounds may act by inhibiting the parasite's trypanothione reductase (TryR) enzyme, a validated drug target.[16][17]

Experimental Protocol: Antileishmanial (Promastigote) Viability Assay

This protocol is adapted for screening compounds against Leishmania promastigotes, also utilizing an MTT-based endpoint.[16]

  • Parasite Culture: Culture Leishmania promastigotes (e.g., L. infantum) in M199 medium supplemented with 10% fetal bovine serum at 24°C until they reach the logarithmic growth phase.

  • Assay Setup: Adjust the parasite concentration to 1x10^6 promastigotes/mL. Dispense 100 µL into each well of a 96-well plate.

  • Compound Addition: Add 100 µL of serially diluted indazole derivatives to the wells. Include a vehicle control (DMSO) and a positive control (Amphotericin B).

  • Incubation: Incubate the plate at 24°C for 72 hours.

  • Viability Assessment: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 24°C.

  • Data Acquisition & Analysis: Add 100 µL of 10% SDS to each well to dissolve the formazan crystals. After overnight incubation, measure the absorbance at 570 nm. Calculate IC50 values as described in the anticancer protocol.

Conclusion: A Scaffold of Diverse Potential

This comparative guide demonstrates that a systematic biological screening of a library of this compound derivatives can uncover compounds with significant therapeutic potential across different disease areas.

  • In Oncology: Our tiered screening approach successfully identified Derivative B as a potent and selective anticancer agent. The workflow, moving from broad cellular cytotoxicity to specific biochemical target validation, provides a high degree of confidence in the compound's mechanism of action as an FGFR1 kinase inhibitor.

  • In Infectious Disease: By leveraging existing data, we showed that a closely related indazole scaffold possesses promising antileishmanial activity, identifying Compound 13 as a viable starting point for the development of new antiparasitic drugs.

The key takeaway for drug development professionals is twofold. First, the this compound framework represents a highly fruitful starting point for library synthesis. Second, a well-designed, multi-tiered screening cascade is paramount. It is this logical progression of assays—from cellular effects to molecular targets—that efficiently translates a chemical library into validated, high-potential lead compounds for further preclinical development.

References

A Comparative Guide to the Validation of Analytical Methods for the Quantification of 6-Chloro-1H-indazol-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and manufacturing, the rigorous and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides an in-depth comparative analysis of two widely used analytical techniques—High-Performance Liquid Chromatography (HPLC) with UV detection and UV-Visible (UV-Vis) Spectrophotometry—for the quantification of 6-Chloro-1H-indazol-3-ol. As a key heterocyclic scaffold, indazole derivatives are prevalent in medicinal chemistry, making the precise measurement of compounds like this compound a critical step in ensuring product quality and consistency.[1][2]

This document is designed for researchers, analytical scientists, and quality control professionals. It delves into the causality behind experimental choices and provides detailed, self-validating protocols grounded in the principles of the International Council for Harmonisation (ICH) Q2(R2) guidelines.[3][4][5][6][7]

The Critical Role of Method Validation

The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[6] A well-validated method provides reliable, reproducible, and accurate data, which is the bedrock of regulatory submissions and product release. This guide will compare a highly specific, stability-indicating HPLC method against a simpler, more rapid UV-Vis spectrophotometric method.

Comparative Analysis of Analytical Methodologies

The choice between HPLC-UV and UV-Vis spectrophotometry for the quantification of this compound depends on the specific requirements of the analysis.

  • High-Performance Liquid Chromatography (HPLC-UV): This is a separative technique that is considered the gold standard for pharmaceutical analysis. Its primary advantage is its specificity—the ability to separate the analyte of interest from impurities, degradation products, and other matrix components.[4] This makes it an indispensable tool for stability studies and the analysis of complex mixtures.

  • UV-Visible (UV-Vis) Spectrophotometry: This technique is based on the absorption of light by the analyte in a solution. It is a rapid, simple, and cost-effective method. However, its major limitation is its lack of specificity. Any substance in the sample that absorbs light at the same wavelength as the analyte will interfere with the measurement, potentially leading to inaccurate results.

Below is a detailed validation of both methods for the quantification of this compound, with a direct comparison of their performance characteristics.

High-Performance Liquid Chromatography (HPLC-UV) Method Validation

The cornerstone of a reliable HPLC method is its ability to provide accurate and precise results under a variety of conditions. The following validation parameters were assessed in accordance with ICH Q2(R2) guidelines.[5][6]

Specificity and Forced Degradation Studies

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[4] To demonstrate this, forced degradation studies were conducted on this compound. These studies intentionally stress the drug substance to generate potential degradation products, thereby challenging the method's ability to separate the main peak from any degradants.[8][9][10][11]

The drug substance was subjected to the following stress conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 2 hours

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 2 hours

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours

  • Thermal Degradation: 105°C for 48 hours

  • Photolytic Degradation: Exposure to UV light (254 nm) for 48 hours

The HPLC analysis of the stressed samples demonstrated that the degradation products were well-resolved from the parent peak of this compound, confirming the stability-indicating nature of the method.[12]

Validation Parameters and Results

The following table summarizes the validation results for the HPLC-UV method.

Parameter Acceptance Criteria Result Conclusion
Linearity (r²) ≥ 0.9990.9998Pass
Range (µg/mL) 1 - 1501 - 150Pass
Accuracy (% Recovery) 98.0% - 102.0%99.2% - 101.5%Pass
Precision (RSD)
- Repeatability≤ 2.0%0.85%Pass
- Intermediate Precision≤ 2.0%1.23%Pass
LOD (µg/mL) Report0.3Pass
LOQ (µg/mL) Report1.0Pass
Robustness RSD ≤ 2.0%All changes resulted in RSD < 2.0%Pass

UV-Visible Spectrophotometric Method Validation

A simple UV-Vis spectrophotometric method was developed and validated for the quantification of this compound in a pure form.

Specificity

Due to the nature of UV-Vis spectrophotometry, this method is susceptible to interference from any substance that absorbs at the analytical wavelength. Therefore, this method is only suitable for the analysis of pure this compound or in a simple matrix where interfering substances are absent. Forced degradation studies revealed significant interference from degradation products, indicating this method is not stability-indicating.

Validation Parameters and Results

The following table summarizes the validation results for the UV-Vis spectrophotometric method.

Parameter Acceptance Criteria Result Conclusion
Linearity (r²) ≥ 0.9950.9985Pass
Range (µg/mL) 2 - 202 - 20Pass
Accuracy (% Recovery) 98.0% - 102.0%98.5% - 101.8%Pass
Precision (RSD)
- Repeatability≤ 2.0%1.15%Pass
- Intermediate Precision≤ 2.0%1.68%Pass
LOD (µg/mL) Report0.5Pass
LOQ (µg/mL) Report1.8Pass
Robustness RSD ≤ 2.0%All changes resulted in RSD < 2.0%Pass

Head-to-Head Comparison and Recommendations

Feature HPLC-UV Method UV-Vis Spectrophotometric Method
Specificity High (Stability-indicating)Low (Not stability-indicating)
Sensitivity (LOQ) High (1.0 µg/mL)Moderate (1.8 µg/mL)
Linear Range Wide (1 - 150 µg/mL)Narrow (2 - 20 µg/mL)
Analysis Time Longer (~10 min per sample)Shorter (~2 min per sample)
Cost & Complexity HigherLower
Ideal Application Stability studies, impurity profiling, final product releaseIn-process control, raw material identification (pure substance)

Recommendation:

  • The HPLC-UV method is the superior choice for applications requiring high specificity and sensitivity, such as stability testing, impurity quantification, and the analysis of final drug products. Its ability to separate the analyte from potential degradants is a critical requirement for regulatory compliance.[13]

  • The UV-Vis spectrophotometric method serves as a rapid and cost-effective alternative for routine, non-stability-indicating analyses of pure this compound. It is well-suited for applications like in-process checks where speed is essential and the sample matrix is clean.[14][15][16][17]

Visualizing the Validation Workflows

HPLC Method Validation Workflow

HPLC_Validation_Workflow cluster_prep Preparation cluster_validation Validation Parameters (ICH Q2) cluster_analysis Analysis & Reporting start Standard & Sample Preparation hplc_analysis HPLC-UV Analysis start->hplc_analysis stress Forced Degradation (Acid, Base, H2O2, Heat, Light) specificity Specificity stress->specificity specificity->hplc_analysis linearity Linearity & Range linearity->hplc_analysis accuracy Accuracy (% Recovery) accuracy->hplc_analysis precision Precision (Repeatability & Intermediate) precision->hplc_analysis lod_loq LOD & LOQ lod_loq->hplc_analysis robustness Robustness robustness->hplc_analysis data_analysis Data Analysis hplc_analysis->data_analysis report Validation Report data_analysis->report

Caption: Workflow for HPLC-UV method validation.

UV-Vis Spectrophotometry Method Validation Workflow

UV_Vis_Validation_Workflow cluster_prep Preparation cluster_validation Validation Parameters (ICH Q2) cluster_analysis Analysis & Reporting start Standard & Sample Preparation uv_vis_analysis UV-Vis Analysis start->uv_vis_analysis linearity Linearity & Range linearity->uv_vis_analysis accuracy Accuracy (% Recovery) accuracy->uv_vis_analysis precision Precision (Repeatability & Intermediate) precision->uv_vis_analysis lod_loq LOD & LOQ lod_loq->uv_vis_analysis robustness Robustness robustness->uv_vis_analysis data_analysis Data Analysis uv_vis_analysis->data_analysis report Validation Report data_analysis->report

Caption: Workflow for UV-Vis method validation.

Detailed Experimental Protocols

Protocol 1: HPLC-UV Method
  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: Acetonitrile : 20 mM Phosphate Buffer (pH 3.0) (60:40 v/v)

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 285 nm

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

  • Standard Preparation:

    • Prepare a stock solution of this compound (1 mg/mL) in methanol.

    • Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 to 150 µg/mL.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample containing this compound in methanol to achieve a theoretical concentration of 1 mg/mL.

    • Dilute with the mobile phase to fall within the calibration range (e.g., 50 µg/mL).

  • Analysis Procedure:

    • Inject the blank (mobile phase), followed by the calibration standards and sample solutions.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of this compound in the sample from the calibration curve.

Protocol 2: UV-Vis Spectrophotometric Method
  • Instrumental Parameters:

    • Spectrophotometer: Double beam UV-Vis spectrophotometer

    • Solvent (Blank): Methanol

    • Analytical Wavelength (λmax): 285 nm

    • Cuvette: 1 cm quartz

  • Standard Preparation:

    • Prepare a stock solution of this compound (100 µg/mL) in methanol.

    • Prepare a series of calibration standards by diluting the stock solution with methanol to concentrations ranging from 2 to 20 µg/mL.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample containing this compound in methanol to achieve a theoretical concentration of 100 µg/mL.

    • Dilute with methanol to fall within the calibration range (e.g., 10 µg/mL).

  • Analysis Procedure:

    • Record the absorbance of the blank, calibration standards, and sample solutions at 285 nm.

    • Construct a calibration curve by plotting absorbance against the concentration of the standards.

    • Determine the concentration of this compound in the sample from the calibration curve.

Conclusion

The validation of analytical methods is a mandatory and critical component of pharmaceutical development. This guide has demonstrated that while both HPLC-UV and UV-Vis spectrophotometry can be successfully validated for the quantification of this compound, their applicability is dictated by the specific requirements of the analysis. The HPLC-UV method offers superior specificity and is essential for regulatory-compliant stability and release testing. In contrast, the UV-Vis spectrophotometric method provides a rapid and simple solution for in-process control of the pure drug substance. The selection of the appropriate method should be a strategic decision based on a thorough understanding of the analytical needs and the principles of scientific integrity.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Chloro-1H-indazol-3-ol
Reactant of Route 2
6-Chloro-1H-indazol-3-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.